(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-14-9-11-20(12-10-14)15(16(21)22)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZMQRZINKLLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661471 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-59-3 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-phenyl-1-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886363-59-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
This compound is a non-proteinogenic α-amino acid analog of significant interest in modern drug discovery. Its structure combines a phenylglycine core with a 4-amino-piperidine moiety, where the exocyclic amine is protected by the tert-butyloxycarbonyl (Boc) group.[][2] This unique architecture makes it a valuable building block for synthesizing peptidomimetics, complex ligands, and pharmaceutical intermediates.[][3] The Boc protecting group is crucial, masking the nucleophilicity of the piperidine's secondary amine, thereby enabling selective chemical transformations at other positions.[4] Its stability under various conditions and the mild methods for its removal make it an ideal choice in multi-step synthetic campaigns.[5][6]
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. The chosen synthetic route is a modified Strecker synthesis, a classic, robust, and highly efficient multicomponent reaction, followed by acidic hydrolysis.[7][8] We will delve into the mechanistic underpinnings of each step, provide a detailed experimental workflow, and present the necessary data for successful execution and validation.
Synthetic Strategy: A Two-Step Approach via Strecker Reaction
The synthesis is logically approached in two primary stages:
-
Formation of the α-Aminonitrile Intermediate : A one-pot, three-component Strecker reaction between benzaldehyde, tert-butyl 4-aminopiperidine-1-carboxylate (4-amino-1-Boc-piperidine), and a cyanide source to yield (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetonitrile.[9][10]
-
Hydrolysis to the Carboxylic Acid : The subsequent hydrolysis of the nitrile functional group under strong acidic conditions to afford the final product.[11][12]
This strategy is advantageous due to its high atom economy and the use of readily available starting materials.[8]
Part 1: Synthesis of the α-Aminonitrile Intermediate
The first stage of the synthesis is the cornerstone Strecker reaction, which efficiently constructs the C-C and C-N bonds at the α-carbon in a single operation.
Mechanism of α-Aminonitrile Formation
The reaction proceeds through the initial formation of an iminium ion from the condensation of benzaldehyde and 4-amino-1-Boc-piperidine. The cyanide ion, a potent nucleophile, then attacks the electrophilic iminium carbon to form the stable α-aminonitrile product.[9][10][13] The use of a protic solvent facilitates the proton transfers required for imine formation and the elimination of water.
Caption: The Strecker reaction pathway to the α-aminonitrile intermediate.
Experimental Protocol: α-Aminonitrile Synthesis
Safety Precaution: This procedure involves potassium cyanide, which is extremely toxic. All operations must be conducted within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be trained in its use. Neutralize all cyanide-containing waste with bleach before disposal.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzaldehyde | 106.12 | 10.0 | 1.06 g (1.02 mL) |
| 4-Amino-1-Boc-piperidine | 200.28 | 10.0 | 2.00 g |
| Potassium Cyanide (KCN) | 65.12 | 12.0 | 0.78 g |
| Methanol (MeOH) | - | - | 40 mL |
| Water | - | - | 10 mL |
| Diethyl Ether | - | - | For extraction |
| Saturated NaCl Solution (Brine) | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |
Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-Boc-piperidine (2.00 g, 10.0 mmol) and methanol (40 mL). Stir at room temperature until the amine is fully dissolved.
-
Addition of Aldehyde : Add benzaldehyde (1.02 mL, 10.0 mmol) to the solution. Stir the mixture for 15 minutes.
-
Addition of Cyanide : In a separate beaker, carefully dissolve potassium cyanide (0.78 g, 12.0 mmol) in water (10 mL). Caution: Highly Toxic! Slowly add the KCN solution dropwise to the reaction flask over 10 minutes.
-
Reaction : Seal the flask and stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up : Concentrate the reaction mixture under reduced pressure to remove the methanol. Add 50 mL of diethyl ether and 50 mL of water to the residue. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.
-
Washing and Drying : Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile as an oil or solid.
-
Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetonitrile.
Part 2: Hydrolysis to this compound
The final step is the hydrolysis of the nitrile group to a carboxylic acid. Strong acidic conditions are typically employed for this transformation, which proceeds via an amide intermediate.[14][15]
Mechanism of Nitrile Hydrolysis
Under strong acid catalysis, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. A series of proton transfers and tautomerization leads to a primary amide. The amide is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt.[11][16]
Caption: The hydrolysis pathway from the nitrile to the carboxylic acid.
Experimental Protocol: Hydrolysis
Safety Precaution: This procedure uses concentrated hydrochloric acid, which is highly corrosive. Handle it in a chemical fume hood and wear appropriate PPE, including acid-resistant gloves.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetonitrile | 313.43 | 5.0 | 1.57 g |
| Concentrated Hydrochloric Acid (HCl, 12 M) | - | - | 20 mL |
| Sodium Hydroxide (NaOH) Solution (e.g., 6 M) | - | - | For neutralization |
| Deionized Water | - | - | For washing |
Procedure
-
Reaction Setup : Place the α-aminonitrile intermediate (1.57 g, 5.0 mmol) in a 100 mL round-bottom flask.
-
Addition of Acid : Carefully add concentrated hydrochloric acid (20 mL) to the flask.
-
Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) using a heating mantle. Maintain reflux for 12-18 hours. The reaction can be monitored by TLC or LC-MS until the amide intermediate is no longer observed.
-
Cooling and Isolation : After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath.
-
Neutralization : Slowly and carefully adjust the pH of the solution to approximately 5-6 by adding a 6 M sodium hydroxide solution. The target amino acid is zwitterionic and will have its lowest solubility near its isoelectric point, causing it to precipitate.
-
Filtration : Collect the precipitated solid by vacuum filtration.
-
Washing : Wash the solid product on the filter with cold deionized water to remove inorganic salts.
-
Drying : Dry the product under vacuum to yield this compound as a white or off-white solid.[2]
-
Purification (Optional) : If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
-
Molecular Formula : C₁₈H₂₆N₂O₄[]
-
Molecular Weight : 334.41 g/mol []
-
Appearance : White to off-white solid
-
Expected Analytical Data :
-
¹H NMR : Peaks corresponding to the phenyl protons, the piperidine ring protons, the α-proton, and the nine equivalent protons of the Boc group's tert-butyl moiety.
-
¹³C NMR : Resonances for the carboxylic acid carbon, aromatic carbons, piperidine carbons, and the carbons of the Boc group.
-
Mass Spectrometry (ESI-MS) : A molecular ion peak corresponding to [M+H]⁺ at m/z 335.19 or [M+Na]⁺ at m/z 357.17.
-
Purity : Typically >95% as determined by HPLC.[]
-
Conclusion
This guide outlines a reliable and well-precedented two-step synthesis for this compound. By employing a modified Strecker reaction followed by acidic hydrolysis, this valuable non-proteinogenic amino acid can be produced efficiently. The detailed mechanistic explanations and step-by-step protocols provide researchers with a robust framework for synthesizing this key building block for applications in medicinal chemistry and drug development. Adherence to the safety protocols, particularly when handling cyanide, is paramount for the successful and safe execution of this synthesis.
References
Sources
- 2. 886363-59-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Physicochemical Properties of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid
Abstract
(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. As a Boc-protected amino acid analog, it serves as a crucial building block in the synthesis of peptidomimetics and as a precursor for complex ligands.[1] Its structural motifs—a phenylacetic acid, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group—impart a unique combination of acidic, basic, and lipophilic characteristics. A thorough understanding of its physicochemical properties is paramount for its effective application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the core physicochemical parameters of this compound, focusing not only on known values but also on the robust experimental methodologies required for their determination. Each section is designed to offer both theoretical grounding and practical, field-proven protocols, enabling researchers to fully characterize this and similar molecules.
Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical entity is to establish its structure and fundamental properties. These data serve as the basis for all subsequent experimental design and interpretation.
Chemical Structure:
Key Identifiers: The compound is unequivocally identified by the following parameters.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-2-phenylacetic acid | N/A |
| CAS Number | 886363-59-3 | [1][2] |
| Molecular Formula | C₁₈H₂₆N₂O₄ | [1][2][3] |
| Molecular Weight | 334.41 g/mol | [1][2][3][4] |
| Boiling Point | 472.9°C at 760 mmHg | [1] |
| Density | 1.18 g/cm³ | [1] |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
2.1 Scientific Importance The ionization constant, or pKa, is arguably the most critical physicochemical parameter for a drug-like molecule. It governs solubility, absorption, distribution, and receptor interaction by dictating the charge state of the molecule at a given pH.[5] this compound is amphoteric, possessing both a carboxylic acid (acidic) and a tertiary piperidine nitrogen (basic).
-
Acidic pKa (pKa₁): Attributed to the carboxylic acid group (-COOH). This value determines the pH at which the molecule transitions from its neutral form to an anionic carboxylate (COO⁻), significantly impacting aqueous solubility.
-
Basic pKa (pKa₂): Attributed to the tertiary amine within the piperidine ring. This value determines the pH at which the molecule transitions from its neutral form to a cationic, protonated state (NH⁺), which also influences solubility and potential interactions with biological targets.
2.2 Experimental Protocol: Potentiometric Titration Potentiometric titration is the gold-standard method for accurately determining pKa values due to its precision and reliability.[6] The protocol involves monitoring pH changes as a function of the volume of a titrant (acid or base) added to the sample solution.[2][7]
Methodology:
-
Preparation of Analyte Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a water/methanol co-solvent system for sparingly soluble compounds) to a known concentration, typically around 1 mM.[2] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[7]
-
Initial pH Adjustment: For an amphoteric compound, the titration is performed in two stages. First, acidify the solution to a low pH (e.g., pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.[7]
-
Titration with Base: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.[2]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (<0.01 pH units/minute drift).[7] Continue the titration until a high pH (e.g., pH 12.0-12.5) is reached, ensuring both equivalence points are passed.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the half-equivalence points. The equivalence points (inflection points) are most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[8] The pH at the midpoint of a buffer region equals the pKa.[2][4]
2.3 Workflow and Expected Results
Expected pKa Values:
-
pKa₁ (Carboxylic Acid): Phenylacetic acids typically have a pKa around 4.0-4.5. The electron-donating nature of the substituted piperidine ring may slightly increase this value.
-
pKa₂ (Piperidine Nitrogen): The pKa of piperidine itself is ~11.2. N-alkylation (as in this molecule) typically lowers the pKa to the 7.5-9.5 range due to steric and electronic effects.
Lipophilicity (LogP & LogD): A Measure of Fat-Solubility
3.1 Scientific Importance Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. It influences membrane permeability, plasma protein binding, and volume of distribution.[9]
-
LogP (Partition Coefficient): Represents the ratio of the concentration of the neutral species of the compound in a lipid phase (n-octanol) versus an aqueous phase.
-
LogD (Distribution Coefficient): Represents the partition ratio of all species (neutral and ionized) at a specific pH. For ionizable compounds, LogD is the more physiologically relevant parameter.[10][11]
3.2 Experimental Protocol: Shake-Flask Method The shake-flask method is the traditional and most reliable technique for LogP/D determination.[9][12] It directly measures the partitioning of the compound between n-octanol and a buffered aqueous phase.
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 for physiological relevance).[13] Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours, followed by separation.[10]
-
Compound Addition: Prepare a stock solution of the compound in the pre-saturated aqueous buffer.
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the compound-containing pre-saturated buffer (e.g., in a 1:1 ratio).
-
Equilibration: Cap the vial and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in both the aqueous (C_aq) and n-octanol (C_oct) phases using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀(C_oct / C_aq) .
3.3 Workflow and Expected Results
Expected LogD₇.₄ Value: At pH 7.4, the carboxylic acid (pKa₁ ≈ 4.5) will be predominantly deprotonated (anionic), while the piperidine nitrogen (pKa₂ ≈ 8.5) will be partially protonated (cationic). The presence of charged species will significantly lower the LogD relative to the LogP of the neutral molecule. The large Boc group and phenyl ring contribute to lipophilicity, but the ionization will likely result in a LogD₇.₄ value in the range of 1.0 to 2.5, indicating moderate lipophilicity.
Aqueous Solubility
4.1 Scientific Importance Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and hinder the development of intravenous formulations.[15] Two types of solubility are commonly measured:
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous buffer. It's a high-throughput screen for early discovery.[16]
-
Thermodynamic Solubility: The true equilibrium solubility of a solid compound in a buffer, representing the saturation point. It is a more accurate measure used in lead optimization.[17][18]
4.2 Experimental Protocol: Kinetic Solubility by Nephelometry Laser nephelometry is a rapid, high-throughput method that measures the forward scattering of light caused by insoluble particles (precipitate) in a solution.[19][20]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96- or 384-well microplate, add a small volume of the DMSO stock (e.g., 2 µL) to wells containing aqueous buffer (e.g., 98 µL of PBS, pH 7.4).[21]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[21]
-
Measurement: Place the microplate in a laser nephelometer and measure the light scattering in each well.[22]
-
Data Analysis: The concentration at which light scattering significantly increases above the background indicates the kinetic solubility limit. The results are often reported as a range (e.g., >100 µM, 50-100 µM, <50 µM).[19]
4.3 Workflow and Expected Results
Expected Solubility: Given its zwitterionic potential and multiple hydrogen bond donors/acceptors, the compound is expected to have moderate kinetic solubility. At pH 7.4, it will exist as a mix of neutral, anionic, and zwitterionic forms, which should aid solubility compared to a purely neutral, lipophilic molecule. A kinetic solubility in the range of 50-150 µM would be a reasonable expectation.
Thermal Properties: Melting Point
5.1 Scientific Importance The melting point (Tm) is a fundamental property indicating the purity and solid-state stability of a crystalline compound. It reflects the strength of the crystal lattice forces. A sharp melting point is a primary indicator of high purity.
5.2 Experimental Protocol: Differential Scanning Calorimetry (DSC) DSC is a modern, highly accurate technique for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[23][24]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the dry, solid compound (typically 2-10 mg) into an aluminum DSC pan.[25]
-
Encapsulation: Crimp the lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen).
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.[26]
-
Data Analysis: The instrument records the heat flow versus temperature. An endothermic event (a dip in the heat flow curve) signifies melting. The melting point is typically reported as the onset temperature of the melting endotherm, which is the most reproducible point on the curve.[27]
5.3 Workflow and Expected Results
Expected Melting Point: While no experimental value is readily available for the title compound, the related precursor, 4-(N-Boc-amino)piperidine, has a melting point of 162-166°C.[18] The addition of the phenylacetic acid moiety will significantly alter the crystal packing and intermolecular forces. A melting point in the range of 150-200°C would be a reasonable estimate, with a sharp peak indicating high purity.
Spectroscopic and Structural Characterization
6.1 Mass Spectrometry (MS)
-
Importance: Confirms molecular weight and provides structural information through fragmentation analysis.
-
Methodology (ESI-MS): Electrospray Ionization (ESI) in positive ion mode is ideal.[28] The compound is expected to readily protonate on the piperidine nitrogen.
-
Expected Results:
-
Full Scan: A prominent peak at m/z 335.19, corresponding to the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ precursor would likely show characteristic losses:
-
6.2 Infrared (IR) Spectroscopy
-
Importance: Identifies key functional groups present in the molecule.
-
Methodology: Analysis of the solid sample using an FTIR spectrometer with an ATR accessory.
-
Expected Absorptions:
-
Carboxylic Acid O-H: A very broad, strong band from ~3300-2500 cm⁻¹.
-
N-H Stretch (Carbamate): A moderate, sharp band around 3350-3400 cm⁻¹.
-
C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).
-
Carbonyl (C=O) Stretches: Two distinct, strong peaks are expected: one for the carboxylic acid (~1710 cm⁻¹) and one for the Boc-carbamate (~1690 cm⁻¹).[29][30]
-
C-O Stretch: A strong band in the 1320-1210 cm⁻¹ region.[29]
-
6.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Importance: Provides detailed information about the carbon-hydrogen framework, confirming the precise structure and connectivity.
-
Methodology: ¹H and ¹³C NMR spectra recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected ¹H NMR Signals:
-
Boc Group: A sharp singlet integrating to 9 protons around δ 1.4 ppm.[31]
-
Piperidine Protons: A complex series of multiplets between δ 1.5-3.5 ppm.
-
Methine Proton (-CH-COOH): A singlet or doublet around δ 4.5-5.0 ppm.
-
Phenyl Protons: Multiplets in the aromatic region, δ 7.2-7.5 ppm.
-
Carbamate N-H: A broad singlet, chemical shift dependent on solvent and concentration.
-
Carboxylic Acid O-H: A very broad singlet, highly dependent on solvent and concentration, often > δ 10 ppm.
-
-
Expected ¹³C NMR Signals:
-
Boc Group: Quaternary carbon at ~δ 80 ppm and methyl carbons at ~δ 28 ppm.
-
Piperidine Carbons: Signals in the aliphatic region, δ 30-60 ppm.
-
Phenyl Carbons: Signals in the aromatic region, δ 125-140 ppm.
-
Carbonyl Carbons: Two signals in the downfield region, ~δ 155 ppm (carbamate) and ~δ 175 ppm (carboxylic acid).[32]
-
Conclusion
The comprehensive characterization of this compound is essential for its successful application in drug discovery. The methodologies outlined in this guide—from potentiometric titration for pKa to DSC for thermal analysis—represent robust, industry-standard approaches for generating the high-quality data required by researchers and drug development professionals. By understanding the interplay of its acidic, basic, and lipophilic properties, scientists can better predict its behavior in both chemical and biological systems, ultimately accelerating the journey from a synthetic building block to a potential therapeutic agent.
References
-
Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from Benchchem website.[28]
-
Blades, K., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 15.[1]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[21]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[2]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website.[6]
-
Gool, J. V., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed, 16(1-12), 443-6.[33]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from protocols.io.[17]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark website.[7]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website.[3]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website.[18]
-
Reijenga, J., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH.[4]
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[14]
-
Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. Retrieved from Emerald Cloud Lab website.[22]
-
BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from BMG LABTECH website.[19]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website.[15]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from PubMed website.[16]
-
Enamine. (n.d.). Solubility Assay by Laser Nephelometry. Retrieved from Enamine website.[20]
-
ResearchGate. (2025). Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from ResearchGate.[27]
-
CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from CureFFI.org.[23]
-
Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from Purdue College of Engineering website.[25]
-
Applus DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from Applus DatapointLabs website.[24]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from University of Calgary website.[29]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from Encyclopedia.pub.[12]
-
SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from SGS INSTITUT FRESENIUS website.[26]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from MDPI website.[32]
-
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from protocols.io.[10]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from OpenStax.[34]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from SciSpace website.[8]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Oregon State University website.[35]
-
Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Retrieved from Cheminfo.org.[36]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from PubMed.[13]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from Spectroscopy Online.[30]
-
PubMed. (n.d.). In situ FTIR-ATR analysis and titration of carboxylic acid-terminated SAMs. Retrieved from PubMed.[37]
-
ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... Retrieved from ResearchGate.[38]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from Cambridge MedChem Consulting website.[9]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from ResearchGate.[31]
-
Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. Retrieved from YouTube.[5]
-
ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. Retrieved from ResearchGate.[11]
Sources
- 1. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. scispace.com [scispace.com]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. evotec.com [evotec.com]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In-vitro Thermodynamic Solubility [protocols.io]
- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 19. bmglabtech.com [bmglabtech.com]
- 20. enamine.net [enamine.net]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. emeraldcloudlab.com [emeraldcloudlab.com]
- 23. Differential scanning calorimetry [cureffi.org]
- 24. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 25. engineering.purdue.edu [engineering.purdue.edu]
- 26. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. orgchemboulder.com [orgchemboulder.com]
- 30. spectroscopyonline.com [spectroscopyonline.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 35. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 36. Determine the structure of Boc amino acids [cheminfo.org]
- 37. In situ FTIR-ATR analysis and titration of carboxylic acid-terminated SAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid (CAS 886363-59-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind its synthesis, application, and analysis, ensuring a self-validating system of protocols for the discerning researcher.
Compound Overview and Physicochemical Properties
This compound, with CAS number 886363-59-3, is a Boc-protected amino acid analogue that incorporates a piperidine and a phenyl group.[1] This bifunctional molecule serves as a versatile scaffold in the synthesis of peptidomimetics and as a precursor for various ligands, particularly in the development of novel therapeutics.[1] Its structure allows for diverse chemical modifications, making it a valuable asset in the drug discovery pipeline.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 886363-59-3 | [2] |
| Molecular Formula | C18H26N2O4 | |
| Molecular Weight | 334.41 g/mol | |
| Boiling Point | 472.9°C at 760 mmHg | |
| Density | 1.18 g/cm³ | [1] |
| IUPAC Name | 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-2-phenylacetic acid | N/A |
| Synonyms | (4-Tert-butoxycarbonylamino-piperidin-1-YL)-phenyl-acetic acid; 2-(4-(Tert-butoxycarbonylamino)piperidin-1-YL)-2-phenylacetic acid | |
| Purity | Typically ≥95-98% | [3][4] |
Synthesis and Mechanism
A robust and scalable synthesis of this compound is critical for its application in drug discovery programs. While a specific, publicly available, step-by-step synthesis of this exact molecule is not prevalent in the literature, a logical and scientifically sound synthetic route can be devised based on well-established organic chemistry principles. The most plausible approach involves the nucleophilic substitution of an α-halo phenylacetic acid with 4-(N-Boc-amino)piperidine.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process: the preparation of the electrophilic partner, α-bromo-phenylacetic acid, followed by the nucleophilic substitution with the piperidine derivative.
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of α-Bromo-phenylacetic Acid
-
Principle: This step utilizes a free-radical bromination of the benzylic position of phenylacetic acid. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, with a radical initiator such as azobisisobutyronitrile (AIBN) used to start the reaction.
-
Procedure:
-
To a solution of phenylacetic acid (1.0 eq) in carbon tetrachloride (CCl4), add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield crude α-bromo-phenylacetic acid, which can be purified by recrystallization.[5]
-
Step 2: Synthesis of this compound
-
Principle: This step involves the N-alkylation of 4-(N-Boc-amino)piperidine with the previously synthesized α-bromo-phenylacetic acid.[6] The secondary amine of the piperidine ring is a good nucleophile and will displace the bromide. A mild base is required to neutralize the HBr formed during the reaction.
-
Procedure:
-
Dissolve 4-(N-Boc-amino)piperidine (1.0 eq) and α-bromo-phenylacetic acid (1.05 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a mild inorganic base, such as potassium carbonate (K2CO3) (2.5 eq), to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
-
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block for the synthesis of complex molecules with therapeutic potential. Its application spans various therapeutic areas, primarily in the construction of enzyme inhibitors and receptor modulators.
Farnesoid X Receptor (FXR) Partial Agonists
Recent research has highlighted the importance of Farnesoid X Receptor (FXR) in metabolic diseases such as non-alcoholic steatohepatitis (NASH). While full agonists of FXR have shown therapeutic promise, they are often associated with side effects. This has spurred the development of partial agonists to achieve a more controlled modulation of the receptor. A novel series of 1-(4-aminophenylacetyl)piperidine derivatives have been identified as potent and selective FXR partial agonists.[7] The core scaffold of these compounds can be synthesized using building blocks like this compound, demonstrating its direct relevance in the development of therapeutics for metabolic disorders.[7]
Caption: Synthetic utility in developing FXR partial agonists.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Dipeptidyl Peptidase-IV (DPP-IV) inhibitors are an established class of drugs for the treatment of type 2 diabetes. The discovery of novel, potent, and selective DPP-IV inhibitors is an ongoing area of research. The piperidine moiety is a common feature in many DPP-IV inhibitors. For instance, the drug ABT-279, a potent and selective DPP-IV inhibitor, features a substituted piperidine ring.[8] The core structure of such inhibitors can be accessed through the use of building blocks like this compound, which allows for the introduction of the key piperidine scaffold and further elaboration to achieve the desired biological activity.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the compound. A typical method would involve a reversed-phase C18 column with a gradient elution using a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the phenyl group absorbs, such as 254 nm.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the molecular weight of the compound.[9] The mass spectrometer will detect the protonated molecule [M+H]+ at m/z 335.41, confirming the identity of the product.
Table 2: Typical HPLC-MS Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm; ESI+ for MS |
| Expected [M+H]+ | 335.41 |
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation. The spectra will show characteristic signals for the phenyl, piperidine, and Boc groups.
-
¹H NMR: Expected signals would include aromatic protons in the 7.2-7.4 ppm region, a singlet for the benzylic proton, multiplets for the piperidine ring protons, and a characteristic singlet for the nine protons of the Boc group at around 1.4 ppm.
-
¹³C NMR: The 13C NMR spectrum would show signals for the carbonyl carbons of the carboxylic acid and the carbamate, aromatic carbons, and the aliphatic carbons of the piperidine ring and the Boc group.[11][12]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid and the carbamate, and N-H bending for the amide in the Boc group.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a strategically important building block in the field of medicinal chemistry. Its versatile structure provides a gateway to a wide range of complex molecules, particularly in the development of novel therapeutics for metabolic and other diseases. A thorough understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is essential for its effective utilization in research and development. The provided protocols and insights are intended to empower researchers to confidently incorporate this valuable scaffold into their synthetic strategies, accelerating the pace of drug discovery.
References
-
PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]
-
PubChem. 4-(N-Boc-amino)piperidine. Available at: [Link]
-
ResearchGate. Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. Available at: [Link]
- Google Patents. Method for recovering and purifying phenylacetic acid.
-
Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid at BMRB. Available at: [Link]
-
ResearchGate. 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. Available at: [Link]
-
ResearchGate. Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. Available at: [Link]
-
Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid. Available at: [Link]
-
Organic Syntheses. Phenylacetic acid. Available at: [Link]
-
Royal Society of Chemistry. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Available at: [Link]
-
ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate. Available at: [Link]
-
PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available at: [Link]
-
NIH. Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents. Available at: [Link]
-
PubMed. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Available at: [Link]
- Google Patents. Process for the preparation of α-bromo-phenylacetic acids.
- Google Patents. Resolution of alpha-(phenoxy)phenylacetic acid derivatives.
- Google Patents. Process for preparing esters of arylacetic acids from alpha-halo-alkylarylketones.
-
Semantic Scholar. Alkylation of N-substituted 2-phenylacetamides: Benzylation of N-(4-nitrophenyl). Available at: [Link]
Sources
- 1. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seer.ufrgs.br [seer.ufrgs.br]
- 11. Phenylacetic acid(103-82-2) 13C NMR spectrum [chemicalbook.com]
- 12. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
- 13. US20050033084A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives - Google Patents [patents.google.com]
A Technical Guide to the Structure Elucidation of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides an in-depth, multi-technique approach to the structural elucidation of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid (CAS 886363-59-3), a Boc-protected amino acid analog frequently employed as an intermediate in the synthesis of peptidomimetics and other complex molecular scaffolds.[] Its molecular formula is C18H26N2O4, with a corresponding molecular weight of 334.41 g/mol .[2][3]
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will integrate data from chromatography and mass spectrometry with spectroscopic techniques to build a cohesive and undeniable structural proof.
The Integrated Analytical Workflow
A comprehensive characterization of a pharmaceutical intermediate requires a multi-faceted approach where different analytical techniques provide orthogonal and complementary information. The overall strategy involves separating the compound to assess its purity while simultaneously gathering data on its mass, functional groups, and atomic connectivity.
Caption: Integrated workflow for structure elucidation.
Part 1: Molecular Purity and Mass Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: The first step in characterizing a newly synthesized compound is to assess its purity and confirm its molecular weight. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating a target compound from impurities.[4] Coupling HPLC with Mass Spectrometry (MS) provides an immediate and accurate mass determination of the eluted components, making it a highly efficient analytical tool.[4] We employ reverse-phase HPLC, the preferred separation technique in the pharmaceutical industry, due to its robustness and resolving power for molecules of intermediate polarity.[5] Electrospray Ionization (ESI) is selected as the MS interface because it is a "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.
Experimental Protocol: HPLC-UV/MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the title compound in methanol. Dilute to a final concentration of approximately 10 µg/mL with a 50:50 mixture of water and acetonitrile.
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector and coupled to a mass spectrometer.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.6 µm particle size). The C18 stationary phase provides excellent retention for the phenyl and Boc groups.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the carboxylic acid and the basic piperidine nitrogen are in a consistent protonation state, preventing peak tailing or splitting.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
UV Detection: 254 nm, chosen to detect the phenyl aromatic ring.
-
-
Mass Spectrometry Conditions (ESI-Positive Mode):
Expected Results & Interpretation
The analysis should yield a single major peak in the UV chromatogram, indicating high purity of the compound. The mass spectrum corresponding to this peak will provide the crucial molecular weight data.
| Parameter | Expected Result | Interpretation |
| HPLC Retention Time | Compound-specific (e.g., ~6.5 min) | A single, sharp peak indicates a pure compound under these conditions. |
| UV λmax | ~254 nm | Confirms the presence of the phenyl aromatic system. |
| [M+H]+ Ion (m/z) | 335.19 | Corresponds to the calculated exact mass of the protonated molecule (C18H27N2O4+), confirming the molecular formula. |
| Key Fragment Ion (m/z) | 235.14 | Corresponds to the loss of the tert-butoxycarbonyl (Boc) group (100.05 Da), a characteristic fragmentation for N-Boc protected compounds.[8] |
Part 2: Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is an indispensable technique for rapidly identifying the functional groups present in a molecule.[9] By measuring the absorption of infrared radiation, which excites molecular vibrations, we can confirm the presence of key structural components like the carboxylic acid, the N-Boc protecting group (an amide/carbamate), and the aromatic ring. This serves as a quick and effective validation of the compound's gross structure. An Attenuated Total Reflectance (ATR) accessory is used for its simplicity, allowing for direct analysis of the solid powder with no sample preparation.[7]
Experimental Protocol: FTIR-ATR
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and taking a background spectrum.
-
Sample Analysis: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by averaging 16-32 scans over a range of 4000-600 cm⁻¹.
Expected Results & Interpretation
The resulting spectrum should display characteristic absorption bands that confirm the presence of all expected functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400-3300 | N-H Stretch | Secondary Amide (Boc) | Confirms the presence of the Boc-protected amine.[10] |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid | Indicates the presence of the hydrogen-bonded acid hydroxyl group. |
| ~2970 & ~2860 | C-H Stretch | Aliphatic (Piperidine, Boc) | Confirms the saturated portions of the molecule. |
| ~1710 | C=O Stretch | Carboxylic Acid | A strong band characteristic of the acid carbonyl.[11] |
| ~1690 | C=O Stretch | Carbamate (Boc) | A strong band confirming the Boc protecting group's carbonyl.[11] |
| ~1520 | N-H Bend | Secondary Amide (Boc) | Complements the N-H stretch, confirming the protected amine.[11] |
| ~1250 & ~1160 | C-N & C-O Stretch | Amine & Carbamate | Further evidence for the core structure.[10] |
Part 3: Elucidation of the Carbon-Hydrogen Framework by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping its carbon-hydrogen framework.[12] ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms. Using a solvent like DMSO-d₆ is advantageous as it allows for the observation of exchangeable protons (the N-H from the amide and the O-H from the carboxylic acid), which might be broadened or absent in other solvents.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Analysis: Process the spectra, referencing the chemical shifts to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, ~39.5 ppm for ¹³C). Integrate the ¹H signals and determine their multiplicities (singlet, doublet, etc.).
Expected Results & Interpretation
The combination of chemical shifts, signal integrations, and splitting patterns in the ¹H NMR spectrum, along with the carbon signals in the ¹³C spectrum, allows for the complete assignment of the molecule's structure.
Table of Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 (very broad) | s | 1H | H -OOC- | The acidic proton, highly deshielded and broad due to exchange. |
| 7.2-7.4 | m | 5H | Phenyl H | Typical aromatic region for a monosubstituted benzene ring.[13] |
| ~6.8 | d | 1H | N-H | Amide proton, coupled to the adjacent piperidine C-H. |
| ~4.0 | s | 1H | Ph-CH -COOH | Methine proton, deshielded by the adjacent phenyl ring and carboxylic acid. |
| ~3.5 | m | 1H | Piperidine C4-H | Proton on the carbon bearing the N-Boc group. |
| ~2.8 & ~2.2 | m | 4H | Piperidine C2,C6-H | Protons adjacent to the piperidine nitrogen.[14] |
| ~1.8 & ~1.4 | m | 4H | Piperidine C3,C5-H | Remaining piperidine methylene protons.[14] |
| 1.38 | s | 9H | -C(CH ₃)₃ | A characteristic sharp singlet for the nine equivalent protons of the Boc group.[15] |
Expected ¹³C NMR signals would include resonances for the two carbonyl carbons (~175 and ~155 ppm), aromatic carbons (~127-140 ppm), the methine carbon (~60-70 ppm), piperidine carbons (~30-50 ppm), and the Boc carbons (~78 and ~28 ppm).
Data Synthesis and Structure Confirmation
Caption: Convergence of analytical data to confirm the final structure.
-
LC-MS confirms the molecular formula C18H26N2O4 and high purity.
-
FTIR confirms the presence of all key functional groups: a carboxylic acid, a Boc-protected secondary amine, and an aromatic ring.
-
NMR elucidates the exact arrangement of these pieces, showing the connectivity between the phenylacetic acid moiety, the piperidine ring, and the N-Boc group, with proton integrations matching the structure perfectly.
Conclusion
The structural elucidation of this compound is successfully achieved through the logical and systematic application of orthogonal analytical techniques. By integrating high-resolution data from LC-MS, FTIR, and NMR, we have unequivocally confirmed the molecular weight, functional group composition, and atomic connectivity of the molecule. This rigorous, evidence-based workflow exemplifies the standards required in modern pharmaceutical research, ensuring the identity and quality of critical chemical intermediates.
References
- Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Aragen. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.
- Pharma Analysis. (2024). Analytical Techniques in Pharmaceutical Analysis.
- Gradiva Review Journal.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Sensus Impact. (2021).
- Slideshare. Analytical techniques in pharmaceutical.
- Drug Anal Res. (2018).
- Google Patents. (2015).
- ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper.
- University of Colorado Boulder. IR Spectroscopy Tutorial: Amines.
- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
-
Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]
- ChemicalBook. This compound CAS.
- ResearchGate. (2015).
- Der Pharma Chemica. (2016).
- Medium. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
- NIH - National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl-)
-
NIST WebBook. N-tert-Butoxycarbonyl-4-piperidone. [Link]
- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
- ChemicalBook. BOC-PHE-OSU(3674-06-4) 1H NMR spectrum.
-
PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]
-
SpectraBase. Phenylacetic acid. [Link]
Sources
- 2. CAS 886363-59-3 | this compound - Synblock [synblock.com]
- 3. 886363-59-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. policija.si [policija.si]
- 8. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]
- 9. Analytical techniques in pharmaceutical | PPTX [slideshare.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 13. hmdb.ca [hmdb.ca]
- 14. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid: A Cornerstone for Modern Peptidomimetic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Peptidomimetics represent a pivotal evolution in drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] This guide delves into the core of peptidomimetic precursor synthesis, focusing on the strategically vital building block: (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid. This molecule uniquely combines a conformationally constrained piperidine ring, a versatile phenylacetic acid moiety, and a protected amine, rendering it an invaluable asset for constructing complex, biologically active compounds.[] We will explore its strategic importance, propose a robust synthetic pathway grounded in established chemical principles, detail essential characterization and validation protocols, and illustrate its application in the context of advanced drug candidates like CCR5 antagonists.
The Strategic Imperative: Why this compound?
The design of effective therapeutics often hinges on mimicking the three-dimensional structure of a natural peptide ligand to interact with a biological target.[4] However, natural peptides are often poor drug candidates due to rapid degradation by proteases.[5] Peptidomimetics are designed to retain the essential pharmacophoric elements of a peptide while being built on a more robust, non-peptidic scaffold.[2]
The title compound, this compound, is a quintessential peptidomimetic precursor for several key reasons:
-
Structural Rigidity: The piperidine ring introduces a degree of conformational constraint, which is crucial for locking the molecule into a bioactive conformation and improving binding affinity to the target receptor.[6] This pre-organization reduces the entropic penalty upon binding.
-
Vectorial Diversity: It possesses three key points for diversification. The carboxylic acid allows for amide bond formation, extending the peptide chain mimic. The Boc-protected amine at the 4-position, once deprotected, offers a site for introducing side-chain functionalities that can mimic natural amino acid residues. The piperidine nitrogen itself is part of the α-amino acid-like structure, influencing spatial orientation.
-
Improved Pharmacokinetics: The piperidine scaffold is a common motif in many approved drugs and is known to enhance metabolic stability and membrane permeability compared to linear peptide backbones.[7]
-
Synthetic Tractability: The tert-butoxycarbonyl (Boc) protecting group is stable under a range of reaction conditions but can be readily removed under acidic conditions, allowing for orthogonal chemical strategies.[8]
The logical relationship of these features underscores its importance as a precursor.
Caption: Proposed Strecker Synthesis Workflow.
Detailed Experimental Protocol (Proposed)
-
Rationale: This protocol is designed for self-validation. The formation of the intermediate α-aminonitrile can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final hydrolysis step should show the disappearance of the nitrile peak in Infrared (IR) spectroscopy and a corresponding mass shift in MS.
-
Step 1: Reaction Setup
-
To a stirred solution of N-Boc-4-aminopiperidine (1.0 eq) and phenylglyoxylic acid (1.05 eq) in a suitable solvent such as methanol or a water/methanol mixture (20 mL/mmol) at room temperature, add potassium cyanide (1.1 eq). [9] 2. Causality: Phenylglyoxylic acid serves as the precursor to the aldehyde component. The reaction of the secondary amine of the piperidine with the carbonyl group, facilitated by the acidic nature of the carboxylic acid, forms an iminium ion intermediate in situ. [10]The use of a protic solvent system helps to solubilize the reagents and facilitate proton transfer steps.
-
-
Step 2: α-Aminonitrile Formation
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase) for the consumption of the starting amine.
-
Causality: The cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the stable α-aminonitrile intermediate. [11]This carbon-carbon bond-forming step is the core of the Strecker synthesis.
-
-
Step 3: Hydrolysis and Isolation
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add concentrated hydrochloric acid (e.g., 6M HCl) to the residue and heat the mixture to reflux for 4-6 hours.
-
Causality: The strong acidic conditions are necessary to hydrolyze the nitrile functionality first to an amide and then to the desired carboxylic acid. [9]This step also ensures that any remaining imine is hydrolyzed and the final product is protonated.
-
Cool the reaction mixture to room temperature and adjust the pH to ~4-5 with a base (e.g., NaOH solution). The product may precipitate at its isoelectric point.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Product Validation: A Self-Validating Analytical Workflow
Ensuring the identity and purity of the synthesized precursor is paramount. A multi-pronged analytical approach provides a self-validating system.
Expected Analytical Data
| Analytical Technique | Expected Observations | Rationale for Validation |
| ¹H NMR | Complex multiplets for piperidine protons, a singlet for the Boc group (~1.4 ppm), aromatic protons for the phenyl group, and a methine proton signal for the α-carbon. | Confirms the presence and connectivity of all key structural components. Integration should match the expected proton count. |
| ¹³C NMR | Signals for the Boc carbonyl and quaternary carbon, distinct peaks for the piperidine ring carbons, aromatic carbons, and the α-carbon and carboxylic acid carbon. | Provides a carbon skeleton fingerprint of the molecule, confirming the presence of all functional groups. |
| FT-IR Spectroscopy | Broad O-H stretch for the carboxylic acid, C=O stretches for the carbamate and carboxylic acid, N-H stretch for the carbamate, and C-H stretches for alkyl and aromatic groups. | Confirms the presence of key functional groups and the successful hydrolysis of the nitrile intermediate (disappearance of C≡N stretch). |
| Mass Spectrometry (ESI-MS) | A strong signal for the protonated molecule [M+H]⁺ at m/z 335.19. | Confirms the molecular weight (334.41 g/mol ). []Characteristic fragmentation patterns, such as the loss of the Boc group (-100 Da), can further validate the structure. [12][13] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under optimized conditions. | Assesses the purity of the final compound. |
Mass Spectrometry: Fragmentation Insights
Under positive ion electrospray ionization (ESI+), the fragmentation of piperidine-containing molecules is often predictable and provides excellent structural confirmation.
Caption: Expected ESI-MS/MS Fragmentation Pathways.
Application in Drug Discovery: A Case Study on CCR5 Antagonists
The utility of this compound is best illustrated by its potential application in the synthesis of complex drug molecules. A prominent example is the class of CCR5 antagonists, such as Maraviroc , an antiretroviral drug used to treat HIV infection. [7][14] Maraviroc and its analogs feature a core structure where a substituted piperidine (or a similar saturated heterocycle) is linked via an amide bond to a larger molecular scaffold. [15]The piperidinyl-glycine motif provided by our precursor is an ideal starting point for generating analogs of such drugs.
Synthetic Logic for a Maraviroc Analog
The workflow below illustrates how the title compound can be used to synthesize a novel peptidomimetic targeting a receptor like CCR5.
Caption: Synthetic Workflow for a CCR5 Antagonist Analog.
-
Amide Coupling: The carboxylic acid of the precursor is activated (e.g., using HATU or EDC/HOBt) and coupled with another key fragment, for instance, a tropane derivative similar to that in Maraviroc's synthesis. [16]2. Boc Deprotection: The resulting intermediate is treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to selectively remove the Boc group and expose the primary amine at the 4-position of the piperidine ring. [8]3. Side-Chain Functionalization: The newly freed amine is then acylated with a moiety designed to interact with a specific pocket of the target receptor, such as the 4,4-difluorocyclohexanecarboxylic acid used in Maraviroc, to yield the final peptidomimetic drug candidate. [16] This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern peptidomimetic design. Its inherent structural features provide a robust scaffold for creating novel therapeutics with enhanced stability and tailored biological activity. The proposed Strecker-based synthesis offers a logical and efficient route to its production, while the outlined analytical workflow ensures the integrity of the final product. As drug discovery continues to tackle increasingly complex targets like protein-protein interactions, the demand for sophisticated, pre-organized precursors like the one detailed in this guide will only intensify, cementing its role as a vital tool in the medicinal chemist's arsenal.
References
-
Vila-Julià, F., & Cantel, S. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 764379. [Link]
-
Biswas, A., & Scott, D. W. (2018). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Medicinal Research Reviews, 38(1), 329-369. [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 751-759. [Link]
-
Du Bois, J., & Bisai, A. (2010). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron Letters, 51(33), 4383-4385. [Link]
-
PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]
-
Ahman, J., et al. (2006). Development of a Bulk Enabling Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist. Organic Process Research & Development, 10(3), 462-473. [Link]
-
Zhang, H., et al. (2022). Structure-Based Design of Tropane Derivatives as a Novel Series of CCR5 Antagonists with Broad-Spectrum Anti-HIV-1 Activities and Improved Oral Bioavailability. Journal of Medicinal Chemistry, 65(24), 16353–16372. [Link]
-
Wessjohann, L. A., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14219-14247. [Link]
-
Li, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3561-3564. [Link]
-
Inventiva Pharma. (2005). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Poster Presentation. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262-3277. [Link]
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]
-
Kulesza, A., et al. (2021). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. ACS Combinatorial Science, 23(1), 38-43. [Link]
-
Qvit, N., et al. (2017). Peptidomimetic therapeutics: scientific approaches and opportunities. Trends in Pharmacological Sciences, 38(3), 269-281. [Link]
-
Singh, I., et al. (2023). Peptidomimetics as next – generation therapeutic applications. Journal of Drug Delivery and Therapeutics, 13(10-S), 143-154. [Link]
-
Ferrazzano, L., et al. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 24(18), 3299. [Link]
- Upjohn Co. (1990). N-alkylation of n-alpha-boc-protected amino acids.
-
Royal Society of Chemistry. (2008). Supporting Information for Chemical Communications. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]
-
Lee, Y. S., & Han, J. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Biomolecules, 12(9), 1241. [Link]
-
ResearchGate. The binding models for maraviroc and TAK-220. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. [Link]
-
Sharma, A., et al. (2024). Peptidomimetics: A New Era in Drug Discovery. Journal of Pharmaceutical Research, 23(2), 1-13. [Link]
-
Szabó, G., & Kappe, C. O. (2020). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 25(23), 5609. [Link]
-
Qvit, N., et al. (2017). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today, 22(2), 454-462. [Link]
- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
-
Li, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3561-3564. [Link]
-
Kolar, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2769. [Link]
-
Inventiva Pharma. (2005). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
Sources
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 4. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 5. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that profoundly influences bioavailability, formulation design, and ultimately, the therapeutic efficacy of a drug candidate.[1][2][3][4] Poor solubility can lead to a cascade of challenges, including inadequate absorption, variable dosing requirements, and difficulties in creating stable and effective drug delivery systems. This guide provides an in-depth technical exploration of the solubility of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid, a key building block in medicinal chemistry. We will delve into the theoretical principles governing its dissolution, present a robust experimental protocol for solubility determination, and offer insights into predicting its behavior in various organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial parameter.
Molecular Structure and its Implications for Solubility
To comprehend the solubility of this compound, a thorough analysis of its molecular structure is paramount.
Chemical Structure:
The molecule possesses several key functional groups that dictate its interactions with different solvents:
-
Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor.[8] Its presence suggests potential solubility in polar protic solvents.
-
Tert-Butoxycarbonyl (Boc) Protecting Group: While the carbamate linkage has some polar character, the bulky tert-butyl group is nonpolar and introduces steric hindrance.[9][10] This can limit solubility in highly polar, aqueous environments and enhance solubility in less polar organic solvents.
-
Piperidine Ring: A saturated heterocyclic amine that can act as a hydrogen bond acceptor.
-
Phenyl Group (-C₆H₅): A large, nonpolar, and hydrophobic moiety that will favor interactions with nonpolar solvents.[8]
The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, making its solubility highly dependent on the specific solvent environment. The general principle of "like dissolves like" will be a guiding concept in predicting its solubility.[9] This means polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes.
Theoretical Framework for Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] For this compound, the following interactions are key:
-
Hydrogen Bonding: The carboxylic acid and the N-H of the Boc-protected amine can act as hydrogen bond donors, while the carbonyl oxygens and the piperidine nitrogen can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating this molecule.[8]
-
Dipole-Dipole Interactions: The polar functional groups in the molecule create a dipole moment, allowing for electrostatic interactions with other polar solvent molecules.
-
Van der Waals Forces (London Dispersion Forces): The nonpolar phenyl ring and the tert-butyl group will interact with nonpolar solvents primarily through these weaker, induced dipole-induced dipole interactions.[8]
The overall solubility will be determined by the extent to which the favorable solute-solvent interactions can overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.
Predicting Solubility in Common Organic Solvents
While experimental determination is the gold standard, we can make informed predictions about the solubility of this compound in various organic solvents based on their properties. The following table provides a list of common organic solvents and their relevant physicochemical properties to aid in this prediction.
| Solvent | Polarity Index | Dielectric Constant (at 20°C) | Hydrogen Bonding | Predicted Solubility of this compound |
| Polar Protic Solvents | ||||
| Water | 10.2 | 80.1 | Donor & Acceptor | Low to Moderate (hydrophobic phenyl and Boc groups may limit solubility) |
| Methanol | 6.6 | 32.7 | Donor & Acceptor | High (good balance of polarity and hydrogen bonding) |
| Ethanol | 5.2 | 24.5 | Donor & Acceptor | High (similar to methanol) |
| Isopropanol | 4.3 | 19.9 | Donor & Acceptor | Moderate to High |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | High (strong dipole moment and hydrogen bond acceptor) |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor | High (similar to DMSO) |
| Acetonitrile | 6.2 | 37.5 | Acceptor | Moderate (less effective hydrogen bond acceptor than DMSO/DMF) |
| Acetone | 5.4 | 20.7 | Acceptor | Moderate |
| Nonpolar Solvents | ||||
| Dichloromethane (DCM) | 3.4 | 9.1 | Weak Acceptor | Moderate (can interact with both polar and nonpolar regions) |
| Tetrahydrofuran (THF) | 4.2 | 7.6 | Acceptor | Moderate to High (ether oxygen can accept hydrogen bonds) |
| Toluene | 2.4 | 2.4 | None | Low (favorable interactions with the phenyl group but not the polar groups) |
| Hexane | 0.0 | 1.9 | None | Very Low (unlikely to overcome the polar interactions of the solute) |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The definitive method for determining the equilibrium solubility of a compound is the shake-flask method.[2][11][12] This technique, recommended by regulatory bodies such as the International Council for Harmonisation (ICH), involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.[1][3][13]
Experimental Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or DMSO) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to be used for HPLC analysis.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a series of vials. A general rule is to add enough solid so that a visible amount remains undissolved at the end of the experiment.
-
Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).[14]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This is a critical step to ensure that no solid particles are carried over into the sample for analysis.
-
-
-
Quantification by HPLC:
-
Dilute an aliquot of the clear, saturated filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample and the calibration standards onto the HPLC system.
-
Analyze the chromatograms to determine the peak area of the analyte in the sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the organic solvent. The solubility is typically expressed in mg/mL or µg/mL.
-
Self-Validating System and Causality
This protocol incorporates several self-validating steps to ensure the trustworthiness of the results. The use of multiple time points for equilibration confirms that true thermodynamic equilibrium has been achieved. The analysis of the solid residue after the experiment by techniques such as DSC or XRD can verify if any polymorphic transformations have occurred during the experiment, which could affect the solubility measurement.[14] The choice of a validated HPLC method with a proper calibration curve ensures accurate quantification.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagram, generated using Graphviz (DOT language), illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Workflow for Shake-Flask Solubility Determination.
High-Throughput Screening for Early-Stage Assessment
For early-stage drug discovery where rapid screening of multiple compounds is necessary, high-throughput solubility assays can be employed. These methods are generally faster but may provide kinetic solubility rather than thermodynamic equilibrium solubility. Examples include miniaturized shake-flask methods and turbidimetric assays.[2][15] While less precise than the traditional shake-flask method, they are invaluable for ranking compounds and identifying potential solubility liabilities early in the discovery process.
Conclusion and Future Outlook
The solubility of this compound in organic solvents is a multifaceted property governed by the interplay of its polar and nonpolar functionalities. While predictive models can offer valuable initial estimates, the gold standard for its quantitative determination remains the shake-flask method, which provides the thermodynamic equilibrium solubility. A thorough understanding of the principles and experimental procedures outlined in this guide will empower researchers to accurately assess the solubility of this and similar compounds, facilitating informed decisions in the drug development pipeline. Future work could involve the development of quantitative structure-property relationship (QSPR) models specifically tailored to this class of compounds to further enhance predictive accuracy and reduce the reliance on extensive experimental screening.
References
-
Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
Van der Maelen, E., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
-
Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? [Link]
-
Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Van der Maelen, E., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]
-
Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Tapia-Tapia, M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 398. [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]
-
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
Lubej, M. (2022). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). YouTube. [Link]
-
Le, T., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-17. [Link]
-
ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]
-
Davison, J. (2017). A Quick Introduction to Graphviz. jdhao's blog. [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]
-
Graphviz. (n.d.). Graphviz. [Link]
-
Jane, L. (2011). Drawing Flow Diagrams with GraphViz. LornaJane. [Link]
-
Pal, S. C., & Lahiri, S. C. (1982). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 21A, 136-138. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. [Link]
Sources
- 1. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. database.ich.org [database.ich.org]
- 4. pubs.acs.org [pubs.acs.org]
- 6. 886363-59-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. aceschem.com [aceschem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
A Technical Guide to (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid (CAS 886363-59-3): Commercial Availability, Synthesis, and Applications for Drug Discovery Professionals
Executive Summary
This guide provides a comprehensive technical overview of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid, a key building block in modern medicinal chemistry. Addressed to researchers, chemists, and drug development professionals, this document delves into the compound's commercial landscape, offers a plausible and detailed synthetic route for in-house production, and explores its strategic applications in the synthesis of novel therapeutics. We will examine the rationale behind its molecular design, the practicalities of sourcing, and its role in constructing complex molecules for contemporary drug targets. The insights provided herein are intended to empower research teams to make informed decisions regarding the procurement, synthesis, and strategic implementation of this versatile chemical scaffold.
Introduction to the Scaffold
Chemical Identity and Properties
This compound is a bifunctional organic molecule that serves as a valuable intermediate in pharmaceutical synthesis.[1][] Its structure features a phenylacetic acid core, which provides a handle for amide bond formation, and a 4-amino-piperidine moiety. The piperidine's secondary amine is alkylated by the phenylacetic acid's alpha-carbon, while the primary amine at the 4-position is protected with a tert-butyloxycarbonyl (Boc) group. This Boc protection is crucial, as it allows for selective chemical manipulation at other parts of the molecule before its controlled removal to reveal a reactive amine.
| Property | Value |
| CAS Number | 886363-59-3[1][3] |
| Molecular Formula | C18H26N2O4[1][] |
| Molecular Weight | 334.41 g/mol [1][] |
| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetic acid[] |
| Common Synonyms | (4-TERT-BUTOXYCARBONYLAMINO-PIPERIDIN-1-YL)-PHENYL-ACETIC ACID[4] |
The Strategic Importance of the Piperidine Moiety in Medicinal Chemistry
The piperidine ring is not merely a structural component; it is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals.[5] Its prevalence is a direct consequence of its favorable physicochemical properties. The saturated, six-membered ring provides a rigid, three-dimensional conformation that can effectively orient functional groups to interact with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, which often improves aqueous solubility and aids in target engagement. This compound, by incorporating the piperidine scaffold with orthogonally protected functional groups, represents a highly strategic asset for building libraries of drug candidates.[6]
Commercial Availability and Procurement
Sourcing Strategy: Research vs. GMP Grade
Procuring this compound requires careful consideration of the intended application. For early-stage discovery and research, material with a purity of ≥95% is often sufficient.[] However, for later-stage development leading to Good Manufacturing Practice (GMP) production, a purity of ≥98% and a supplier with robust quality assurance and batch-to-batch consistency is paramount.[1][3] The key is to demand comprehensive analytical documentation, including a Certificate of Analysis (COA), HPLC, and NMR data, to validate the structure and purity of the material, regardless of the development stage.[3]
Supplier Landscape
A number of chemical suppliers offer this compound, typically on an R&D to kilogram scale.[1] Pricing is generally available upon request, reflecting the specialized nature of this reagent.
| Supplier | Purity | Available Forms | Scale | Documentation |
| Aromsyn Co.,Ltd. | NLT 98%[1] | Free Acid | Gram to Kilogram[1] | COA, Structural Data[1] |
| Aceschem | NLT 98%[3] | Free Acid | Inquire for details | NMR, MSDS, HPLC, COA[3] |
| BOC Sciences | 95%[] | Free Acid | Inquire for details | Inquire for details |
| Fluorochem | 95.0%+[7] | HCl Salt | 250MG+[7] | Inquire for details |
Note: This table is not exhaustive and is intended to provide a representative sample of the market. Pricing and availability are subject to change and require direct inquiry.
Considerations for Quotation and Ordering
When contacting suppliers for a quote, it is crucial to be specific. Clearly state the required quantity, desired purity level (e.g., >98%), and the specific analytical documents needed (e.g., 1H-NMR, HPLC, COA). If the material is intended for use in regulated environments, inquire about the supplier's quality management systems and their ability to support GMP requirements.
Synthesis and Chemical Landscape
Rationale for In-House Synthesis
While commercially available, there are compelling reasons for a research organization to consider in-house synthesis. These include cost-effectiveness at a larger scale, the need for a secure supply chain for a critical intermediate, and the strategic advantage of creating intellectual property around novel analogs. The ability to modify the synthesis allows for the rapid creation of derivatives, for instance, by substituting the phenyl ring or altering the piperidine core, which is a cornerstone of lead optimization campaigns.
Proposed Synthetic Protocol: Reductive Amination Pathway
A robust and logical approach to synthesize the target compound is through a one-pot reductive amination reaction. This well-established transformation involves the reaction of a ketone with an amine to form an intermediate imine/enamine, which is then reduced in situ to the corresponding amine. In this case, the precursors would be phenylglyoxylic acid and tert-butyl piperidin-4-ylcarbamate.
Caption: Proposed synthesis via reductive amination.
Experimental Protocol
-
Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere (N2 or Argon), add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and phenylglyoxylic acid (1.05 eq).
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) to dissolve the reagents (approx. 0.1 M concentration). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Reaction Initiation: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.
-
Reductant Addition: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone but efficiently reduces the intermediate iminium ion.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Development
Role as a Versatile Building Block
The title compound is frequently employed in the synthesis of peptidomimetics and as a precursor for more complex ligands.[] Its utility stems from its two distinct functional handles:
-
The Carboxylic Acid: This group is readily activated for amide bond formation with a wide array of amines, allowing for the extension of the molecule and the introduction of new pharmacophoric elements.
-
The Boc-Protected Amine: The Boc group is stable to many reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine. This newly exposed amine can then be functionalized through acylation, alkylation, or other amine-specific chemistries.
This orthogonal functionality is a medicinal chemist's key to building molecular complexity in a controlled, stepwise manner.
Workflow: Integration into a Drug Discovery Cascade
This building block fits seamlessly into the standard drug discovery workflow, from initial library synthesis to lead optimization. Its bifunctional nature allows for its use in both the "R1" and "R2" diversity positions of a combinatorial library.
Caption: Use of the building block in a discovery workflow.
Case Study: Relevance to Modern Therapeutic Targets
While direct applications of this specific molecule are often proprietary, the broader class of functionalized piperidines is of immense interest. For example, recent research has identified novel 1-(4-aminophenylacetyl)piperidine derivatives as potent and selective partial agonists of the Farnesoid X receptor (FXR).[8] FXR is a critical nuclear receptor involved in regulating metabolism, and its modulation is a promising strategy for treating conditions like metabolic dysfunction-associated steatohepatitis (MASH).[8] The discovery of such compounds underscores the therapeutic relevance of the core scaffold and highlights the potential for new drugs built using this compound as a starting material.
Conclusion
This compound is more than a mere catalog chemical; it is a strategically designed building block that offers significant advantages in the synthesis of complex, biologically active molecules. Its commercial availability from multiple suppliers provides researchers with accessible R&D quantities, while a robust and scalable synthetic route offers a path for large-scale production and analog development. By understanding the sourcing landscape, mastering its synthesis, and appreciating its application in building diverse chemical libraries, drug discovery professionals can effectively leverage this compound to accelerate the journey towards novel and impactful therapeutics.
References
- Aromsyn Co.,Ltd. (n.d.). This compound.
- Aceschem. (n.d.). CAS 886363-59-3 | this compound.
- Apollo Scientific. (n.d.). 309956-78-3 Cas No. | (3R)-3-Aminopiperidine, 3-BOC protected.
- Simson Pharma Limited. (n.d.). (R)-3-(Boc-amino)piperidine | CAS No- 309956-78-3.
- Yomi Lab. (n.d.). This compound HCL, 95.0%+.
- Oakwood Chemical. (n.d.). (R)-3-Boc-aminopiperidine.
- Sigma-Aldrich. (n.d.). (R)-3-(Boc-amino)piperidine 97 309956-78-3.
- Fisher Scientific. (n.d.). CAS RN 309956-78-3.
- BOC Sciences. (n.d.). CAS 886363-59-3 this compound.
- ChemicalBook. (n.d.). This compound CAS.
- ChemicalBook. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. 886363-59-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. aceschem.com [aceschem.com]
- 4. This compound [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. mgr.ymilab.com [mgr.ymilab.com]
- 8. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
computational studies of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid stereoisomers
An In-depth Technical Guide: Computational Elucidation of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid Stereoisomers
Audience: Researchers, scientists, and drug development professionals.
Abstract
The spatial arrangement of atoms within a drug molecule is a critical determinant of its pharmacological profile, including efficacy, safety, and pharmacokinetics. For complex chiral molecules such as this compound, which contains multiple stereocenters, the precise characterization of each stereoisomer is not merely an academic exercise but a regulatory and clinical necessity. This technical guide provides a comprehensive, in-depth walkthrough of a robust computational chemistry workflow designed to elucidate the structure, stability, and spectroscopic properties of the stereoisomers of this molecule. As a senior application scientist, this document moves beyond a simple listing of methods to explain the causality behind procedural choices, grounding theoretical predictions in the principles of physical organic chemistry and quantum mechanics. We will detail a multi-pillar strategy encompassing conformational analysis, NMR chemical shift prediction, and chiroptical spectra simulation, providing researchers with a validated, step-by-step protocol to confidently assign both the relative and absolute stereochemistry of complex chiral scaffolds.
Introduction: The Stereochemical Imperative in Drug Design
The Significance of Chirality in Pharmacology
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This three-dimensional specificity means that they often interact differently with each enantiomer of a chiral drug.[1][2] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.[3][4] The historical example of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of this principle.[4] Consequently, modern drug development emphasizes the synthesis and evaluation of single-enantiomer drugs to optimize therapeutic indices and reduce the potential for adverse drug interactions.[3][5]
Introducing this compound: A Chiral Scaffold
This compound (Molecular Formula: C18H26N2O4) is a versatile building block in medicinal chemistry, frequently used in the synthesis of peptidomimetics and as a precursor for various ligands.[][7][8] Its structure is characterized by two key chiral centers:
-
The α-carbon of the phenyl-acetic acid moiety.
-
The C4 carbon of the piperidine ring.
The presence of these two stereocenters gives rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). Differentiating these diastereomeric and enantiomeric pairs is crucial for understanding structure-activity relationships (SAR) and ensuring the development of a safe and effective therapeutic agent.[5]
The Challenge: Identifying and Characterizing Stereoisomers
Experimentally, the separation of stereoisomers can be achieved through chiral chromatography, but the unambiguous assignment of the absolute configuration of each isolated isomer remains a significant challenge. While X-ray crystallography is the gold standard, obtaining high-quality single crystals is often a major bottleneck.[9][10] Computational chemistry offers a powerful, complementary, and often faster alternative for determining the absolute configuration of molecules directly in solution.[10][11]
The Computational Strategy: A Multi-Pillar Approach
To confidently assign the stereochemistry of a flexible molecule like this compound, a single computational method is insufficient. We advocate for an integrated, multi-pillar workflow that builds a self-validating case for the structure of each isomer. This approach correlates thermodynamic stability (conformational analysis) with predictable spectroscopic properties (NMR and ECD), providing a robust and reliable assignment.
A typical outcome would be: The DP4+ analysis (Pillar 2) might show a >99% probability that the experimental NMR data for "Isomer A" corresponds to the (R,S) relative configuration. Then, the comparison of the experimental ECD spectrum for "Isomer A" with the simulated spectrum for the (R,S) candidate (Pillar 3) confirms the absolute configuration.
Conclusion: From In Silico Prediction to Experimental Validation
This guide has outlined a rigorous, multi-faceted computational workflow for the complete stereochemical assignment of this compound. By systematically analyzing the conformational landscape and leveraging this information to predict and correlate multiple spectroscopic properties (NMR and ECD), this in silico approach provides a high-confidence assignment of both relative and absolute stereochemistry. This methodology mitigates the reliance on crystallization, accelerates the drug development timeline, and provides a deeper understanding of the molecule's structural and energetic properties. While computational results provide powerful evidence, they serve to guide and confirm, with final validation ideally achieved through complementary experimental data.
References
-
Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]
-
XenoTech. (2018, August 17). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. Retrieved from [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6146. Available at: [Link]
-
Kannappan, V. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Retrieved from [Link]
-
Srinivasan, C., et al. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Retrieved from [Link]
-
Slideshare. (n.d.). Importance of Stereochemistry in Drug Design.pptx. Retrieved from [Link]
-
Lone, S. A., et al. (2021, June 21). Effects of Stereoisomers on Drug Activity. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Boutton, C., et al. (2010). Quantum Calculation of the Second-Order Hyperpolarizability of Chiral Molecules in the “One-Electron” Model. The Journal of Physical Chemistry A, 114(38), 10511–10517. Available at: [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. Retrieved from [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. Retrieved from [Link]
-
Abbate, S., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 9(32), 18277-18289. Available at: [Link]
-
Boutton, C., et al. (2010). Quantum Calculation of the Second-Order Hyperpolarizability of Chiral Molecules in the “One-Electron” Model. The Journal of Physical Chemistry A, 114(38), 10511–10517. Available at: [Link]
-
Schrödinger. (2024). VCD/IR, ECD/UV-vis, and NMR spectra prediction with Jaguar Spectroscopy. Retrieved from [Link]
-
Purechemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]
-
Quack, M. (1989). Structure and Dynamics of Chiral Molecules. Angewandte Chemie International Edition in English, 28(5), 571-586. Available at: [Link]
-
Mague, J. T. (2015). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed. Retrieved from [Link]
-
Abbate, S., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Publishing. Retrieved from [Link]
-
Al-Aboudi, A., et al. (2022). An ECD and NMR/DP4+ Computational Pipeline for Structure Revision and Elucidation of Diphenazine-Based Natural Products. NIH. Retrieved from [Link]
-
Di Bari, L., et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry, 85(4), 2091-2099. Available at: [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
-
FACCTs. (n.d.). Electronic Circular Dichroism - ORCA 5.0 tutorials. Retrieved from [Link]
-
ResearchGate. (2025). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]
- 3. news-medical.net [news-medical.net]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 7. CAS 886363-59-3 | this compound - Synblock [synblock.com]
- 8. 886363-59-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 9. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purechemistry.org [purechemistry.org]
- 11. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space of Peptidomimetics
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to emulate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids and scaffolds is a cornerstone of peptidomimetic design, enabling the synthesis of molecules with enhanced pharmacological profiles.[1][2] (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid is a versatile building block that introduces a conformationally constrained piperidine moiety into a peptide sequence, a common feature in many successful pharmaceuticals.[3] This application note provides a comprehensive guide to the strategic incorporation of this valuable synthon in solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy.
Chemical Profile of this compound
This building block features a phenylacetic acid core, which provides a rigid backbone element, and a 4-amino-piperidine substituent. The exocyclic amine is protected with a tert-butyloxycarbonyl (Boc) group, ensuring its stability during peptide chain elongation and allowing for orthogonal deprotection at a later stage if required for further derivatization.
| Property | Value |
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 334.41 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS |
| Protection Strategy | Nα-Boc for the piperidinyl amine |
Strategic Considerations for Incorporation in SPPS
The structure of this compound presents a degree of steric hindrance due to the bulky piperidinyl-phenyl moiety. This necessitates a carefully optimized coupling strategy to ensure efficient amide bond formation and prevent the formation of deletion sequences. The Boc protecting group on the piperidine nitrogen is stable to the acidic conditions used for Nα-Boc deprotection of the main peptide chain, thus providing an orthogonal handle for potential post-synthetic modifications.
Experimental Protocols
The following protocols are designed for the manual solid-phase synthesis of a peptide incorporating this compound. These protocols are based on established methods for coupling sterically hindered amino acids and should be adapted and optimized for specific sequences and scales.
Diagram of the SPPS Coupling Workflow
Caption: General workflow for the incorporation of a Boc-protected amino acid in SPPS.
Protocol 1: Standard Boc SPPS Cycle
This protocol outlines the general steps for elongating the peptide chain using the Boc/Bzl strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[4]
-
Nα-Boc Deprotection:
-
Neutralization:
-
Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice) to neutralize the trifluoroacetate salt of the N-terminal amine.[5]
-
Wash the resin thoroughly with DCM (3x) to remove excess base.
-
-
Amino Acid Coupling: Proceed with the coupling of the next Boc-protected amino acid as described in Protocol 2.
Protocol 2: Optimized Coupling of this compound
Due to the steric bulk of this amino acid analog, a more potent coupling reagent such as HATU is recommended to achieve high coupling efficiency.[6]
Reagents and Stoichiometry
| Reagent | Equivalents (relative to resin capacity) |
| This compound | 2.0 - 3.0 |
| HATU | 1.9 - 2.9 |
| DIEA | 4.0 - 6.0 |
-
Pre-activation:
-
In a separate vessel, dissolve this compound (2-3 eq.) and HATU (1.9-2.9 eq.) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-6 eq.) to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature.[7]
-
-
Coupling to Resin:
-
Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended to 12 hours.[7]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative Kaiser (ninhydrin) test to monitor the disappearance of the free primary amine on the resin. A negative result (yellow beads) indicates a complete reaction.[4]
-
If the Kaiser test remains positive, a second coupling with fresh reagents is recommended.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.
-
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups.
Cleavage Cocktail (Reagent K)
| Reagent | Percentage (v/v) |
| Trifluoroacetic acid (TFA) | 82.5% |
| Water | 5% |
| Phenol | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
-
Resin Preparation:
-
After the final Nα-Boc deprotection and neutralization, wash the peptide-resin with DCM and dry it under vacuum.[8]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail (e.g., Reagent K) to the dried peptide-resin in a suitable reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
Troubleshooting and Scientific Insights
-
Incomplete Coupling: The primary challenge with sterically hindered amino acids is incomplete coupling. If the Kaiser test remains positive after the initial coupling, a double coupling is the most straightforward solution. Alternatively, increasing the reaction time or using microwave-assisted SPPS can enhance coupling efficiency.[6]
-
Side Reactions: While the Boc protecting group on the piperidine nitrogen is stable to the standard deprotection conditions, it is crucial to ensure complete removal of piperidine if it is used in any other context in the synthesis (e.g., for Fmoc deprotection in a hybrid strategy), as residual piperidine can lead to side reactions.[9]
-
Purification: The crude peptide containing the piperidinyl-phenyl-acetic acid moiety can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard starting point for purification.[3] The hydrophobicity of the peptide will dictate the optimal gradient.
Visualization of the Coupling Reaction
Caption: Schematic of the HATU-mediated coupling reaction.
Conclusion
The successful incorporation of this compound into peptide sequences opens up new avenues for the design and synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. By employing optimized coupling protocols with potent activating agents like HATU and carefully monitoring the reaction progress, researchers can efficiently synthesize these complex molecules. The protocols and insights provided in this application note serve as a robust starting point for the exploration of this and other sterically demanding building blocks in the exciting field of peptide-based drug discovery.
References
-
Online Inhibitor. (2025). HATU Peptide Coupling: Precision Amide Bond Formation. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
MDPI. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
ResearchGate. (2021). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
-
Bohrium. (2016). deprotection-reagents-in-fmoc-solid-phase-peptide-synthesis-moving-away-from-piperidine. [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal. [Link]
-
Slideshare. (2018). Spps and side reactions in peptide synthesis. [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
ResearchGate. (2002). Procedures to Improve Difficult Couplings. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1172 - HPLC Purification of Peptides. [Link]
-
ResearchGate. (2012). HPLC Purification of Peptides v1. [Link]
-
PubMed Central. (2010). HPLC Analysis and Purification of Peptides. [Link]
-
PubMed Central. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]
-
UPCommons. (2014). DESIGNING PEPTIDOMIMETICS. [Link]
-
PubMed Central. (2007). Peptidomimetics, a synthetic tool of drug discovery. [Link]
Sources
- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. hmn-214.com [hmn-214.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
Application Notes and Protocols for the Coupling of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid
Introduction
(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of peptidomimetics and other complex molecular architectures.[][2] The successful incorporation of this moiety via amide bond formation is a critical step in many synthetic routes. This document provides detailed application notes and standardized protocols for the efficient coupling of this compound with a primary or secondary amine. The protocols described herein are designed to offer researchers a selection of robust methods, ensuring high yield, minimal side reactions, and preservation of stereochemical integrity.
The choice of coupling reagent is paramount for achieving high efficiency, particularly when dealing with sterically hindered or complex amino acids.[3][4] This guide will focus on two highly effective and widely used coupling strategies: one employing the uronium salt HATU, known for its rapid kinetics and low racemization rates[5][6][7][8], and another utilizing the classic carbodiimide EDC in combination with the additive HOBt, a cost-effective and reliable method.[9][10][11]
Chemical Structures
Figure 1: Structure of this compound.
Caption: Molecular structure of the amino acid.
Mechanism of Action: Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxyl group.[12] Coupling reagents facilitate this by converting the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the amine.
HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium-based coupling reagent that activates a carboxylic acid to form a highly reactive OAt-active ester.[6][8] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial for its high performance, as it accelerates the coupling reaction and minimizes the risk of racemization.[5][8]
Caption: HATU coupling workflow.
EDC/HOBt-Mediated Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is unstable and prone to racemization. The addition of HOBt (1-Hydroxybenzotriazole) traps the O-acylisourea to form an HOBt-active ester, which is more stable and less susceptible to racemization.[9][10] This active ester then reacts with the amine to form the desired amide bond.[13]
Caption: EDC/HOBt coupling workflow.
Experimental Protocols
The following protocols provide a starting point for the coupling of this compound. Optimization may be required depending on the specific amine coupling partner.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for sterically hindered amines or when rapid reaction times are desired.[5][6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or DCM) to a concentration of 0.1-0.5 M.
-
Add HATU (1.1-1.5 eq) to the solution and stir for 5 minutes at room temperature.[14]
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for an additional 15 minutes.[14] The solution should become clear.
-
In a separate flask, dissolve the amine (1.0-1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).
Table 1: General Reaction Conditions for HATU Coupling
| Parameter | Recommended Range |
| This compound | 1.0 equivalent |
| Amine | 1.0 - 1.2 equivalents |
| HATU | 1.1 - 1.5 equivalents |
| Base (DIPEA) | 2.0 - 3.0 equivalents |
| Solvent | DMF, DCM, ACN, THF |
| Reaction Time | 1 - 4 hours |
| Temperature | Room Temperature |
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a cost-effective and reliable alternative to HATU, particularly for less sterically demanding couplings.[9][10]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM (or DMF) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.0-1.1 eq) and DIPEA (1.5-2.0 eq) to the reaction mixture.
-
Slowly add EDC.HCl (1.2 eq) portion-wise to the cooled solution.[16]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (or 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Table 2: General Reaction Conditions for EDC/HOBt Coupling
| Parameter | Recommended Range |
| This compound | 1.0 equivalent |
| Amine | 1.0 - 1.1 equivalents |
| EDC.HCl | 1.2 - 1.5 equivalents |
| HOBt | 1.2 - 1.5 equivalents |
| Base (DIPEA) | 1.5 - 2.0 equivalents |
| Solvent | DCM, DMF |
| Reaction Time | 12 - 24 hours |
| Temperature | 0 °C to Room Temperature |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base. For particularly challenging couplings, switching to a more potent coupling reagent like HATU or COMU may be beneficial.[3] Pre-activation of the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can also improve yields.
-
Racemization: While HATU and EDC/HOBt are known to suppress racemization, this can still be a concern.[7] Running the reaction at lower temperatures (0 °C) can help minimize this side reaction.
-
Steric Hindrance: this compound possesses some steric bulk. When coupling with a hindered amine, higher temperatures or longer reaction times may be necessary.[4] The use of acyl fluoride-generating reagents has also been reported as an effective strategy for coupling sterically hindered substrates.[4]
-
Boc-Group Stability: The Boc protecting group is sensitive to strong acidic conditions.[17][18] During aqueous work-up, use mild acidic washes (e.g., 5% citric acid) and avoid prolonged exposure to strong acids. The Boc group is generally stable to the basic conditions used in these coupling reactions.[15]
-
Purification: The byproducts of HATU and EDC couplings are generally water-soluble or easily removed by standard aqueous work-up and chromatography.[3][7] However, careful purification is necessary to obtain the final product with high purity.
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the amide coupling of this compound. The choice between HATU and EDC/HOBt will depend on the specific requirements of the synthesis, including the nature of the amine substrate, cost considerations, and desired reaction kinetics. By following these guidelines and considering the key troubleshooting points, researchers can confidently incorporate this valuable building block into their synthetic targets.
References
-
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
-
Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
-
Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols. Benchchem.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Coupling Reagents. Aapptec Peptides.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
-
Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
-
The Chemistry of the Boc Protecting Group. Benchchem.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
-
HATU. Wikipedia.
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
-
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
-
CAS 886363-59-3 this compound. BOC Sciences.
-
Double BOC protection selective removal method. Suzhou Highfine Biotech.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.
-
Removal of Boc protecting group as workup? r/chemistry - Reddit.
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate.
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH.
-
This compound CAS. ChemicalBook.
-
Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications.
-
Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.
Sources
- 2. 错误页 [amp.chemicalbook.com]
- 3. bachem.com [bachem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hepatochem.com [hepatochem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Double BOC protection selective removal method [en.highfine.com]
- 18. BOC deprotection [ms.bzchemicals.com]
Application Notes & Protocols: Strategic Deprotection of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid
Introduction: The Critical Role of Boc Deprotection in Advanced Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development.[1] Its widespread use stems from its remarkable stability under a wide array of reaction conditions, including basic and nucleophilic environments, coupled with its clean and efficient removal under acidic conditions.[2][3] This orthogonality is paramount when constructing complex molecules with multiple functional groups.[1]
The target molecule, (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid[], is a valuable building block in medicinal chemistry, incorporating a piperidine scaffold prevalent in many pharmaceutical agents. The successful deprotection of its Boc-protected amine is a critical step to enable further functionalization, such as amide bond formation or other coupling reactions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the most effective and reliable methods for the deprotection of this specific substrate. It moves beyond simple procedural lists to offer insights into the underlying mechanisms, rationale for methodological choices, and troubleshooting strategies to ensure high-yield, clean conversions.
The Mechanism of Acid-Catalyzed Boc Cleavage: A Stepwise Perspective
The cleavage of the Boc group under acidic conditions is a well-understood and robust transformation.[5] The process is an acid-catalyzed hydrolysis of the carbamate functional group.[3]
The mechanistic pathway unfolds in three primary steps:
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl). This step significantly increases the electrophilicity of the carbonyl carbon.[1][6]
-
C-O Bond Cleavage: The protonated intermediate is primed for the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[6][7]
-
Decarboxylation & Amine Liberation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the desired free amine.[6][7] In the acidic reaction medium, the newly liberated amine is immediately protonated to form its corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1][8]
The primary byproduct of this reaction is the tert-butyl cation. This reactive species can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or in some cases, cause unwanted side reactions by alkylating other nucleophilic sites on the substrate.[6][9][10] For the target molecule, such side reactions are minimal, but for substrates with electron-rich aromatic rings or sulfur-containing residues, the use of scavengers may be necessary.[11]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Comparative Overview of Standard Deprotection Protocols
The choice of deprotection agent is critical and depends on the substrate's overall sensitivity, the desired salt form of the product, and practical considerations like ease of reagent removal and product isolation. For this compound, the two most reliable and widely adopted methods utilize Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl).[12]
| Parameter | Method 1: Trifluoroacetic Acid (TFA) | Method 2: 4M HCl in Dioxane |
| Reagents/Conditions | 20-50% TFA in an inert solvent.[13] | 4M solution of HCl in 1,4-Dioxane.[14][15] |
| Typical Solvent | Dichloromethane (DCM).[2] | 1,4-Dioxane, Methanol, or Ethyl Acetate.[2][16] |
| Temperature | 0 °C to Room Temperature (RT).[2] | Room Temperature (RT).[14] |
| Reaction Time | 1 - 4 hours.[2] | 30 minutes - 3 hours.[2][14] |
| Typical Yield | >95%.[2] | Quantitative.[2] |
| Pros | Highly effective and fast; TFA is volatile and easily removed in vacuo.[7][17] | Often precipitates the product as a clean hydrochloride salt, simplifying isolation to filtration.[2] |
| Cons | TFA is corrosive and requires careful handling; the resulting trifluoroacetate salt can sometimes be oily or difficult to handle.[2] | Dioxane is a suspected carcinogen and requires appropriate handling; the reagent is moisture-sensitive.[12] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating steps for reaction monitoring to ensure complete conversion and guide the work-up process.
Figure 2: General experimental workflow for Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and generally provides a clean conversion. The primary consideration is the complete removal of the volatile but corrosive TFA during the work-up.[17]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq.) in DCM to a concentration of approximately 0.1–0.2 M.[2]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.[2]
-
Acid Addition: Slowly add TFA (5–10 eq.) to the stirred solution. A gentle evolution of gas (isobutylene and CO₂) may be observed. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent) or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot (which stays at the baseline in many solvent systems) indicates completion.[18]
-
Work-up (Isolation of Free Amine):
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[2]
-
Re-dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8), which neutralizes the TFA salt and extracts it into the aqueous layer.[2][17]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter and concentrate the solvent in vacuo to yield the deprotected product as a free amine.
-
-
Work-up (Isolation of TFA Salt):
-
Concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate several times with a solvent like toluene or DCM.[19]
-
Dissolve the resulting oil in a minimal amount of DCM or methanol and add cold diethyl ether to precipitate the TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[20]
-
Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
This is an exceptionally clean and efficient method, often favored for its straightforward product isolation.[14][15] The hydrochloride salt of the deprotected amine frequently precipitates directly from the reaction mixture.[2]
Materials:
-
This compound
-
4M solution of HCl in 1,4-Dioxane
-
Diethyl ether
-
Methanol (optional, for solubility)
Procedure:
-
Dissolution: In a round-bottom flask, suspend or dissolve the this compound (1.0 eq.) in a minimal amount of a suitable solvent like methanol or dioxane if needed, though often the HCl solution itself is sufficient.
-
Acid Addition: Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate at room temperature with vigorous stirring.
-
Reaction & Precipitation: Stir the mixture at room temperature for 1–3 hours.[2] In many cases, a white precipitate of the product's hydrochloride salt will form during this time.
-
Monitoring: Check for reaction completion by taking a small aliquot, quenching it with a base (like NaHCO₃ solution), extracting with an organic solvent, and analyzing by TLC or LC-MS.
-
Isolation:
-
Once the reaction is complete, add diethyl ether to the reaction slurry to ensure complete precipitation of the hydrochloride salt.
-
Stir the mixture for an additional 15-30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane.
-
Dry the white solid under high vacuum to afford the pure (4-amino-piperidin-1-yl)-phenyl-acetic acid hydrochloride salt.
-
Troubleshooting & Scientific Considerations
-
Incomplete Reaction: If monitoring shows significant starting material remaining, extend the reaction time or add an additional 1-2 equivalents of the acidic reagent. Ensure your reagents (especially HCl in dioxane) have not degraded due to moisture exposure.
-
Product Solubility: If the deprotected product (as a free base or salt) is water-soluble, standard aqueous work-ups can lead to product loss. In such cases, avoiding aqueous washes and isolating the product as a precipitated salt (as in Protocol 2) is highly advantageous.[17] Alternatively, after neutralization, the aqueous layer can be lyophilized to recover the product.
-
Substrate Sensitivity: The target molecule is robust to the described conditions. However, if other acid-labile groups (e.g., t-butyl esters, acetals) were present, Protocol 2 (HCl/dioxane) is often considered milder and more selective than TFA for cleaving N-Boc groups in their presence.[14][15]
-
Safety: Always conduct these deprotection reactions in a well-ventilated fume hood. TFA is highly corrosive and volatile. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides upon storage.[12]
Conclusion
The deprotection of this compound is a reliable and high-yielding transformation that can be readily achieved using standard acidic protocols. The use of Trifluoroacetic Acid in DCM offers a rapid and effective method, while 4M HCl in Dioxane provides a particularly convenient route due to the common precipitation of the hydrochloride salt, simplifying isolation significantly. The choice between these methods should be guided by the desired final salt form, the scale of the reaction, and available laboratory resources. By understanding the underlying mechanism and following these detailed protocols, researchers can confidently and efficiently deprotect this key synthetic intermediate, paving the way for subsequent steps in their synthetic campaigns.
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. BenchChem. [URL: https://www.benchchem.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed, J Pept Res. 2001 Oct;58(4):338-41. [URL: https://pubmed.ncbi.nlm.nih.gov/11678822/]
- Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem. [URL: https://www.benchchem.com/application-notes/Deprotection-of-Boc-eda-ET-using-HCl-in-Dioxane]
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [URL: https://arizona.pure.elsevier.com/en/publications/fast-efficient-and-selective-deprotection-of-the-tert-butoxycar]
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem. [URL: https://www.benchchem.com/application-notes/Deprotection-of-the-Boc-Group-Under-Acidic-Conditions]
- Amine Protection and Deprotection. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
- Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem. [URL: https://www.benchchem.com/application-notes/Common-side-reactions-with-Boc-protected-amino-acids]
- Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/chemistry/synthesis-reagents-protecting-groups-crosslinking-reagents/amine-protection-deprotection.html]
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6274]
- How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [URL: https://www.researchgate.net/post/How_to_do_work-up_of_a_BOC_deprotection_reaction_by_TFA]
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/boc-deprotection-reagent-guide.pdf]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7310065/]
- N-Terminal Deprotection; Boc removal. Aapptec Peptides. [URL: https://www.aapptec.com/n-terminal-deprotection]
- How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. [URL: https://www.researchgate.net/post/How_can_we_do_the_deprotection_of_boc-amino_acids_using_hcl]
- Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/specific-solvent-issues-with-boc-deprotection.pdf]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra05477k]
- Any suggestion on Boc deprotection without using acid?. ResearchGate. [URL: https://www.researchgate.net/post/Any_suggestion_on_Boc_deprotection_without_using_acid]
- Alternative Methods for Boc Deprotection. Reddit. [URL: https://www.reddit.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/87505/what-happens-to-the-t-butyl-cation-in-the-tfa-deprotection-of-a-t-butyl-ester]
- BOC deprotection. Hebei Boze Chemical Co.,Ltd. [URL: https://www.boze-chem.com/news/boc-deprotection-138319.html]
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [URL: https://www.rsc.
- Removal of Boc protecting group as workup?. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/28v39w/removal_of_boc_protecting_group_as_workup/]
- Boc Deprotection Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.
- Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473875/]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Simple-and-Efficient-Green-Method-for-the-of-in-Jia-Schinazi/b64245d8201217646535f29910e53a5160c870a4]
- How to confirm BOC deprotection by TFA ?. ResearchGate. [URL: https://www.researchgate.net/post/How_to_confirm_BOC_deprotection_by_TFA]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.4c00078]
- Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives. BenchChem. [URL: https://www.benchchem.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra05477k]
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [URL: https://www.jgtps.com/admin/uploads/pMjvsq.pdf]
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/11b61i9/advice_on_nboc_deprotection_in_the_presence_of/]
- This compound. BOC Sciences. [URL: https://www.bocsci.com/product/4-n-boc-amino-piperidin-1-yl-phenyl-acetic-acid-cas-886363-59-3-3349983.html]
- Boc deprotection of BocPhePheOEt. ChemSpider Synthetic Pages. [URL: http://cssp.chemspider.com/423]
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [URL: http://or.niscpr.res.in/handle/123456789/68038]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 5. youtube.com [youtube.com]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 13. peptide.com [peptide.com]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid in Drug Discovery
Introduction: The Strategic Value of the Piperidine-Phenylacetic Acid Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved pharmaceuticals.[][2][3] Its conformational rigidity and basic nitrogen atom allow for precise three-dimensional positioning of pharmacophoric elements, making it an ideal building block for targeting a wide array of biological receptors and enzymes.[4] The compound (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid, hereafter referred to as Boc-APPA , is a particularly valuable synthetic intermediate that combines the piperidine core with a phenylacetic acid moiety. This unique combination offers medicinal chemists a versatile platform for generating diverse libraries of compounds with potential therapeutic applications in areas such as neuroscience, oncology, and infectious diseases.[4][5]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Boc-APPA in drug discovery campaigns. We will delve into its chemical properties, synthetic applications, and provide detailed, field-proven protocols for its manipulation and the biological evaluation of its derivatives.
Physicochemical Properties and Synthetic Overview
Boc-APPA is a Boc-protected amino acid analog that incorporates both piperidine and phenyl groups.[] The tert-butyloxycarbonyl (Boc) protecting group on the 4-amino position allows for selective chemical transformations at the carboxylic acid and the piperidine nitrogen, making it a highly versatile building block for combinatorial chemistry and lead optimization.[2]
| Property | Value |
| CAS Number | 886363-59-3 |
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 334.41 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
The general synthetic utility of Boc-APPA revolves around two primary reactive handles: the carboxylic acid and the protected amine. The carboxylic acid can be readily activated for amide bond formation, while the Boc-protected amine can be deprotected to reveal a primary amine for further functionalization.
Caption: General synthetic workflow utilizing Boc-APPA.
Therapeutic Applications and Target-Oriented Design
The (4-aminopiperidin-1-yl)phenylacetic acid scaffold is a key structural motif in a variety of biologically active compounds. Its derivatives have been explored as potent and selective ligands for a range of targets.
Sigma Receptor Modulation
A series of N-(1-benzylpiperidin-4-yl)arylacetamides, which are structurally related to derivatives of Boc-APPA , have been synthesized and evaluated for their binding affinity to sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[5][6] These receptors are implicated in a variety of neurological disorders, including schizophrenia, depression, and neuropathic pain. The phenylacetamide moiety plays a crucial role in binding, and substitutions on the phenyl ring can significantly influence affinity and selectivity.[6]
Choline Transporter Inhibition
The presynaptic high-affinity choline transporter (CHT) is a critical component of cholinergic signaling and a potential therapeutic target for cognitive and mood disorders.[7] Derivatives of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which can be conceptually derived from scaffolds similar to Boc-APPA , have been identified as potent and selective inhibitors of CHT.[7] This highlights the potential of the piperidine scaffold in modulating neurotransmitter transport.
Caption: Potential modulation of neurological pathways.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key chemical transformations involving Boc-APPA and a representative in vitro assay for evaluating the biological activity of its derivatives.
Protocol 1: Boc Deprotection of an Amide-Coupled Boc-APPA Derivative
This protocol describes a standard procedure for the removal of the Boc protecting group under acidic conditions.
Materials:
-
Amide-coupled Boc-APPA derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amide-coupled Boc-APPA derivative (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Redissolve the residue in DCM and transfer to a separatory funnel.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected amine product.
Protocol 2: Amide Bond Formation with Boc-APPA
This protocol outlines a general procedure for coupling the carboxylic acid of Boc-APPA with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
Boc-APPA
-
Primary or secondary amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add Boc-APPA (1.0 eq) and dissolve it in anhydrous DMF (0.2 M concentration).
-
Add the primary or secondary amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Slowly add DIPEA (2.0 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 3: In Vitro Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Boc-APPA derivatives for the sigma-1 receptor.
Materials:
-
Test compounds (derivatives of Boc-APPA )
-
Membrane homogenates from cells expressing human sigma-1 receptors
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (haloperidol) in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the cell membrane homogenates, and the test compound or vehicle.
-
Initiate the binding reaction by adding the radioligand, [³H]-(+)-pentazocine, at a concentration near its Kd.
-
Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Determine the non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound (Boc-APPA ) is a high-value building block for the synthesis of novel drug candidates. Its strategic combination of a conformationally constrained piperidine ring and a versatile phenylacetic acid moiety provides a robust platform for exploring structure-activity relationships and optimizing lead compounds. The protocols and insights provided in this application note are intended to empower researchers to effectively leverage the potential of Boc-APPA in their drug discovery endeavors, ultimately contributing to the development of new and improved therapeutics.
References
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Ma, W., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(24), 4147-4156. [Link]
-
ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(11), 56-60. [Link]
-
MDPI. (2024). Classes of Piperidine-Based Drugs. [Link]
-
MDPI. (2023). Pharmacokinetics and Drug Interactions. [Link]
-
Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2635-2643. [Link]
-
National Center for Biotechnology Information. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central. [Link]
-
MDPI. (2023). Comprehensive Physiologically Based Pharmacokinetic Model to Assess Drug–Drug Interactions of Phenytoin. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and In Vitro Antitumor Activity of Some New Mannich Bases. 9(5), 1000-08.
-
Royal Society of Chemistry. (2020). Structure–activity relationship study of benserazide derivatives as PilB inhibitors. RSC Medicinal Chemistry, 11(10), 1195-1200. [Link]
-
National Center for Biotechnology Information. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 23(17), 4934-4938. [Link]
-
PubMed. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. [Link]
-
MDPI. (2023). Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity. Molecules, 28(18), 6569. [Link]
Sources
- 2. 886363-59-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. CAS 886363-59-3 | this compound - Synblock [synblock.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Novel Inhibitor Scaffolds from (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid
Abstract
(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid (CAS 886363-59-3) is a versatile, high-value scaffold for the synthesis of novel chemical entities in drug discovery.[][2] Its structure incorporates several key features for medicinal chemistry: a chiral phenylacetic acid moiety, a piperidine ring which is a prevalent motif in many approved drugs, and a Boc-protected primary amine that allows for orthogonal chemical modifications.[][3] This application note provides a detailed guide for researchers, outlining two robust and highly adaptable synthetic strategies for leveraging this building block to create diverse libraries of potential inhibitors: Amide Bond Formation and the Ugi Four-Component Reaction (Ugi-4CR) . We provide not only step-by-step protocols but also the underlying chemical principles, workflow diagrams, characterization guidelines, and troubleshooting advice to empower scientists in the rapid development of novel therapeutics.
Introduction: The Strategic Value of the Piperidinyl-Phenyl-Acetic Acid Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, found in a multitude of biologically active compounds, including inhibitors of acetyl-CoA carboxylase (ACC), CCR5 antagonists for HIV, and α7 nicotinic receptor antagonists.[3][4][5][6] The title compound, this compound, serves as an ideal starting point for inhibitor design. The central phenylacetic acid group can be readily coupled with a vast array of amines to explore structure-activity relationships (SAR), while the protected 4-amino group offers a secondary site for diversification following deprotection.
This guide details two complementary synthetic pathways:
-
Amide Coupling: A reliable and fundamental transformation for creating peptidomimetics and other amide-containing compounds.[7]
-
Ugi Four-Component Reaction (Ugi-4CR): A powerful multi-component reaction (MCR) that enables the rapid generation of complex, α-acylaminocarboxamide derivatives in a single step, maximizing molecular diversity.[8][9]
Part I: Synthesis of Inhibitors via Amide Coupling
Principle and Rationale
Amide bond formation is one of the most critical reactions in pharmaceutical synthesis.[7] The direct condensation of a carboxylic acid and an amine is generally unfavorable, requiring activation of the carboxylic acid. This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.
Causality of Reagent Choice:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are uronium-based salts that generate highly activated esters. Carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are also widely used and generate an O-acylisourea intermediate.[10][11]
-
Additives: Additives like HOBt (Hydroxybenzotriazole) are often included with carbodiimides. HOBt traps the activated intermediate to form an active ester, which reduces the risk of racemization at the α-carbon and suppresses side reactions.[12]
-
Base: A non-nucleophilic organic base, typically DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acid formed during the reaction and to deprotonate the amine component, enhancing its nucleophilicity.[10]
General Workflow for Amide Coupling
The overall process involves the activation of the carboxylic acid, coupling with a desired amine, followed by aqueous work-up and purification. An optional deprotection step can follow to expose the 4-amino group for further derivatization.
Caption: General workflow for synthesizing amide-based inhibitors.
Detailed Protocol: Amide Coupling with Benzylamine (Example)
This protocol details the synthesis of tert-butyl (1-(2-(benzylamino)-2-oxo-1-phenylethyl)piperidin-4-yl)carbamate.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen or Argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂), add this compound (e.g., 334 mg, 1.0 mmol).
-
Dissolve the acid in anhydrous DMF (5 mL).
-
Add HATU (456 mg, 1.2 mmol) to the solution and stir for 5 minutes.
-
Add DIPEA (0.52 mL, 3.0 mmol) and stir for another 5 minutes.
-
Slowly add benzylamine (0.12 mL, 1.1 mmol) via syringe.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc (50 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20-50% EtOAc in hexanes) to yield the pure product.
Characterization Data (Expected for Example Product)
| Analysis | Expected Result |
| Molecular Formula | C₂₅H₃₃N₃O₃ |
| Molecular Weight | 423.55 g/mol |
| ¹H NMR | Disappearance of the carboxylic acid proton (~12 ppm). Appearance of a new amide N-H proton (doublet or triplet, ~7-8 ppm). Characteristic peaks for the benzyl group and the core scaffold. |
| ¹³C NMR | Signal for the new amide carbonyl carbon (~170-175 ppm). |
| Mass Spec (ESI+) | Expected m/z: 424.25 [M+H]⁺, 446.23 [M+Na]⁺ |
Part II: Synthesis of Inhibitors via Ugi Four-Component Reaction (Ugi-4CR)
Principle and Rationale
The Ugi-4CR is a cornerstone of diversity-oriented synthesis, allowing for the creation of complex peptidomimetic structures in a single, atom-economical step.[9][13] The reaction brings together a carboxylic acid, a primary amine, a carbonyl compound (aldehyde or ketone), and an isocyanide.
Mechanistic Insights: The reaction proceeds through a series of equilibria that are driven forward by an irreversible final step.[14]
-
Condensation: The amine and aldehyde/ketone reversibly form an imine.
-
Activation: The carboxylic acid protonates the imine to form a highly electrophilic iminium ion.
-
Nucleophilic Attack: The isocyanide, with its nucleophilic carbon center, attacks the iminium ion, forming a nitrilium ion intermediate.
-
Mumm Rearrangement: The carboxylate anion attacks the nitrilium ion, forming an intermediate that undergoes an irreversible intramolecular acyl transfer (the Mumm rearrangement) to yield the stable α-acylaminocarboxamide product.[14]
This one-pot convergence is exceptionally powerful for rapidly building molecular libraries, as varying any of the four components leads to a distinct final product.
General Workflow for Ugi-4CR
The Ugi reaction is prized for its operational simplicity, where all four components are typically mixed in a suitable solvent and stirred at room temperature.
Caption: Convergent one-pot workflow of the Ugi-4CR.
Detailed Protocol: Ugi-4CR (Example)
This protocol details a hypothetical synthesis using our title acid, benzylamine, benzaldehyde, and tert-butyl isocyanide.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Equipment:
-
Scintillation vial or round-bottom flask with stir bar
-
Syringes
Procedure:
-
In a vial, dissolve this compound (334 mg, 1.0 mmol) in methanol (5 mL).
-
Add benzylamine (0.11 mL, 1.0 mmol) to the solution.
-
Add benzaldehyde (0.10 mL, 1.0 mmol).
-
Finally, add tert-butyl isocyanide (0.11 mL, 1.0 mmol). Caution: Isocyanides have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Seal the vial and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue directly by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to isolate the Ugi product.
Characterization Data (Expected for Example Ugi Product)
| Analysis | Expected Result |
| Molecular Formula | C₃₇H₄₆N₄O₃ |
| Molecular Weight | 610.79 g/mol |
| ¹H NMR | Two distinct amide N-H protons. Signals corresponding to all four input components integrated into a single structure. |
| ¹³C NMR | Two distinct amide carbonyl signals (~168-175 ppm). |
| Mass Spec (ESI+) | Expected m/z: 611.36 [M+H]⁺ |
Part III: Downstream Processing - Boc Group Deprotection
Rationale and Protocol
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.[4] Removing the Boc group unmasks the 4-amino group on the piperidine ring, which can serve as a handle for further functionalization (e.g., another amide coupling) or may be critical for binding to a biological target.
Protocol: Standard Boc Deprotection
-
Dissolve the Boc-protected compound (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M).
-
Add Trifluoroacetic Acid (TFA, 5-10 eq) dropwise at 0 °C. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment.
-
Allow the solution to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
The resulting product is typically the TFA salt of the free amine, which can be used directly or neutralized with a base (e.g., NaHCO₃) for further reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Amide Coupling: Low/No Yield | 1. Inactive coupling reagent (hydrolyzed). 2. Insufficient base. 3. Sterically hindered amine. | 1. Use fresh, high-quality coupling reagents. 2. Ensure ≥ 2-3 equivalents of DIPEA are used. 3. Increase reaction time, temperature (e.g., to 50 °C), or switch to a more potent coupling reagent like COMU. |
| Amide Coupling: Racemization | Over-activation of the carboxylic acid, prolonged reaction time at elevated temperature. | Use a racemization-suppressing additive like HOBt or Oxyma Pure®. Keep reaction times as short as possible. |
| Ugi Reaction: Low Yield | 1. Impure reagents (especially aldehyde). 2. Solvent choice (protic solvents like MeOH or TFE are generally best). 3. Reversible imine formation is unfavorable. | 1. Purify aldehyde by distillation or chromatography if necessary. 2. Screen other solvents like 2,2,2-trifluoroethanol (TFE). 3. Add molecular sieves to drive imine formation. |
| Incomplete Boc Deprotection | Insufficient acid or reaction time. | Increase the equivalents of TFA or prolong the reaction time. Monitor carefully to avoid side product formation. |
Conclusion
This compound is a powerful and commercially available building block for the synthesis of diverse libraries of potential inhibitors. The two distinct methodologies presented here—robust amide coupling and complexity-generating Ugi four-component reactions—provide researchers with reliable and adaptable protocols to accelerate their drug discovery programs. By understanding the principles behind these transformations and following the detailed procedures, scientists can efficiently generate novel chemical matter for biological screening.
References
-
Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580-1593. [Link]
-
Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. [Link]
-
Ghashghaei, O., & Akrami, M. (2022). Bio-Catalysis in Multicomponent Reactions. Catalysts, 12(10), 1215. [Link]
-
Donahue, M. G., & Tcyrulnikov, S. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Shaaban, S., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6236. [Link]
-
Saga, Y., & Namba, K. (2021). Straightforward Synthesis of Unnatural, -Disubstituted -Amino Acid Derivatives Using Readily Accessible Building Blocks. Journal of Synthetic Organic Chemistry, Japan, 79(12), 1135-1145. [Link]
-
Li, Q., et al. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry, 10, 894589. [Link]
-
Jasiński, M., et al. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Molecular Diversity, 28, 1221–1232. [Link]
-
Jadhav, S. J., & Patil, P. K. (2024). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]
-
de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1003. [Link]
-
Hiratate, A., et al. (2011). Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry, 19(13), 4034-4043. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Wang, T., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3861-3864. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Csonka, R., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5195. [Link]
-
Ordonez, M., et al. (2009). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Tetrahedron: Asymmetry, 20(10), 1199-1203. [Link]
-
Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 60B(6), 875-880. [Link]
-
Liu, Y., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127592. [Link]
-
Patel, R. P., et al. (2006). Synthesis and biological activity of piperazine derivatives of phenothiazine. Acta Poloniae Pharmaceutica, 63(4), 287-292. [Link]
Sources
- 2. CAS 886363-59-3 | this compound - Synblock [synblock.com]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bio-Catalysis in Multicomponent Reactions [mdpi.com]
- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of (4-N-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of (4-N-Boc-amino-piperidin-1-yl)-phenyl-acetic acid, a valuable building block in modern medicinal chemistry. Piperidine derivatives are foundational scaffolds in numerous pharmaceuticals, and this particular intermediate offers a strategic point for diversification in drug discovery programs.[1][2][3] We present a robust and scalable two-part synthetic strategy, commencing with the efficient Boc-protection of 4-aminopiperidine, followed by a modified Strecker synthesis to construct the target α-amino acid. This guide emphasizes the causal relationships behind procedural choices, process safety, and considerations for industrial scale-up, providing researchers and process chemists with a self-validating protocol for producing high-purity material.
Introduction and Strategic Overview
The piperidine moiety is a privileged scaffold in pharmaceutical development, present in numerous approved drugs.[3][4] The title compound, this compound, serves as a key intermediate, combining the piperidine ring with a phenylacetic acid backbone.[5][][7] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the 4-amino position, which is stable under various reaction conditions but can be readily removed with acid, making it ideal for multi-step syntheses.[][9]
Our synthetic approach is centered around the classic yet highly effective Strecker synthesis. This multicomponent reaction provides a direct and economical route to α-aminonitriles, which are subsequently hydrolyzed to the desired α-amino acids.[10][11] The Strecker synthesis is renowned for its reliability and scalability, making it a preferred method for the industrial production of amino acids.[12]
The overall synthetic pathway is depicted below.
Figure 1: Overall Synthetic Scheme.
Synthesis of Intermediate: 4-N-Boc-aminopiperidine
The first critical step is the synthesis of the amine component for the Strecker reaction. Protecting the exocyclic amine of 4-aminopiperidine with a Boc group prevents its participation in subsequent reactions and enhances solubility in organic solvents.
Rationale for Reagent Selection
-
Di-tert-butyl dicarbonate ((Boc)₂O): This is the most common reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[13][14]
-
Base (Triethylamine, Et₃N): A base is required to neutralize the acid formed during the reaction, driving the equilibrium towards the product. Triethylamine is a suitable, cost-effective choice for large-scale operations.
-
Solvent System (Acetone/Water or Dichloromethane): A mixed solvent system like acetone/water can be effective for dissolving both the amine starting material and (Boc)₂O.[13][15] For larger scales, dichloromethane (DCM) is also an excellent choice.
Detailed Protocol: Synthesis of 4-N-Boc-aminopiperidine
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge 4-piperidinecarboxamide (1.0 kg, 7.8 mol), distilled water (2.0 L), and triethylamine (1.0 kg, 9.9 mol).
-
Reagent Addition: Begin stirring the mixture. At a controlled temperature of 20-25°C, slowly add di-tert-butyl dicarbonate (1.7 kg, 7.8 mol) over 1-2 hours.[14] An exotherm may be observed; maintain the temperature below 30°C using the reactor jacket.
-
Reaction: Stir the reaction mixture at room temperature for 8-10 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Isolation:
-
Adjust the pH of the mixture to 6-7 using a 20% hydrochloric acid solution.
-
Extract the aqueous phase with dichloromethane (3 x 3 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a thick oil or solid.
-
-
Crystallization: Add acetone (2.5 L) to the crude product. Cool the mixture to 0-5°C and hold for at least 12 hours to facilitate crystallization.
-
Filtration and Drying: Filter the resulting white crystalline solid, wash with cold acetone, and dry under vacuum at 40°C to a constant weight.
Large-Scale Synthesis via Strecker Reaction
The core of the synthesis is the one-pot, three-component Strecker reaction, followed by hydrolysis.
Mechanistic Considerations
The Strecker synthesis proceeds through a well-established mechanism.[12] First, the amine (4-N-Boc-aminopiperidine) and the aldehyde (benzaldehyde) condense to form an imine. A Lewis acid can catalyze this step. Subsequently, a cyanide anion attacks the electrophilic imine carbon to form a stable α-aminonitrile intermediate.[10][11]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 360iresearch.com [360iresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 886363-59-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. aceschem.com [aceschem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 13. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 14. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 15. BOC deprotection [ms.bzchemicals.com]
Application Notes: (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid as a Versatile Building Block in Pharmaceutical Research
Introduction: The Strategic Value of Piperidine Scaffolds in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved pharmaceuticals and natural products.[1] Its three-dimensional, saturated heterocyclic structure can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and oral bioavailability. Furthermore, the piperidine nitrogen can serve as a key basic center for interactions with biological targets. The subject of this guide, (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid, is a bifunctional building block that strategically combines the benefits of the piperidine core with a versatile phenylacetic acid moiety and a protected amine, offering multiple avenues for molecular elaboration in drug discovery programs.
This building block is particularly valuable for the synthesis of peptidomimetics and as a precursor for ligands targeting a range of biological entities.[] The presence of a carboxylic acid enables straightforward amide bond formation, a fundamental reaction in pharmaceutical synthesis, while the Boc-protected amine at the 4-position offers a latent nucleophilic site that can be revealed for further functionalization. The phenyl group provides a scaffold for introducing additional diversity and can engage in crucial hydrophobic or aromatic interactions within a target's binding site.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting its influence on the properties of the final drug molecule.
| Property | Value | Source |
| CAS Number | 886363-59-3 | [3][4] |
| Molecular Formula | C18H26N2O4 | [][3][5] |
| Molecular Weight | 334.41 g/mol | [][3][5] |
| Appearance | White to off-white solid | Generic |
| Purity | Typically ≥95% | [] |
| Boiling Point | 472.9°C at 760 mmHg (Predicted) | [] |
| Density | 1.18 g/cm³ (Predicted) | [] |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | Generic |
Core Applications in Drug Discovery: A Case Study Perspective
While specific, publicly disclosed drug candidates utilizing the exact this compound are not extensively documented, the strategic value of closely related analogs is well-established in patent literature. A compelling example is the use of a similar building block, 4-(tert-Butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, in the synthesis of novel Protein Kinase B (PKB/Akt) inhibitors, a critical target in oncology.
The causality for employing such a building block is multi-faceted:
-
Scaffold Rigidity and Vectorial Display of Functionality: The piperidine ring acts as a rigid scaffold, positioning the carboxylic acid and the protected amine in a defined spatial orientation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Modulation of Physicochemical Properties: The piperidine moiety can enhance the aqueous solubility and metabolic stability of the resulting inhibitor compared to more lipophilic, acyclic analogs.
-
Synthetic Tractability: The presence of orthogonal protecting groups (the Boc group on the amine and the reactive carboxylic acid) allows for selective and sequential chemical transformations, a key requirement in multi-step drug synthesis.
In the context of the aforementioned PKB inhibitors, the piperidine-4-carboxylic acid core serves as a central hub from which to project substituents into different pockets of the kinase active site. The carboxylic acid is activated and coupled with a primary amine to form a crucial amide bond, while the amino group at the 4-position, after deprotection, can be further functionalized to optimize potency and selectivity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of this compound in a typical synthetic workflow.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol describes a standard and widely used method for forming an amide bond between this compound and a primary or secondary amine.
Workflow Diagram:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Coupling: To the stirred solution, add EDC·HCl (1.2 eq) in one portion.
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine at the 4-position of the piperidine ring, which can then be used for subsequent reactions.
Workflow Diagram:
Caption: Workflow for Boc deprotection using acidic conditions.
Materials:
-
Boc-protected piperidine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the Boc-protected piperidine derivative (1.0 eq) in DCM (if using TFA) or use the 4M HCl in 1,4-dioxane solution directly.
-
Deprotection: Add an excess of TFA (e.g., 20-50% v/v in DCM) or the 4M HCl in 1,4-dioxane solution to the substrate.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Triturate the resulting residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt).
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The resulting amine salt is often used in the next step without further purification.
Analytical Characterization
Quality control of the building block is paramount. The following analytical techniques are routinely used to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group of the Boc protector (a singlet around 1.4 ppm), the protons of the piperidine ring (a complex multiplet pattern between approximately 1.5 and 3.0 ppm), the methine proton of the phenylacetic acid moiety (a singlet or multiplet, depending on chirality, between 3.5 and 4.5 ppm), and the aromatic protons of the phenyl group (multiplets between 7.2 and 7.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the Boc and carboxylic acid groups (typically in the range of 155-180 ppm), the quaternary carbon and methyl carbons of the Boc group (around 80 and 28 ppm, respectively), and the carbons of the piperidine and phenyl rings.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 335.19, and the [M+Na]⁺ ion at m/z 357.17.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the building block. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% TFA or formic acid) is a common method. Purity is typically expected to be ≥95%.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for pharmaceutical research and development. Its trifunctional nature allows for the creation of diverse and complex molecular architectures with drug-like properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors, particularly in the synthesis of kinase inhibitors, GPCR ligands, and other therapeutic agents where the piperidine moiety is a key pharmacophoric element. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug development campaigns.
References
- Barma, D. K., et al. (2018). Protein kinase B inhibitors. U.S. Patent No. 10,059,714 B2. Washington, DC: U.S.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
PubChem. 2-(4-Boc-piperazinyl)-2-phenylacetic acid. [Link]
-
PubChem. 2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid. [Link]
-
Gyepes, A., et al. (2014). Discovery of cariprazine (RGH-188): a novel antipsychotic acting on dopamine D3/D2 receptors. Bioorganic & medicinal chemistry letters, 22(10), 3437-3440. [Link]
-
Ivanenkov, Y. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1837. [Link]
Sources
Application Notes and Protocols: Derivatization of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid for Biological Assays
Introduction: The Strategic Value of a Versatile Scaffold
(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid is a bifunctional molecule of significant interest in contemporary drug discovery and chemical biology. Its structure, featuring a piperidine ring, a phenylacetic acid moiety, and a Boc-protected amine, presents a versatile scaffold for the synthesis of a diverse array of derivatives.[1][2] The piperidine heterocycle is a highly privileged motif in medicinal chemistry, frequently incorporated into therapeutics targeting the central nervous system, as well as agents for cancer and infectious diseases.[3][4] The strategic derivatization of this core structure is paramount for its application in biological assays, enabling the exploration of structure-activity relationships (SAR), the development of targeted therapeutics, and the creation of molecular probes to investigate biological processes.[5][6][7]
This technical guide provides a comprehensive overview of key derivatization strategies for this compound. We will delve into the chemical principles underpinning these modifications and present detailed, field-proven protocols for the synthesis of derivatives tailored for a range of biological applications. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.
Core Derivatization Strategies: Unlocking Functional Diversity
The primary sites for derivatization on the parent molecule are the carboxylic acid group and, following deprotection, the primary amine. This allows for a modular approach to generating a library of compounds with diverse functionalities.
-
Amide Bond Formation: The carboxylic acid can be readily coupled with a wide range of primary and secondary amines to form stable amide bonds.[8] This is a cornerstone of medicinal chemistry, often employed to introduce new pharmacophores or to attach linkers for bioconjugation.[6]
-
Esterification: The carboxylic acid can also be converted to an ester.[9] While potentially more labile than amides, esters can be used to modulate properties such as cell permeability and can act as prodrugs.
-
Bioconjugation: Following the removal of the Boc protecting group, the resulting primary amine becomes a handle for conjugation to various moieties, including fluorescent dyes for imaging applications and biotin for affinity-based assays.[10][11]
The choice of derivatization strategy is intrinsically linked to the intended biological assay. For instance, creating a library of amides is a common approach in the early stages of drug discovery to probe the SAR of a particular biological target.[12] Conversely, fluorescent labeling is employed when the goal is to visualize the localization of the molecule within a cell.[13]
I. Amide Synthesis via Carbodiimide Coupling: A Robust and Versatile Protocol
Amide bond formation is one of the most frequently utilized reactions in drug discovery.[14] Carbodiimide-mediated coupling is a popular and effective method for this transformation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) activate the carboxylic acid, facilitating nucleophilic attack by an amine.[14]
Experimental Protocol: General Procedure for Amide Coupling
This protocol describes a general method for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine of interest (1.1 eq), NHS (1.2 eq), and DIPEA (2.0 eq).
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide.
-
DIPEA: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the reaction.
-
NHS: NHS is added to form an active ester intermediate, which is more stable than the O-acylisourea intermediate formed with EDC alone. This active ester is less prone to side reactions and reacts efficiently with the amine.
-
Aqueous Work-up: The washing steps are designed to remove unreacted reagents, byproducts (such as the urea byproduct from EDC), and excess base.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM or DMF | Prevents hydrolysis of activated intermediates. |
| Coupling Reagent | EDC | Water-soluble byproducts simplify purification. |
| Additive | NHS | Forms a more stable active ester, improving yield. |
| Base | DIPEA | Non-nucleophilic base to neutralize acids. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Reaction Time | 12-24 hours | Allows for complete conversion. |
II. Esterification: Modulating Physicochemical Properties
Esterification of the carboxylic acid can be achieved through several methods, including the classic Fischer esterification under acidic conditions or by using coupling reagents.[9][15][16] For complex molecules that may be sensitive to strong acids and high temperatures, methods utilizing coupling reagents or conversion to an acid chloride followed by reaction with an alcohol are often preferred.[9]
Experimental Protocol: Esterification using an Acid Chloride Intermediate
This protocol provides a two-step procedure for esterification that is generally applicable to a wide range of alcohols.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous DCM
-
Alcohol of interest
-
Pyridine or Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Formation of the Acid Chloride
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess reagent under reduced pressure. The crude acid chloride is typically used in the next step without further purification.
Step 2: Ester Formation
-
Dissolve the crude acid chloride in anhydrous DCM.
-
To this solution, add the alcohol of interest (1.2 eq) and pyridine or triethylamine (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Perform an aqueous work-up as described in the amide synthesis protocol.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Acid Chloride Formation: Conversion of the carboxylic acid to the more reactive acid chloride allows for esterification under mild, basic conditions.
-
Pyridine/Triethylamine: These bases act as catalysts and scavenge the HCl generated during the reaction.
-
Two-Step Procedure: This approach avoids the harsh conditions of Fischer esterification, which may not be compatible with all substrates.
III. Bioconjugation: Crafting Probes for Biological Interrogation
For many biological assays, it is necessary to conjugate the core molecule to a reporter group, such as a fluorescent dye or biotin.[17][18] This typically involves deprotection of the Boc-protected amine followed by reaction with an appropriate labeling reagent.
A. Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is readily removed under acidic conditions.[8]
Protocol: Boc Deprotection
-
Dissolve the Boc-protected compound in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base if required.
B. Fluorescent Labeling
Fluorescent labeling enables the visualization and quantification of molecules in biological systems.[13] Amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimidyl (NHS) ester, are commonly used to label the primary amine.[10]
Protocol: Fluorescent Labeling of the Deprotected Amine
-
Dissolve the deprotected amine salt (1.0 eq) in a suitable solvent such as DMF or DMSO.
-
Add a base such as DIPEA (2-3 eq) to neutralize the amine salt.
-
Add a solution of the NHS-ester of the fluorescent dye (1.1 eq) in DMF or DMSO.
-
Stir the reaction at room temperature for 4-12 hours, protected from light.
-
Purify the fluorescently labeled product by preparative HPLC.
C. Biotinylation
Biotinylation is the process of attaching biotin to a molecule, which allows for highly specific and strong binding to avidin or streptavidin.[19] This interaction is widely exploited for purification, detection, and immobilization in a variety of biochemical assays.[11][20] Similar to fluorescent labeling, amine-reactive biotinylation reagents with NHS esters are commonly employed.[20]
Protocol: Biotinylation of the Deprotected Amine
The protocol for biotinylation is analogous to that for fluorescent labeling, with the substitution of an NHS-ester of biotin for the fluorescent dye.
| Bioconjugation Target | Reagent Type | Key Considerations |
| Primary Amine | NHS-ester of dye/biotin | Reaction pH should be slightly basic (7-9). |
| Primary Amine | Isothiocyanate of dye | Forms a stable thiourea linkage. |
| Carboxylic Acid | Amine-containing dye/biotin | Requires activation with coupling reagents (e.g., EDC). |
Conclusion: A Gateway to Biological Discovery
The derivatization of this compound provides a powerful platform for the generation of novel chemical entities for biological investigation. The protocols outlined in this guide offer robust and versatile methods for creating a diverse library of amides, esters, and bioconjugates. By understanding the chemical principles behind these transformations and carefully controlling the reaction conditions, researchers can effectively synthesize the tools necessary to advance their drug discovery and chemical biology programs.
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
- The Role of Piperidine Derivatives in Modern Drug Discovery. (2026, January 18). [Source Name].
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). [Source Name].
- BenchChem. (n.d.). A Comparative Guide to Fluorescent Labeling of Carboxylic Acids.
- Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.
- Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.
- Piperidine-containing drugs and recently studied analogs. (2025, October 21). PubMed.
- How bioconjugation is unlocking new drug development. (2025, March 27). Pharmaceutical Technology.
- Classic Fluorescent Labeling Dyes. (2018, October 29). Biomol GmbH.
- Bioconjugation: A Powerful Link Between Biology and Chemistry. (n.d.). Biosynth.
- Synthetic strategies for the biotinylation of bioactive small molecules. (n.d.). PubMed.
- Bioconjugation and its applications in medicine. (2024, August 7). The Healthcare Guys - Medigy.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Converting Carboxylic Acids to Esters. (n.d.). Chemistry Steps.
- It Takes Two To Tango, Part 1: Bioconjugation. (2024, January 27). Vector Labs.
- Bioconjugation. (n.d.). Wikipedia.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). [Source Name].
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- Biotin Labeling Molecules and Their Biological Applications. (2025, October 23). AAT Bioquest.
- Biotinylation. (n.d.). Wikipedia.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 6. biosynth.com [biosynth.com]
- 7. Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics | The Healthcare Guys [medigy.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Synthetic strategies for the biotinylation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Bioconjugation - Wikipedia [en.wikipedia.org]
- 19. Biotinylation - Wikipedia [en.wikipedia.org]
- 20. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Amide Bond Formation with (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid
Introduction: Navigating the Challenges of Sterically Demanding Amide Couplings
The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmacologically active molecules.[1][2] While numerous protocols exist, the successful coupling of sterically hindered substrates presents a significant synthetic challenge.[3][4] The title compound, (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid, is a valuable building block in the synthesis of peptidomimetics and other complex molecular architectures.[] Its structure, featuring a bulky piperidine ring alpha to the carboxylic acid, necessitates carefully optimized protocols to achieve high yields and purity.
This guide provides a detailed examination of two robust protocols for the coupling of this compound with a variety of amine nucleophiles. We will delve into the mechanistic rationale behind the selection of reagents and conditions, offering field-proven insights to overcome common hurdles associated with sterically demanding couplings.
Understanding the Substrate: this compound
The key structural features of this carboxylic acid that influence its reactivity in amide coupling are:
-
Steric Hindrance: The piperidine ring at the alpha-position of the phenylacetic acid significantly encumbers the carboxylic acid group. This steric bulk can impede the approach of both the activating agent and the amine nucleophile, potentially leading to slower reaction rates and lower yields.[4]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine's amino functionality is stable under the basic conditions of most amide couplings but is sensitive to strong acids.[6] This lability must be considered during the reaction workup and purification stages.
Protocol 1: High-Efficiency Coupling Using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective uronium-based coupling reagent, particularly for challenging substrates.[7][8] Its efficacy stems from the formation of a highly reactive OAt-active ester, which rapidly acylates the amine.[9] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction.
Reaction Mechanism: HATU-Mediated Coupling
The coupling process proceeds through a well-defined cascade of activation and nucleophilic attack.
Caption: Mechanism of HATU-mediated amide bond formation.
Detailed Experimental Protocol (HATU)
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous dimethylformamide (DMF) to a concentration of 0.1–0.5 M.
-
Pre-activation: Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 10-20 minutes. The pre-activation step is crucial for forming the active ester before the amine is introduced.[10]
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For sterically hindered amines, the reaction may require 4-24 hours for completion.
-
Work-up:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.[11] A gradient of ethyl acetate in hexanes is typically effective.
Quantitative Data Summary (HATU Protocol)
| Parameter | Value | Rationale |
| (Acid):HATU:Amine:DIPEA | 1.0 : 1.1 : 1.1 : 2.5 | Slight excess of coupling agent and amine ensures complete consumption of the limiting acid. Excess base is required to neutralize the acid and the hexafluorophosphate salt of HATU. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.[7] |
| Temperature | Room Temperature | Sufficient for most couplings, minimizing potential side reactions. For particularly challenging amines, gentle heating (40-50 °C) can be considered. |
| Pre-activation Time | 10-20 minutes | Allows for the complete formation of the reactive OAt-ester intermediate before the amine is added.[10] |
| Typical Reaction Time | 4-24 hours | Dependent on the steric bulk and nucleophilicity of the amine. |
Protocol 2: Cost-Effective Coupling with EDC and HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and more economical alternative to uronium salts.[2] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] HOBt then traps this intermediate to form an HOBt-active ester, which is less prone to racemization and side reactions, and efficiently acylates the amine.[12]
Reaction Mechanism: EDC/HOBt-Mediated Coupling
The reaction proceeds via the formation of an O-acylisourea intermediate, which is then converted to a more stable active ester.
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Detailed Experimental Protocol (EDC/HOBt)
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM) or DMF (0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is important to control the exothermic reaction and minimize potential side reactions.[13]
-
EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine and EDC), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in the HATU protocol.
Quantitative Data Summary (EDC/HOBt Protocol)
| Parameter | Value | Rationale |
| (Acid):EDC:HOBt:Amine | 1.0 : 1.2 : 1.2 : 1.1 | A slight excess of the coupling reagents and amine is used to drive the reaction to completion. |
| Solvent | Anhydrous DCM or DMF | DCM is often preferred for easier work-up, while DMF can be beneficial for less soluble substrates. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the reaction, followed by stirring at room temperature for completion. |
| Typical Reaction Time | 12-24 hours | Generally slower than HATU couplings, especially with sterically hindered substrates. |
General Experimental Workflow
The overall process from starting materials to the purified product can be visualized as follows:
Caption: General workflow for amide bond formation.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid due to steric hindrance. | Switch to a more potent coupling reagent like HATU if using EDC/HOBt.[4] Consider converting the carboxylic acid to an acyl fluoride, which is less sterically demanding and highly reactive.[3] |
| Low nucleophilicity of the amine. | If the amine is electron-deficient or sterically hindered, consider increasing the reaction temperature to 40-50 °C and extending the reaction time. | |
| Formation of N-acylurea byproduct (with EDC) | The highly reactive O-acylisourea intermediate rearranges before reacting with the amine. | Ensure HOBt is used as an additive to trap the O-acylisourea as a more stable active ester.[12] Maintain a low reaction temperature initially. |
| Guanidinylation of the Amine (with HATU) | The amine reacts with HATU itself, especially if the carboxylic acid is not pre-activated. | Always pre-activate the carboxylic acid with HATU and base for 10-20 minutes before adding the amine.[10] |
| Difficulty in Purification | Byproducts (e.g., tetramethylurea from HATU, ethyl-dimethylaminopropyl urea from EDC) co-elute with the product. | For EDC reactions, a thorough acidic and basic wash during work-up is critical to remove the water-soluble urea byproduct. For HATU, careful chromatography is often required. |
| Partial Deprotection of Boc Group | Accidental exposure to strong acidic conditions during work-up. | Use a mild acid like 1M HCl for the aqueous wash and avoid prolonged exposure. Neutralize promptly with a bicarbonate wash.[6] |
Conclusion
The successful formation of amide bonds with the sterically demanding this compound is readily achievable with the appropriate choice of coupling reagents and reaction conditions. The HATU protocol offers high efficiency and rapid kinetics, making it ideal for challenging couplings. The EDC/HOBt method provides a reliable and cost-effective alternative, albeit with generally longer reaction times. By understanding the mechanistic principles and potential pitfalls outlined in these application notes, researchers, scientists, and drug development professionals can confidently incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of novel therapeutics.
References
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(19), 7866–7873.
- Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059-11063.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10737–10744.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
- Wang, P., et al. (2019). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(2), 437-449.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Reddit. (2024). HATU coupling - what's the best order?
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- National Institutes of Health. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIHMS1658186.
- ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- National Institutes of Health. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- National Institutes of Health. (2012).
- BenchChem. (n.d.). The Chemistry of the Boc Protecting Group.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BOC Sciences. (n.d.). CAS 886363-59-3 this compound.
- Synblock Inc. (n.d.). CAS 886363-59-3 | this compound.
- MDPI. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Aromsyn Co.,Ltd. (n.d.). This compound.
- Aceschem Inc. (n.d.). CAS 886363-59-3 | this compound.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
Application Note: The Strategic Role of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid in Modular PROTAC Linker Design
Introduction
Proteolysis-targeting chimeras (PROTACs) have heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[][3] A PROTAC molecule consists of three distinct components: a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.[1][5]
Early PROTAC design often relied on flexible alkyl and polyethylene glycol (PEG) chains.[5] However, the field is rapidly evolving toward the use of more sophisticated linkers that incorporate rigid structural elements.[1] Saturated heterocycles like piperidine and piperazine are increasingly incorporated to add conformational rigidity, which can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the key POI-PROTAC-E3 ligase ternary complex.[1][6]
This application note details the strategic use of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid (CAS 886363-59-3) as a versatile and powerful building block for the modular synthesis of advanced PROTACs. We will deconstruct its structural components, provide detailed protocols for its incorporation into a PROTAC scaffold, and outline a comprehensive workflow for the validation of the final degrader molecule.
Part 1: Deconstructing the this compound Building Block
The utility of this compound in PROTAC development stems from its unique trifunctional nature. Each component of its structure serves a deliberate purpose, providing a blend of rigidity and synthetic versatility.
-
Phenyl-Piperidine Core : This rigid scaffold serves as the linker's backbone. Incorporating cyclic structures like piperidine constrains the linker's conformation, which can lead to more favorable protein-protein interactions between the POI and the E3 ligase within the ternary complex.[1][7] The phenyl group further enhances this rigidity.[1] This structural pre-organization can improve the potency and selectivity of the final PROTAC molecule.[6]
-
Carboxylic Acid Handle : The phenylacetic acid moiety provides a primary and readily accessible point for chemical conjugation.[8][9] This carboxylic acid can be activated and coupled to an amine-containing E3 ligase ligand (e.g., pomalidomide derivatives) or POI ligand via standard, high-yielding amide bond formation.
-
Orthogonal Boc-Protected Amine : The tert-butyloxycarbonyl (Boc)-protected amine at the 4-position of the piperidine ring provides a secondary, orthogonal chemical handle.[] The Boc protecting group is stable under standard amide coupling conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This unmasked amine then becomes available for subsequent elaboration—either by attaching it to the second ligand or by extending the linker before final conjugation.
This "two-handle" design is the key to a modular and divergent synthetic strategy, allowing researchers to rapidly generate libraries of PROTACs with varied linker lengths and attachment points from a common intermediate.
Caption: A divergent workflow for efficient PROTAC synthesis.
Part 3: Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for synthesizing and validating a PROTAC using the title building block. The example uses a pomalidomide derivative (for Cereblon/CRBN E3 ligase recruitment) and a JQ1 derivative (a BET bromodomain inhibitor). [5][11]
Protocol 1: Synthesis of PROTAC Intermediate (Amide Coupling)
-
Objective : To couple the building block with an amine-functionalized E3 ligase ligand.
-
Rationale : This protocol uses HATU as a coupling agent, which is highly efficient for forming amide bonds and minimizes side reactions. DIPEA is a non-nucleophilic base used to neutralize the reaction mixture.
Materials:
-
This compound (1.0 eq)
-
4-amino-pomalidomide (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add 4-amino-pomalidomide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in DCM) to yield the pure Boc-protected intermediate.
Protocol 2: Boc Deprotection and Final PROTAC Assembly
-
Objective : To deprotect the amine and couple it with a POI ligand.
-
Rationale : Trifluoroacetic acid (TFA) is a strong acid that cleanly cleaves the Boc protecting group. The subsequent amide coupling follows the same principle as in Protocol 1.
Materials:
-
Boc-protected intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
JQ1-carboxylic acid (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Deprotection: a. Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M solution). b. Add TFA (10-20% v/v) to the solution at 0 °C. c. Warm to room temperature and stir for 1-2 hours. Monitor deprotection by LC-MS. d. Concentrate the mixture under reduced pressure to remove excess TFA and solvent. Co-evaporate with toluene (2x) to ensure complete removal of TFA. The resulting amine-TFA salt is typically used directly in the next step.
-
Final Coupling: a. In a separate dry flask, dissolve JQ1-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) and stir for 5 minutes. c. Add a solution of the deprotected amine-TFA salt in DMF to the activated JQ1 solution. Add additional DIPEA (1.0-2.0 eq) to neutralize the TFA salt. d. Stir at room temperature until the reaction is complete (monitor by LC-MS). e. Purify the final PROTAC product using preparative HPLC to achieve high purity (>95%).
Part 4: Characterization and Validation of the Final PROTAC
A synthesized PROTAC must be rigorously tested to validate its mechanism of action. This involves a tiered approach, moving from biochemical confirmation of binding to cellular assays of protein degradation. [12][13]
Data Presentation: Expected Outcomes
Quantitative data from validation assays should be summarized for clear interpretation.
| Assay Type | Key Parameter(s) | Example Value | Purpose |
| Biophysical | K_D (Binding to POI) | 150 nM | Confirms target engagement |
| K_D (Binding to E3 Ligase) | 300 nM | Confirms E3 ligase engagement | |
| Biochemical | Ternary Complex K_D | 50 nM | Measures stability of the ternary complex |
| Cooperativity (α) | > 1 | Indicates positive cooperativity | |
| Cellular | DC₅₀ (Degradation) | 25 nM | Measures potency of degradation |
| D_max (Degradation) | > 90% | Measures maximal degradation effect | |
| Cell Viability IC₅₀ | > 10 µM | Assesses cytotoxicity |
Protocol 3: Biochemical Validation (Ternary Complex Formation Assay)
-
Objective : To confirm the PROTAC induces a stable ternary complex between the POI and the E3 ligase.
-
Rationale : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay to quantify protein-protein interactions. [14][]A high TR-FRET signal indicates proximity between the tagged POI and E3 ligase, confirming complex formation.
Materials:
-
His-tagged POI (e.g., BRD4)
-
GST-tagged E3 Ligase Complex (e.g., VHL or CRBN-DDB1)
-
Anti-His-Tb (Terbium) cryptate conjugate (donor fluorophore)
-
Anti-GST-d2 conjugate (acceptor fluorophore)
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the His-tagged POI, GST-tagged E3 ligase, and the PROTAC dilution.
-
Incubate for 60 minutes at room temperature to allow the ternary complex to form.
-
Add the antibody mixture (Anti-His-Tb and Anti-GST-d2).
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against PROTAC concentration to determine the ternary complex formation curve.
Protocol 4: Cellular Validation (Target Protein Degradation by Western Blot)
-
Objective : To quantify the reduction of the target protein level in cells upon PROTAC treatment.
-
Rationale : Western blotting is a standard and reliable method to directly visualize and quantify changes in protein levels. [16][17] Materials:
-
Relevant human cell line (e.g., HeLa or specific cancer line expressing the POI)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody against the POI (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO vehicle for a set time (e.g., 18-24 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4 °C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe for the loading control protein.
-
Perform densitometry analysis to quantify the POI band intensity relative to the loading control. Plot the normalized protein level against PROTAC concentration to determine the DC₅₀ and D_max.
Caption: A comprehensive workflow for validating PROTAC function.
Conclusion
This compound is a high-value chemical tool for the development of next-generation PROTACs. Its inherent structural rigidity and orthogonal chemical handles empower a modular and efficient synthetic strategy. This approach allows medicinal chemists to rapidly explore a wide chemical space for the PROTAC linker, accelerating the identification of potent and selective protein degraders. By following robust synthetic and validation protocols as outlined in this note, researchers can effectively leverage this building block to advance their targeted protein degradation programs.
References
-
Gu, S., et al. (2018). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. [Link]
-
Donovan, K. A., & Fischer, E. S. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie International Edition. [Link]
-
Xue, G., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
-
Turella, P., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Scribd. [Link]
-
Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
-
Walczak, M. A., & Wrona-Piotrowicz, A. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules. [Link]
-
Shoda, T., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen. [Link]
-
Robers, M. B. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. [Link]
-
Wang, Y., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. [Link]
-
Scarpino, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Drug Discovery and Development. [Link]
-
Dale, B., et al. (2020). Cellular Assays for characterization of PROTAC activity and degradation. ResearchGate. [Link]
-
Zhao, B., et al. (2024). Application of PROTACs in target identification and validation. Exploratory Research and Hypothesis in Medicine. [Link]
-
Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
-
Liang, F-X., et al. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules. [Link]
-
ResearchGate. (n.d.). An example PROTAC and a few common E3 ligase binders. ResearchGate. [Link]
-
Plesniak, M. P., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]
-
Henke, B. R., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
Jiang, Y., et al. (2022). The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. Acta Pharmaceutica Sinica B. [Link]
-
The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. [Link]
-
Pospieszna-Markiewicz, M., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
-
Wang, B., et al. (2022). Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry. [Link]
-
Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. [Link]
-
Khan, S., et al. (2019). The PROTAC technology in drug development. Journal of Cellular and Molecular Medicine. [Link]
-
Li, S. (2025). Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. [Link]
Sources
- 1. chempep.com [chempep.com]
- 3. Early-Stage PROTAC Development and the Road to IND - AAPS Newsmagazine [aapsnewsmagazine.org]
- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. explorationpub.com [explorationpub.com]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 16. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifesensors.com [lifesensors.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid
Welcome to the technical support guide for the synthesis of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid (CAS 886363-59-3).[][2][3][4][5] This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield and purity.
The target molecule is a non-natural, Boc-protected amino acid, a valuable building block in the development of peptidomimetics and other pharmaceutical agents.[] Its synthesis, while conceptually straightforward, presents several challenges that require careful control of reaction conditions. The most direct and widely applicable method for this transformation is a variation of the classic Strecker synthesis .[6][7] This powerful three-component reaction efficiently assembles an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[8][9][10]
This guide will focus exclusively on the Strecker pathway, addressing the critical parameters and common pitfalls at each stage.
Overview of the Synthetic Pathway: Strecker Reaction
The synthesis is a two-stage process. Understanding the mechanism is crucial for effective troubleshooting.
-
Stage 1: α-Aminonitrile Formation: This stage involves the condensation of benzaldehyde and 4-n-Boc-aminopiperidine to form an iminium ion. This electrophilic intermediate is then attacked by a cyanide nucleophile to form the stable α-aminonitrile intermediate.[8]
-
Stage 2: Nitrile Hydrolysis: The nitrile group of the intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[6]
Below is a diagram illustrating the overall workflow.
Caption: General workflow for the Strecker synthesis of the target amino acid.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Q1: My yield for the α-aminonitrile formation (Stage 1) is consistently low. What are the likely causes?
Answer: Low yield in the first stage is a frequent problem and can typically be traced to three factors: imine formation equilibrium, cyanide source reactivity, or side reactions.
-
Inefficient Imine/Iminium Formation: The formation of the iminium ion from the aldehyde and amine is a reversible reaction that produces water.[6] If water is not removed, the equilibrium will not favor the product.
-
Choice of Cyanide Source: The choice of cyanide source is critical for both safety and efficacy.
-
Hydrogen Cyanide (HCN): While historically used, HCN is an extremely toxic gas and is not recommended without specialized equipment.[6]
-
Alkali Metal Cyanides (KCN, NaCN): These are common, inexpensive, and effective. They are typically used in conjunction with a weak acid like ammonium chloride (NH₄Cl) to generate the necessary reactive species.[8]
-
Trimethylsilyl Cyanide (TMSCN): This is an excellent, less hazardous alternative that is highly soluble in organic solvents. It often provides higher yields but is more expensive.
-
Non-Toxic Alternatives: For greener chemistry applications, sources like potassium hexacyanoferrate can be used, though they may require specific activation protocols.[12][13]
-
-
Aldehyde Side Reactions: Benzaldehyde can undergo self-condensation (an aldol-type reaction), especially under basic conditions, which consumes starting material and complicates purification.[11]
-
Solution: Add the cyanide source promptly after the formation of the imine. Maintain a controlled temperature (often room temperature is sufficient) to avoid promoting side reactions.
-
Caption: Troubleshooting flowchart for low α-aminonitrile yield.
Q2: The Boc protecting group is being cleaved during the nitrile hydrolysis (Stage 2). How can I achieve selective hydrolysis?
Answer: This is a classic selectivity challenge. The tert-butoxycarbonyl (Boc) group is notoriously labile to strong acids, which are often used for nitrile hydrolysis.
-
Mechanism of Cleavage: The Boc group is cleaved by acid-catalyzed hydrolysis, a mechanism similar to that which can initiate nitrile hydrolysis. Harsh conditions (e.g., concentrated HCl at high temperatures) will almost certainly lead to deprotection.
-
Optimized Hydrolysis Conditions:
-
Milder Acidic Conditions: Attempt the hydrolysis using a less concentrated acid solution (e.g., 6M HCl) at a lower temperature (e.g., 60-80°C) and monitor the reaction carefully by TLC or LC-MS. The goal is to find a kinetic window where nitrile hydrolysis proceeds faster than Boc cleavage.
-
Basic Hydrolysis: Saponification using a strong base like NaOH or KOH in a water/alcohol mixture is a viable alternative. The Boc group is generally stable to basic conditions. However, this method can sometimes be slower and may require higher temperatures, which could lead to other side reactions.
-
Two-Step Hydrolysis: A robust method involves partial hydrolysis to the amide using reagents like concentrated sulfuric acid at controlled temperatures (0°C to RT), followed by milder hydrolysis of the intermediate amide to the carboxylic acid. This can sometimes prevent full deprotection.[14]
-
| Condition | Pros | Cons | Recommendation |
| Conc. HCl, >100°C | Fast nitrile hydrolysis | High risk of Boc cleavage | Not Recommended |
| 6M HCl, 60-80°C | Balances reactivity & selectivity | Requires careful monitoring | Primary Choice |
| NaOH/EtOH/H₂O, Reflux | Boc group is stable | Can be slow; potential for racemization | Good Alternative |
| H₂SO₄ (conc.), 0°C -> RT | Forms intermediate amide | Requires a second step for full hydrolysis | Advanced Method |
Q3: I'm having difficulty purifying the final amino acid product. What is the best workup and purification strategy?
Answer: Purifying amino acids can be challenging due to their zwitterionic nature, which often results in high polarity and poor solubility in common organic solvents.
-
Workup Procedure: The key is careful pH control.
-
After hydrolysis (assuming acidic conditions), the reaction mixture will contain the hydrochloride salt of your product.
-
First, perform an aqueous workup to remove inorganic salts.
-
Carefully neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to the isoelectric point (pI) of the amino acid. The pI will be near neutral but may require empirical testing. At the pI, the amino acid has minimum water solubility and may precipitate.
-
If the product precipitates, it can be isolated by filtration.[15]
-
If it remains in solution, you will need to extract it. This can be difficult. Sometimes, using a more polar solvent like n-butanol or performing a continuous liquid-liquid extraction is necessary.
-
-
Purification Techniques:
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., water/isopropanol, water/acetone) is the best method for achieving high purity.
-
Column Chromatography: Standard silica gel chromatography can be challenging. If required, use a polar mobile phase (e.g., DCM/Methanol with a small amount of acetic acid or ammonia to suppress tailing). Reverse-phase chromatography (C18) with a water/acetonitrile gradient is often more effective for these polar compounds.[16][17]
-
Detailed Experimental Protocols
Disclaimer: These protocols are generalized starting points. All reactions involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Cyanide waste must be quenched and disposed of according to institutional safety protocols.
Protocol 1: Synthesis of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetonitrile (Stage 1)
| Reagent | M.W. | Eq. | Moles | Mass/Volume |
| 4-n-Boc-aminopiperidine | 200.28 | 1.0 | 10 mmol | 2.00 g |
| Benzaldehyde | 106.12 | 1.05 | 10.5 mmol | 1.11 g (1.07 mL) |
| Potassium Cyanide (KCN) | 65.12 | 1.2 | 12 mmol | 0.78 g |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.2 | 12 mmol | 0.64 g |
| Methanol (MeOH) | - | - | - | 40 mL |
| Water (H₂O) | - | - | - | 10 mL |
Procedure:
-
To a 100 mL round-bottom flask, add 4-n-Boc-aminopiperidine (2.00 g, 10 mmol), potassium cyanide (0.78 g, 12 mmol), and ammonium chloride (0.64 g, 12 mmol).
-
Add methanol (40 mL) and water (10 mL) to the flask. Stir the resulting slurry at room temperature.
-
Add benzaldehyde (1.07 mL, 10.5 mmol) dropwise to the mixture over 5 minutes.
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Once complete, pour the reaction mixture into 100 mL of ice-water. A solid product may precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
The crude product can be purified by flash chromatography (Hexane/Ethyl Acetate gradient) or used directly in the next step if sufficiently pure.
Protocol 2: Hydrolysis to this compound (Stage 2)
Procedure:
-
Place the crude α-aminonitrile from the previous step into a 100 mL round-bottom flask equipped with a reflux condenser.
-
Add 30 mL of 6M hydrochloric acid (HCl).
-
Heat the mixture to 80°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS every 2-4 hours. The reaction is complete when the starting nitrile is no longer observed (typically 12-24 hours). Be cautious of prolonged heating, which may lead to Boc deprotection.
-
Workup: Cool the reaction mixture to room temperature.
-
Wash the acidic solution with dichloromethane (2 x 30 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully adjust the pH to ~6-7 by the slow addition of 2M sodium hydroxide (NaOH) solution. The product may precipitate as a white solid.
-
If a solid forms, stir the slurry in the ice bath for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under vacuum.
-
If no solid forms, extract the neutralized aqueous layer with a suitable organic solvent (e.g., ethyl acetate or n-butanol). Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the product.
-
Purification: Recrystallize the solid product from a water/isopropanol mixture to achieve high purity.
References
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. [Link]
-
Das, D., Richers, M. T., Ma, L., & Seidel, D. (2020). The Decarboxylative Strecker Reaction. Organic Letters, 22(15), 5891–5895. [Link]
-
Request PDF. (n.d.). Strecker Reactions with Hexacyanoferrates as non-toxic Cyanide Sources. [Link]
-
ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]
-
Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [Link]
-
ResearchGate. (2016). Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids. [Link]
-
National Institutes of Health. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Scholars Research Library. (2011). Der Pharma Chemica, 3(3):174-188. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]
-
MDPI. (2022). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. [Link]
-
National Institutes of Health. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Link]
-
Open Research@CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). [Link]
-
Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
-
Reddit. (2018). does anyone have a good overview for the strecker synthesis. [Link]
-
National Institutes of Health. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]
-
PubMed. (2012). Structure-based selectivity optimization of piperidine-pteridine derivatives as potent Leishmania pteridine reductase inhibitors. [Link]
Sources
- 2. 886363-59-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. CAS 886363-59-3 | this compound - Synblock [synblock.com]
- 4. aceschem.com [aceschem.com]
- 5. This compound CAS#: 886363-59-3 [amp.chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. CH628320A5 - PROCESS FOR THE PREPARATION OF ALPHA-AMINO-ACIDS. - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid by Recrystallization
Welcome to the technical support center for the purification of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this key peptidomimetic precursor.[] We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can adapt and troubleshoot with confidence.
The target molecule, with its distinct combination of a bulky, non-polar Boc protecting group, a polar carboxylic acid, a basic piperidine nitrogen, and an aromatic phenyl ring, presents a unique purification challenge. Its amphipathic nature and potential for zwitterionic character demand a nuanced approach to solvent selection and crystallization conditions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section directly addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.
Q1: My product has "oiled out" as a viscous liquid instead of forming solid crystals. What is happening and how can I fix it?
A1: "Oiling out" is a common issue, particularly with compounds like Boc-protected amino acids which may initially be isolated as viscous oils.[2][3] It occurs when the solute is supersaturated to the point that it separates from the solution as a liquid phase rather than an ordered crystalline solid. This is often caused by:
-
Excessively rapid cooling: Cooling the saturated solution too quickly does not allow sufficient time for crystal nucleation and growth.
-
Inappropriate solvent choice: The boiling point of the solvent might be higher than the melting point of your impure compound.
-
High impurity concentration: Impurities can depress the melting point of the solute, favoring a liquid phase.
Troubleshooting Protocol: From Oil to Crystals
-
Re-heat the solution: Add a small amount of additional solvent (1-5% of the total volume) and heat the mixture until the oil completely redissolves.
-
Slow Down the Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate controlled crystallization.[2][3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.
-
Re-evaluate Your Solvent System: If oiling persists, consider using a lower-boiling point solvent or increasing the proportion of a more polar solvent in your mixed-solvent system to improve solubility behavior.
Q2: I'm experiencing very low, or no, crystal yield after cooling. What went wrong?
A2: A low yield indicates that the majority of your compound has remained in the solvent (the "mother liquor"). The primary causes are:
-
Using too much solvent: The most common error. If too much solvent is used, the solution will not become saturated upon cooling, preventing crystallization. The goal is to use the minimum amount of hot solvent to fully dissolve the solid.[4]
-
Inadequate cooling: The compound may require a lower temperature (e.g., 0-4 °C in an ice bath or refrigerator) to significantly decrease its solubility.
-
Poor solvent choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures. An ideal solvent shows a large solubility difference between hot and cold conditions.[5]
Corrective Actions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator until you observe turbidity (cloudiness). Then, add a few drops of hot solvent to redissolve the solid and attempt the cooling process again.
-
Employ an Anti-Solvent: If reducing volume is impractical, consider adding a miscible "anti-solvent" in which your compound is poorly soluble. Add the anti-solvent dropwise to the warm solution until persistent cloudiness is observed, then reheat to clarify and cool slowly.[4][6]
Q3: The purity of my recrystallized product (by HPLC/NMR) has not significantly improved. Why?
A3: This suggests that the impurities are co-crystallizing with your product. This can happen if:
-
Impurities have similar structures and polarities: This leads to similar solubility profiles, making separation by recrystallization difficult.[7]
-
Insoluble impurities were not removed: If there were impurities insoluble in the hot solvent, they should have been removed via hot filtration before cooling.
-
Insufficient washing: The crystals, once filtered, must be washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
Solutions:
-
Re-crystallize a second time: A second recrystallization can often significantly improve purity.
-
Change the solvent system: Try a different solvent or solvent pair with different polarity characteristics. This may alter the solubility of the impurities enough to keep them in the mother liquor.
-
Perform a pre-purification step: If impurities are very similar, a preliminary purification by column chromatography may be necessary before recrystallization.
Frequently Asked Questions (FAQs)
Q4: How do I select the best solvent system for this compound?
A4: The key is to match the solvent polarity to the multifaceted nature of your molecule. A good starting point is to test solubility in a range of solvents.[5] Given the molecule's structure, a mixed-solvent system is often highly effective.[6]
-
"Good" Solvent (Dissolves the compound when hot): Look for moderately polar solvents that can interact with the carboxylic acid and Boc-carbamate groups. Examples include Ethyl Acetate, Isopropanol (IPA), Acetone, or Acetonitrile.[6][8]
-
"Bad" or "Anti-Solvent" (Compound is poorly soluble): Non-polar solvents are ideal for inducing precipitation from the "good" solvent. Common choices are Heptane, Hexane, or Diethyl Ether.[6]
The general principle is "like dissolves like".[9] Solvents with functional groups similar to the compound are often good solubilizers.
Table 1: Potential Solvent Systems for Recrystallization
| Solvent System (Good/Anti-Solvent) | Rationale & Polarity Considerations | Expected Outcome |
| Ethyl Acetate / Heptane | Ethyl acetate effectively dissolves the compound at elevated temperatures by interacting with the polar groups. Heptane acts as a non-polar anti-solvent to reduce solubility upon cooling. A very common and effective pair in pharma development.[6] | Often yields well-defined crystals. Good for removing both very polar and very non-polar impurities. |
| Isopropanol (IPA) / Water | IPA is a polar protic solvent that can dissolve the compound. Water can act as an anti-solvent, particularly if the pH is adjusted away from the isoelectric point.[6] | Can be effective, but carries a risk of oiling out if water is added too quickly. Good for removing non-polar impurities. |
| Acetone / Water | Similar to IPA/Water, acetone is a polar aprotic solvent. This system is another standard choice for moderately polar compounds.[6] | Good crystal formation is possible, but careful control of cooling is needed. |
| Acetonitrile | As a single solvent, it may offer a good solubility gradient. It is less viscous than alcohols and can be easily removed. | May work as a single-solvent system. Test solubility at room temperature vs. boiling point. |
Q5: What role does pH play in the recrystallization of this compound?
A5: The pH is a critical but often overlooked parameter. Your molecule has both an acidic group (carboxylic acid) and a basic group (the piperidine nitrogen). This means its net charge and solubility are highly pH-dependent.
-
At Low pH (e.g., pH ~2): The carboxylic acid will be protonated (-COOH) and the piperidine nitrogen will also be protonated (-NH+). The molecule will be a cation and may have higher solubility in polar solvents.
-
At High pH (e.g., pH ~10-11): The carboxylic acid will be deprotonated (-COO-) and the piperidine nitrogen will be neutral. The molecule will be an anion, which can increase its solubility in aqueous or highly polar systems.[10][11]
-
Near the Isoelectric Point (pI): At a specific intermediate pH (the pI), the molecule will exist primarily as a zwitterion (-COO- and -NH+). Molecules are often least soluble at their pI, making this an ideal pH target for maximizing crystallization yield from a polar or semi-aqueous solution.[12]
Expert Tip: If you are struggling with yield in a solvent system like IPA/Water, try adjusting the pH of the solution towards the molecule's estimated pI before cooling. This can dramatically decrease its solubility and promote crystallization.[13]
Visualized Workflows and Concepts
To aid in experimental design, the following diagrams illustrate key decision-making processes and the interplay of critical factors in recrystallization.
Caption: Decision workflow for selecting a recrystallization method.
Caption: Interplay of factors governing successful crystallization.
Detailed Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization (Ethyl Acetate / Heptane)
This is the recommended starting protocol for this compound.
-
Dissolution: Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a stir bar. Add the "good" solvent, ethyl acetate, in small portions while heating the mixture to a gentle reflux (approx. 77 °C). Add just enough ethyl acetate to fully dissolve the solid.
-
Hot Filtration (Optional): If any insoluble particulate matter is visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethyl acetate solution is still hot (but off the heat source), add the "anti-solvent," heptane, dropwise with continuous stirring. Continue adding heptane until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to the cloudy mixture until it becomes clear again. This ensures you are at the optimal point of saturation and not oversaturated, which could cause oiling out.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature on the benchtop. Once at room temperature, you may place it in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate/heptane mixture (in the same approximate ratio) to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
-
Patsnap. Crystallization method of Boc-amino acid. Eureka. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Reddit r/Chempros. Go-to recrystallization solvent mixtures. (2023-02-19). [Link]
-
ResearchGate. Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. (2025-08-07). [Link]
- Google Patents.
-
NIH National Library of Medicine. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2024-06-08). [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (PDF) Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2024-06-01). [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. [Link]
-
ACS Publications. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. [Link]
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. (2014-08-06). [Link]
-
SciSpace. Recrystallization of Drugs: Significance on Pharmaceutical Processing. (2012-03-07). [Link]
-
University of York, Chemistry Teaching Labs. Solvent Choice. [Link]
-
Maiyam Group. Mixed Solvent Recrystallization Guide for Portland, OR 2026. (2025-12-29). [Link]
-
Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). [Link]
-
NIH National Library of Medicine. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. [Link]
-
American Mineralogist. Correlation of pH-dependent surface interaction forces to amino acid adsorption: Implications for the origin of life. [Link]
Sources
- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Mixed Solvent Recrystallization Guide for Portland, OR 2026 [maiyamminerals.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer’s Spent Grain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hazen.carnegiescience.edu [hazen.carnegiescience.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Boc Deprotection of Piperidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with piperidine-containing scaffolds. The tert-butyloxycarbonyl (Boc) group is an indispensable tool for protecting the piperidine nitrogen, but its removal, while conceptually simple, can be fraught with challenges that lead to yield loss and complex purification issues.
This document provides in-depth, field-proven insights into common side reactions encountered during the acid-catalyzed deprotection of Boc-protected piperidines. We will move beyond simple protocols to explain the underlying mechanisms of these side reactions and provide robust, actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection, and why do side reactions occur?
A1: The removal of the Boc group is an acid-catalyzed process that proceeds in three main steps.[1][2] First, the carbonyl oxygen of the Boc group is protonated by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation weakens the C-O bond, leading to its cleavage. This cleavage generates a highly stable tertiary carbocation—the tert-butyl cation—and a transient carbamic acid intermediate.[1][2][3] The carbamic acid is unstable and rapidly decomposes into the desired free amine and carbon dioxide gas.[1][2]
The primary cause of nearly all major side reactions is the generation of the highly reactive and electrophilic tert-butyl cation .[2] This cation will readily attack any nucleophilic sites on your target molecule or other species present in the reaction mixture, leading to unwanted byproducts.
Q2: My deprotection reaction is slow or incomplete. What are the common causes and solutions?
A2: Incomplete deprotection is a frequent issue that can typically be resolved by systematically evaluating the reaction parameters. The most common culprits are insufficient acid strength, steric hindrance, or poor solvent choice.[3][4]
Troubleshooting Steps:
-
Verify Acid Stoichiometry and Concentration: For solution-phase reactions, ensure at least 5-10 equivalents of TFA are used, often as a 20-50% (v/v) solution in dichloromethane (DCM).[5] For solid-phase synthesis, insufficient resin swelling in 100% TFA can sometimes hinder deprotection; a 55% TFA solution in DCM may improve results.[3]
-
Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS. If starting material persists after 1-2 hours at room temperature, extend the reaction time.[5] Gentle warming to 40-50°C can also accelerate the process, but must be done cautiously to avoid promoting side reactions.[4]
-
Assess Steric Hindrance: If the Boc-protected nitrogen is in a sterically congested environment, deprotection may require harsher conditions (e.g., higher TFA concentration or longer reaction times).[3]
-
Consider an Alternative Acid: If TFA is ineffective or causes decomposition, switching to 4M HCl in dioxane is an excellent alternative. The resulting hydrochloride salt of the deprotected piperidine often precipitates, simplifying isolation.[4][5][6]
Q3: I'm observing a +56 Da mass addition to my product. What is this side reaction, and how can I prevent it?
A3: A mass increase of 56 Da is the tell-tale sign of tert-butylation . This occurs when the electrophilic tert-butyl cation, generated during deprotection, alkylates a nucleophilic site on your molecule.[2] While this is a well-known issue for amino acids with nucleophilic side chains like tryptophan and methionine, other electron-rich aromatic or heteroaromatic systems within your piperidine derivative can also be susceptible.
The solution is to use a scavenger . Scavengers are nucleophilic reagents added to the reaction mixture in excess to "scavenge" or trap the tert-butyl cations before they can react with your product.[2][7]
Q4: What are scavengers, and how do I choose the right one?
A4: Scavengers are essential additives in many Boc deprotection protocols, especially when working with sensitive substrates. The choice of scavenger depends on the specific functional groups present in your molecule. They are typically used at concentrations of 1-5% (v/v) in the cleavage cocktail.
| Scavenger | Target & Mechanism | Common Use Cases |
| Triisopropylsilane (TIPS) | A hydride donor that reduces the tert-butyl cation to isobutane.[8] | Excellent general-purpose scavenger, particularly effective for preventing tryptophan modification. |
| Thioanisole | A soft nucleophile that traps the cation via its sulfur atom, forming a stable sulfonium salt.[7][9] | Effective for protecting methionine and other sulfur-containing groups. Also helps prevent re-attachment of other protecting groups. |
| Water | Quenches the tert-butyl cation to form tert-butanol.[10] | A simple and effective scavenger. Often used at ~5% in TFA to prevent side reactions, including trifluoroacetylation.[10] |
| 1,2-Ethanedithiol (EDT) | A strong nucleophile that readily traps carbocations.[8] | Often used in combination with other scavengers for peptides containing multiple sensitive residues, especially cysteine. |
| Anisole | An electron-rich aromatic that traps the cation via Friedel-Crafts alkylation.[7] | A classic scavenger, though sometimes less efficient than TIPS or thioanisole. |
Recommendation: For most piperidine derivatives, a combination of TFA/TIPS/H₂O (95:2.5:2.5) is a robust and highly effective starting point for clean deprotection.
Q5: I'm seeing trifluoroacetamide or trifluoroacetyl ester formation. How can this be avoided?
A5: This side reaction occurs when the newly deprotected piperidine nitrogen (or a free hydroxyl group elsewhere in the molecule) is acylated by a trifluoroacetylating agent. There are two primary sources:
-
Trifluoroacetic Anhydride (TFAA) Impurity: Commercial TFA can contain small amounts of TFAA, which is a powerful acylating agent.[11]
-
Direct Reaction with TFA: Under certain conditions, especially with prolonged reaction times or elevated temperatures, TFA itself can acylate highly nucleophilic amines.[10]
Prevention Strategies:
-
Use High-Purity TFA: Ensure you are using a fresh bottle of high-quality TFA.
-
Add Water as a Scavenger: Adding 2.5-5% water to the cleavage cocktail is highly effective. The water will rapidly hydrolyze any TFAA impurity to the much less reactive TFA.[10]
-
Switch to HCl: If trifluoroacetylation remains problematic, changing the deprotection reagent to 4M HCl in dioxane completely eliminates the source of the acylating agent.[6][10]
Q6: My piperidine derivative has other acid-sensitive groups. What are some milder deprotection alternatives?
A6: When standard TFA or HCl conditions are too harsh and cleave other protecting groups (e.g., acetonides, silyl ethers) or degrade sensitive functionalities, several milder methods can be employed.[6]
| Deprotection Method | Reagents / Conditions | Advantages | Disadvantages |
| Standard Acidic | 20-50% TFA in DCM | Fast, effective, and well-established.[5][7] | Harsh; can cleave other acid-labile groups; requires scavengers. |
| HCl Salt Precipitation | 4M HCl in Dioxane or MeOH | Often yields a clean, crystalline HCl salt that precipitates, simplifying purification.[4][5] | Can be slower than TFA; dioxane is a hazardous solvent. |
| Aqueous Thermal | Deionized Water, Reflux | Environmentally friendly ("green") method; avoids strong acids and organic solvents.[12][13] | Requires high temperatures; may not be suitable for thermally sensitive compounds. |
| Lewis Acid Catalysis | AlCl₃, ZnBr₂, etc. in MeCN | Can offer high selectivity for Boc deprotection in the presence of other acid-labile groups.[7][14] | Requires careful optimization; metal contamination is possible. |
| Oxalyl Chloride / MeOH | Oxalyl Chloride in Methanol | Very mild conditions (room temp); proceeds via in situ generation of HCl.[15] | Reagents are toxic and moisture-sensitive. |
Detailed Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers (Solution-Phase)
This protocol is a robust starting point for most piperidine derivatives.
-
Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.[5]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Prepare a "cleavage cocktail" of TFA/DCM/TIPS/H₂O (50:45:2.5:2.5 v/v) . Slowly add the cleavage cocktail (to achieve a final TFA concentration of ~50%) to the stirred solution of your substrate.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS until all starting material is consumed.[5]
-
Work-up (Concentration): Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove final traces of TFA.
-
Work-up (Basification): Dissolve the residue in DCM and slowly add a saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring until CO₂ evolution ceases and the aqueous layer is basic (pH > 8).[4][5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.
-
Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperidine free base.[5]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This method is ideal for substrates sensitive to TFA or when the hydrochloride salt is desired for its stability and handling properties.
-
Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or anhydrous dioxane in a round-bottom flask.[4]
-
Reagent Addition: Add a solution of 4M HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.
-
Reaction & Precipitation: Stir the reaction for 1-3 hours. Monitor its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate from the solution as a white solid.[4]
-
Isolation: If a precipitate forms, collect the solid by filtration and wash with cold diethyl ether to remove non-polar impurities. Dry the solid under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can often be triturated with diethyl ether to induce precipitation of the HCl salt.[4]
-
Conversion to Free Base (Optional): To obtain the free base, suspend the hydrochloride salt in a mixture of DCM and water. Add a saturated aqueous NaHCO₃ solution until the mixture is basic. Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free amine.[5]
References
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH). [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]
-
Prevention of TFA ester formation during Boc + Acetonide deprotection. Reddit r/Chempros. [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Alternative Methods for Boc Deprotection. Reddit r/chemistry. [Link]
-
Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]
-
Cationizing Lugdunin through Trp3 Hydrophobic Fine-Tuning and Cationic Side Chain Engineering. ACS Publications. [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]
-
Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. National Institutes of Health (NIH). [Link]
- Method for preparing trifluoro acetyl substituted ring amine and its derivative.
-
Trifluoroacetamides. Organic Chemistry Portal. [Link]
-
Trichloroacetic Acid as an Efficient Catalyst for One-pot Synthesis of Highly Functionalized Piperidines via multi-component Reaction. SID. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health (NIH). [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). [Link]
Sources
- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scispace.com [scispace.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Solubility of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid during experimental workflows. Our focus is on delivering scientifically sound, field-tested insights to ensure the success of your reactions.
Understanding the Molecule: A Zwitterionic Challenge
This compound (MW: 334.41 g/mol ) is a Boc-protected amino acid analog frequently used in the synthesis of peptidomimetics and other ligand precursors.[][2] Its molecular structure presents a unique solubility challenge. The presence of both a carboxylic acid and a basic piperidinyl nitrogen gives it zwitterionic character. This dual nature means it can be poorly soluble in a wide range of common non-polar and polar aprotic solvents. Effectively utilizing this reagent hinges on overcoming this inherent solubility issue.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)?
A1: The poor solubility stems from the compound's zwitterionic nature at neutral pH. The charged carboxylate and protonated piperidine groups lead to strong intermolecular ionic interactions, similar to a salt, which common organic solvents cannot effectively disrupt. While solvents like DMF and N-Methyl-2-pyrrolidone (NMP) are often the go-to for peptide synthesis due to their polarity and ability to solvate peptide chains, they may be insufficient for this specific molecule without modification.[3][4]
Q2: Can I just heat the mixture to improve solubility?
A2: Gentle heating can be a viable option to increase solubility.[5] However, exercise caution. Prolonged heating, especially in solvents like DMF, can lead to the degradation of Boc-protected amino acids.[3] It is crucial to monitor for any color change or the appearance of byproducts via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A modest temperature increase, for instance to 40°C, is a reasonable starting point.[6]
Q3: Is sonication a good method to improve dissolution?
A3: Yes, sonication is a useful physical method to aid dissolution. The high-frequency sound waves can help break apart the solid lattice of the compound and enhance solvent interaction.[5] It is often a good first step before resorting to more chemical modifications.
Q4: Are there alternative "greener" solvents that might work better?
A4: While traditional solvents like DMF, NMP, and DCM are common in peptide synthesis, there is a push towards more environmentally friendly options.[7] For sparingly soluble protected peptides, solvent mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM have proven effective.[8] These highly polar, hydrogen-bond-donating solvents can disrupt the intermolecular forces of the zwitterion.
Troubleshooting Guide: Systematic Approaches to Solubility Enhancement
When facing solubility issues with this compound, a systematic approach is key. The following sections detail proven strategies, from simple solvent adjustments to chemical modifications.
Initial Troubleshooting Steps
Before altering the chemical nature of your reaction, consider these preliminary steps:
-
Verify Reagent Quality: Ensure the purity of your this compound. Impurities can sometimes hinder solubility.
-
Solvent Purity: Use anhydrous, high-purity solvents. Water contamination can exacerbate solubility problems with zwitterionic compounds.
-
Physical Agitation: Employ vigorous stirring, vortexing, or sonication to mechanically assist dissolution.
Strategy 1: Co-Solvent Systems
Often, a single solvent is insufficient. A mixture of solvents with different properties can be more effective.
-
Polar Aprotic Mixtures: A combination of DMF or NMP with Dichloromethane (DCM) can sometimes provide a better balance of polarity and solvation capacity.[3]
-
Highly Polar Co-solvents: For particularly stubborn solubility issues, the addition of a small percentage of Dimethyl Sulfoxide (DMSO) to DMF or NMP can be beneficial.[8] However, be mindful that DMSO can complicate product workup due to its high boiling point.
-
Fluorinated Alcohols: As mentioned, mixtures of DCM with TFE or HFIP are powerful solvent systems for protected peptides that exhibit poor solubility.[8]
Experimental Protocol: Solubility Testing with Co-Solvents
-
Weigh 10 mg of this compound into several small vials.
-
To each vial, add 0.5 mL of a different solvent system (see table below for suggestions).
-
Vortex each vial for 2 minutes and then sonicate for 10 minutes.
-
Visually inspect for dissolution. If not fully dissolved, add another 0.5 mL of the solvent system and repeat the process.
-
Record the approximate solubility in mg/mL.
| Solvent System (v/v) | Polarity Profile | Expected Outcome |
| 100% DMF | Polar Aprotic | Baseline solubility, may be poor. |
| 1:1 DMF / DCM | Mixed Polarity | May improve solubility over either alone.[3] |
| 9:1 DMF / DMSO | Highly Polar Aprotic | Often effective for sparingly soluble compounds.[8] |
| 1:1 DCM / TFE | Polar, H-Bond Donating | Powerful system for protected peptides.[8] |
Strategy 2: In-Situ Salt Formation (pH Adjustment)
A highly effective strategy is to disrupt the zwitterionic character by converting the molecule into a more soluble salt form. This is achieved by adding a base to deprotonate the carboxylic acid, leaving a neutral amine and an anionic carboxylate.
-
Choosing a Base: A non-nucleophilic organic base is ideal. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices.[6] The addition of 1.0 to 1.2 equivalents of the base is typically sufficient.
-
Mechanism of Action: The base neutralizes the acidic proton of the carboxylic acid, breaking the strong intermolecular ionic bonds. The resulting triethylammonium or diisopropylethylammonium salt is generally much more soluble in organic solvents like DMF or DCM.
Experimental Protocol: Amide Coupling with In-Situ Salt Formation
-
Suspend this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a non-nucleophilic base such as DIPEA (1.1 eq) to the suspension.
-
Stir the mixture at room temperature. Dissolution should occur within a few minutes, resulting in a clear solution.
-
Proceed with the addition of your coupling agent (e.g., HATU, HBTU) and the amine component for the amide bond formation.
Below is a diagram illustrating the logical workflow for troubleshooting solubility issues.
Caption: In-situ salt formation to improve solubility.
By systematically applying these strategies, researchers can effectively overcome the solubility challenges posed by this compound, leading to more efficient and successful synthetic outcomes.
References
- Vertex AI Search. Solvents for Solid Phase Peptide Synthesis.
- Dilun Biotechnology. (2025-08-28). Commonly Used Coupling Reagents in Peptide Synthesis.
- BroadPharm. CAS 886363-59-3 this compound.
- Synblock. CAS 886363-59-3 | this compound.
- Taylor & Francis Online. (2021-01-29). Evaluation of greener solvents for solid-phase peptide synthesis.
- PubMed. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution.
- BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.
- ResearchGate. (2014-12-29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?
- BenchChem. Resolving issues with reagent solubility in different solvent systems.
- ResearchGate. Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols.
- PubMed Central (PMC).
- BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected)
- Reddit. (2022-01-06). How to tackle compound solubility issue.
- Sigma-Aldrich. BOC-ON.
- ChemicalBook. This compound CAS.
- LookChem. acide (4-n-boc-amino-piperidin-1-yl)-phényl-acétique.
- PubChem. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291.
- Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts.
- Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts.
- Pharmapproach. (2024-10-21). Solubility enhancement techniques.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- University of Sydney. (2023-08-31). Solubility of Organic Compounds.
- International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- AAPPTec.
- ChemicalBook. 4-Aminophenylacetic acid | 1197-55-3.
Sources
- 2. CAS 886363-59-3 | this compound - Synblock [synblock.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice for catalyst selection in reactions involving the versatile building block, (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid. This molecule, with its chiral center and multiple reactive sites, is frequently used in the synthesis of complex bioactive molecules and peptidomimetics.[][2] Proper catalyst selection is paramount to ensure high yields, minimize side reactions, and preserve stereochemical integrity.
This guide is structured to address common challenges in a direct question-and-answer format, moving from general principles to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions this molecule undergoes, and why is catalyst selection so critical?
This compound has two primary reactive functional groups of interest for further synthesis: the carboxylic acid and the Boc-protected amine .
-
Amide Bond Formation (Coupling): The carboxylic acid is frequently coupled with a primary or secondary amine to form an amide bond. This is a cornerstone reaction in medicinal chemistry. Catalyst selection is critical here for two main reasons:
-
Activation: The carboxylic acid must be activated to react with the amine.[3][4] Different coupling reagents (catalysts) have varying levels of reactivity.
-
Racemization Control: The α-carbon (the carbon atom to which the phenyl and carboxylic acid groups are attached) is a chiral center. The harsh conditions or improper catalyst choice during activation can lead to epimerization, resulting in a loss of stereochemical purity, which is disastrous for drug development.[5][6][7]
-
-
Boc Deprotection: The Boc (tert-butoxycarbonyl) group is a protecting group for the piperidine amine. Its removal with an acid catalyst reveals the free amine, allowing for subsequent reactions at that site. Catalyst choice is crucial to:
Q2: How do I choose the right catalyst system for amide bond formation with this acid?
The choice of an amide coupling reagent depends on the amine's reactivity, steric hindrance, and the desired balance between reaction speed and racemization risk. For this specific chiral acid, uronium/aminium salt-based reagents are generally preferred over carbodiimides alone due to their higher efficiency and lower racemization potential.[4][12][13]
A decision-making process for selecting a coupling reagent is outlined in the diagram below.
Caption: Decision tree for amide coupling catalyst selection.
Q3: What are the standard conditions for Boc deprotection, and what should I watch out for?
The most common method for Boc deprotection is treatment with Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM).[14][15] A typical starting point is a solution of 20-50% TFA in DCM at room temperature.[14]
Key Considerations:
-
Reaction Monitoring: The reaction should be monitored by TLC or LC-MS to ensure the starting material is fully consumed. Incomplete deprotection can occur due to insufficient acid strength or reaction time.[8]
-
Scavengers: The deprotection mechanism generates a reactive tert-butyl cation.[16] If your molecule contains other nucleophilic sites (like electron-rich aromatic rings), this cation can cause unwanted alkylation. To prevent this, "scavengers" like triisopropylsilane (TIS) or water are often added to trap the cation.[10][11]
-
Work-up: After the reaction, TFA is typically removed under reduced pressure. The resulting TFA salt of the amine can often be used directly in the next step or neutralized with a mild base.[17]
Troubleshooting Guides
Guide 1: Amide Coupling Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient Activation: The coupling reagent may not be reactive enough for a sterically hindered amine. 2. Poor Solubility: The starting materials or reagents may not be fully dissolved.[18] 3. Base Stoichiometry: Incorrect amount of base (e.g., DIPEA) can hinder the reaction. | 1. Switch to a more powerful coupling reagent: If using EDC/HOBt, try HATU or COMU.[12] 2. Change solvent: Use DMF or NMP for better solubility. Gentle heating might also help. 3. Optimize Base: Typically, 2-3 equivalents of a non-nucleophilic base like DIPEA are used with uronium/aminium salt reagents. |
| Significant Racemization Detected | 1. Over-activation/Extended Reaction Time: Leaving the activated carboxylic acid for too long before adding the amine can lead to the formation of an oxazolone intermediate, which readily racemizes.[3][6] 2. Strong Base: Using a strong, sterically unhindered base can promote racemization by abstracting the alpha-proton.[5] 3. High Temperature: Elevated temperatures can increase the rate of racemization. | 1. Use an additive: For carbodiimide reactions, always include an additive like HOBt or HOAt to suppress racemization.[12] HATU and HCTU inherently contain an HOAt or HOBt moiety, respectively.[3][19] 2. Use a weaker or bulkier base: Switch from triethylamine to a bulkier base like N,N-Diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM).[3][5] 3. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Formation of Guanidinium Side Product | Excess Coupling Reagent: Uronium/aminium reagents like HATU or HBTU can react with the free N-terminus of the amine component if used in excess, forming an irreversible guanidinium cap.[13][20][21] | Control Stoichiometry: Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.1 eq acid, 1.05 eq coupling reagent, 1.0 eq amine). Pre-activating the acid with the coupling reagent for a few minutes before adding the amine can also minimize this side reaction.[20] |
Guide 2: Boc Deprotection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Acid Strength/Concentration: The TFA/DCM mixture may be too weak or the TFA may have absorbed water, reducing its effectiveness.[8][9] 2. Short Reaction Time: The reaction may not have run long enough for complete conversion.[9] | 1. Increase TFA concentration: Move from 20% to 50% TFA in DCM. For very resistant groups, neat TFA can be used.[9] Alternatively, switch to a different acid system like 4M HCl in dioxane.[9] 2. Extend the reaction time and monitor carefully by an appropriate analytical method (TLC, LC-MS). |
| tert-Butylation Side Products | Reactive tert-butyl Cation: The tert-butyl cation generated during cleavage reacts with nucleophilic sites on your molecule.[10][11] | Use Scavengers: Add scavengers to the reaction mixture to trap the carbocation. Common choices include: - Triisopropylsilane (TIS): 2-5% v/v.[10] - Water: 2-5% v/v.[10] - Thioanisole: For sulfur-containing or tryptophan-like moieties.[10] |
| Product Degradation | Presence of Other Acid-Labile Groups: The molecule may contain other functional groups that are not stable to strong acidic conditions (e.g., other protecting groups like trityl, or sensitive esters). | Use Milder Conditions: If possible, use a lower concentration of TFA (e.g., 10-20%) and run the reaction at a lower temperature (0 °C). This may require longer reaction times.[8] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a standard procedure for coupling this compound with a generic primary amine.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or CH3CN).
-
Reagent Addition: Add the amine (1.0-1.2 eq) to the solution. Subsequently, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Activation: In a separate vial, dissolve HATU (1.1 eq) in a small amount of the reaction solvent and add it to the reaction mixture dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for TFA-Mediated Boc Deprotection
This protocol outlines a standard method for removing the Boc protecting group.
-
Preparation: Dissolve the Boc-protected starting material (1.0 eq) in Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Scavenger Addition (Optional): If the substrate is sensitive to alkylation, add a scavenger such as Triisopropylsilane (TIS) (5% v/v).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic Acid (TFA) dropwise to achieve a final concentration of 20-50% v/v.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The reaction vessel should be vented as CO2 gas is evolved.[16]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the complete disappearance of the starting material.
-
Work-up: Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA). The resulting amine TFA salt can be used directly or neutralized.
Visualized Workflow: Synthesis of a Di-substituted Piperidine Derivative
The following diagram illustrates a typical two-step sequence involving amide coupling followed by Boc deprotection.
Caption: A typical two-step synthetic workflow.
References
- Benchchem. Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- Creative Peptides. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Li, W. Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Chemistry.
- Benchchem. Troubleshooting Boc Deprotection: A Technical Support Guide.
- Benchchem. Technical Support Center: Optimizing HBTU Coupling Reactions.
- Benchchem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Benchchem. Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Common Organic Chemistry. Boc Deprotection - TFA - Common Organic Chemistry.
- Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- ACS Publications. Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives.
- ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- Fisher Scientific. Amine Protection / Deprotection.
- Aapptec. Coupling Reagents.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- BroadPharm. CAS 886363-59-3 this compound.
- Fehrentz, J. A., et al. Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support. Tetrahedron Letters.
- ResearchGate. How do i prepare hbtu in a coupling solution?.
- ResearchGate. Coupling Reagents.
- Vrettos, E. I., et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
- MacNeil, S. L., et al. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. PMC.
- Aromsyn Co.,Ltd. This compound.
- Almássy, L., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.
- Benchchem. Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
- ResearchGate. Synthesis of N-Substituted piperidines from piperidone.
- Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
Sources
- 2. 886363-59-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. bachem.com [bachem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. peptide.com [peptide.com]
- 21. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Technical Support Center: Minimizing Epimerization During Coupling of Chiral Phenylacetic Acids
Welcome to the technical support center for chemists and researchers in drug development. This guide is designed to provide you with in-depth, practical solutions for a persistent challenge in synthetic chemistry: minimizing epimerization during the coupling of chiral α-aryl carboxylic acids, specifically phenylacetic acid derivatives. Maintaining stereochemical integrity at the α-carbon is paramount for ensuring the desired biological activity and safety profile of pharmaceutical compounds.
This resource will delve into the mechanisms of epimerization, provide actionable troubleshooting advice, and offer detailed protocols to help you preserve the chiral purity of your molecules.
Understanding the Enemy: The Mechanism of Epimerization
Epimerization is the unwanted inversion of a single stereocenter in a molecule containing multiple stereocenters.[1] In the context of coupling chiral phenylacetic acids, this process leads to the formation of diastereomers, which can be difficult to separate and can compromise the efficacy and safety of the final product.
The primary pathway for epimerization during amide bond formation is through the formation of an intermediate oxazolone (also known as an azlactone).[1][2][3] This occurs when the carboxylic acid is activated by a coupling reagent. The key steps are:
-
Activation: The coupling reagent activates the carboxyl group, making it susceptible to nucleophilic attack.
-
Oxazolone Formation: The activated acid can cyclize to form a planar, achiral oxazolone intermediate.[1][2]
-
Proton Abstraction & Tautomerization: A base in the reaction mixture can abstract the acidic proton at the α-carbon of the oxazolone. This leads to the formation of an aromatic oxazole enol intermediate, which is achiral.[4]
-
Reprotonation & Racemization: Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers of the oxazolone.
-
Aminolysis: The amine nucleophile attacks the oxazolone, opening the ring to form the desired amide bond, but now with a partially or fully racemized stereocenter.
A secondary, less common mechanism is direct enolization, where a base directly abstracts the α-proton of the activated carboxylic acid.[1]
Diagram: Mechanism of Oxazolone-Mediated Epimerization
Caption: Oxazolone formation is a key driver of epimerization.
Troubleshooting Guide: Tackling Epimerization Head-On
This section addresses common issues encountered during the coupling of chiral phenylacetic acids and provides targeted solutions.
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Significant epimerization (>5%) detected by chiral HPLC/SFC. | Inappropriate Coupling Reagent: Some coupling reagents are more prone to inducing oxazolone formation. Carbodiimides like DCC and EDC, when used alone, can lead to significant epimerization.[1][5] | Solution: Switch to a phosphonium or uronium salt-based coupling reagent such as PyBOP, HBTU, or HATU.[6] These reagents often incorporate racemization-suppressing additives within their structure. For particularly sensitive substrates, consider using DEPBT, which is known for causing very little epimerization with arylglycines.[5] Rationale: These reagents promote rapid formation of an active ester that is less prone to cyclization into the problematic oxazolone. |
| Epimerization persists even with "safer" coupling reagents. | Absence of Additives: The power of many coupling reagents is unlocked by the use of additives. | Solution: Always include an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[6][7] HOAt is often superior to HOBt in suppressing racemization due to the electronic effect of the pyridine nitrogen.[8] Rationale: These additives react with the activated carboxylic acid to form an active ester. This intermediate is more reactive towards the amine than it is towards cyclization to the oxazolone, effectively outcompeting the epimerization pathway. |
| High levels of epimerization observed with a specific base. | Base Strength and Steric Hindrance: Strong, sterically unhindered bases can readily abstract the α-proton, promoting epimerization. | Solution: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid stronger bases like triethylamine (TEA) if possible.[1] Rationale: The bulky nature of these bases disfavors the abstraction of the α-proton, thereby slowing down the rate of epimerization. |
| Inconsistent results between batches. | Temperature Fluctuations: Epimerization is often temperature-dependent, with higher temperatures accelerating the rate of oxazolone formation and proton abstraction.[1][9] | Solution: Maintain strict temperature control. Start the reaction at 0°C or even lower (-15°C) and allow it to slowly warm to room temperature only if necessary for reaction completion.[10] Rationale: Lowering the temperature reduces the kinetic energy of the system, slowing down all reaction rates, including the undesired epimerization pathway. |
| Epimerization increases with longer reaction times. | Prolonged Exposure to Activating Conditions: The longer the activated carboxylic acid is present before reacting with the amine, the greater the opportunity for epimerization. | Solution: Optimize the reaction time. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Consider a pre-activation step where the acid, coupling reagent, and additive are stirred for a short period (5-10 minutes) before adding the amine. Rationale: Minimizing the lifetime of the activated intermediate reduces the probability of it undergoing the epimerization pathway. |
| Solvent effects leading to poor outcomes. | Polar Aprotic Solvents: Solvents like DMF and NMP can promote epimerization by stabilizing the charged intermediates involved in the oxazolone pathway. | Solution: If possible, consider less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[11] For some systems, greener solvents like 2-methyltetrahydrofuran (2-MeTHF) in combination with reagents like COMU have shown good results.[12] Rationale: The choice of solvent can influence the stability of the intermediates and transition states of both the desired coupling reaction and the undesired epimerization pathway. |
Frequently Asked Questions (FAQs)
Q1: I'm using EDC/HOBt and still see significant epimerization. What should I do?
A1: While the addition of HOBt to carbodiimides like EDC is a classic strategy to suppress epimerization, it may not be sufficient for highly sensitive phenylacetic acids.[1][6] Your first step should be to lower the reaction temperature to 0°C or below. If epimerization is still an issue, consider switching to a more modern coupling reagent system. A combination of HATU with DIPEA in DMF or DCM is often a robust choice, as HOAt (generated from HATU) is a more effective racemization suppressor than HOBt.[5]
Q2: Can the structure of my phenylacetic acid influence the degree of epimerization?
A2: Absolutely. Electron-withdrawing groups on the phenyl ring can increase the acidity of the α-proton, making it more susceptible to abstraction and thus increasing the risk of epimerization. Conversely, sterically bulky groups near the carboxylic acid may hinder the desired coupling reaction, leading to longer reaction times and a greater chance for side reactions.
Q3: How can I accurately quantify the level of epimerization?
A3: The most reliable method is chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase can separate and quantify the diastereomeric products.[13][14] Develop a method using standards of both diastereomers if possible to ensure accurate peak identification and quantification.
Q4: Is pre-activation of the carboxylic acid a good strategy?
A4: Pre-activation, where the carboxylic acid is mixed with the coupling reagent and additive for a short period before the amine is introduced, can be a double-edged sword. While it can lead to faster coupling, it also creates a window of time where the activated species exists without the amine nucleophile, potentially increasing the risk of oxazolone formation. If you choose to use pre-activation, keep the time to a minimum (e.g., 5-10 minutes at low temperature) and monitor the reaction closely.
Q5: Are there any "epimerization-free" coupling reagents?
A5: While no coupling reagent can guarantee zero epimerization under all conditions, some are specifically designed for challenging couplings. Reagents like DEPBT have shown excellent results in minimizing epimerization for sensitive substrates like arylglycines.[5] More recently, reagents like COMU and those based on OxymaPure® are gaining popularity as safer and highly efficient alternatives that often result in very low levels of epimerization.[6][12]
Experimental Protocols
Protocol 1: General Procedure for Low-Epimerization Amide Coupling
This protocol provides a robust starting point for coupling chiral phenylacetic acids while minimizing epimerization.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral phenylacetic acid (1.0 equiv.) and HOAt (1.2 equiv.) in anhydrous DCM or THF (to a concentration of ~0.1 M).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Activation: Add DIPEA (2.5 equiv.) followed by the dropwise addition of a solution of HATU (1.1 equiv.) in the same solvent.
-
Pre-activation (Optional & Brief): Stir the mixture at 0°C for 5-10 minutes.
-
Coupling: Add the amine (1.1 equiv.) as a solution in the reaction solvent.
-
Reaction: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio by chiral HPLC or SFC.
Diagram: Decision Workflow for Optimizing Coupling Conditions
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. chiraltech.com [chiraltech.com]
Technical Support Center: Reaction Monitoring of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid by TLC and LC-MS
Welcome to the technical support center for the reaction monitoring of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and analysis of this important building block. By leveraging field-proven insights, this resource aims to enhance the efficiency and accuracy of your experimental workflows.
Introduction to Reaction Monitoring
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. Effective reaction monitoring is paramount to ensure optimal yield, purity, and reproducibility. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and commonly employed techniques for this purpose. TLC offers a rapid, cost-effective method for qualitative assessment of reaction progress, while LC-MS provides highly sensitive and selective quantitative data, crucial for impurity profiling and final product characterization.[1][2]
This guide will delve into the practical aspects of utilizing both TLC and LC-MS, with a focus on troubleshooting and addressing specific issues you may encounter.
Part 1: Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for the real-time monitoring of chemical reactions. It allows for the quick visualization of starting materials, intermediates, and products, helping to determine reaction completion.
Frequently Asked Questions (FAQs) - TLC
Q1: What is a good starting mobile phase for the TLC analysis of this compound and its starting materials?
A1: The polarity of your starting materials and product will dictate the optimal mobile phase. Given the presence of a carboxylic acid and a Boc-protected amine, the polarity will be moderate. A good starting point is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate. A common starting ratio is 7:3 or 1:1 hexane:ethyl acetate. If the spots remain at the baseline, the polarity of the eluent should be increased by adding a small amount of methanol or increasing the proportion of ethyl acetate.[3] For highly polar compounds that still show low mobility, a small amount of acetic acid or triethylamine can be added to the mobile phase to improve spot shape and resolution.
Q2: My spots are streaking on the TLC plate. What could be the cause?
A2: Streaking can be caused by several factors:
-
Sample Overload: Applying too much sample to the plate is a common cause.[4] Try diluting your sample or applying a smaller spot.
-
Inappropriate Solvent System: If the compound is highly polar, it may interact too strongly with the silica gel, leading to streaking.[4][5] Adding a small amount of a polar modifier like methanol or acetic acid to your mobile phase can help.
-
Compound Instability: The compound may be degrading on the acidic silica gel plate.[6] This can be tested by running a 2D TLC.[6][7]
Q3: How can I visualize the spots on the TLC plate? The starting materials and product are not UV-active.
A3: While the phenyl group should provide some UV activity, if visualization is weak, several staining methods can be employed:
-
Ninhydrin Stain: This is excellent for visualizing primary and secondary amines. Since the product has a Boc-protected amine, heating the plate after staining is necessary to cleave the Boc group, revealing the free amine which then reacts with ninhydrin to produce a colored spot.[8][9]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, which includes many organic molecules.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can help in differentiating between spots.[10]
Troubleshooting Guide - TLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots remain at the baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate, methanol).[3] For very polar compounds, consider using a mobile phase containing a small amount of acetic acid or ammonium hydroxide.[7] |
| Spots run with the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[3] |
| Poor separation of spots (spots are too close together) | The polarity of the compounds is very similar. | Try a different solvent system with varying selectivity. For example, substitute ethyl acetate with dichloromethane or a mixture of solvents. Experiment with different solvent ratios. |
| Spots are faint or not visible | The concentration of the sample is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[4] Use a more sensitive visualization technique. |
| Unexpected spots appear | Contamination of the TLC plate or solvent. The compound may be decomposing on the silica gel. | Handle the TLC plate carefully to avoid touching the surface. Use fresh, high-purity solvents.[4] Perform a 2D TLC to check for compound stability.[6][7] |
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline. Also, spot the starting materials and a co-spot (a spot of the reaction mixture on top of a spot of the starting material) for comparison.[9]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase, ensuring the baseline is above the solvent level. Cover the chamber to allow for saturation.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry completely before visualizing under a UV lamp and/or with an appropriate chemical stain.
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a highly sensitive and specific technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is invaluable for confirming the molecular weight of the product, identifying byproducts, and quantifying reaction components.[2]
Frequently Asked Questions (FAQs) - LC-MS
Q1: What are the typical LC-MS conditions for analyzing this compound?
A1: A reversed-phase C18 column is a good starting point.[11] The mobile phase typically consists of an aqueous component (A) and an organic component (B), both containing a small amount of an acid like formic acid to aid in protonation for positive ion mode ESI.
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[11] A gradient elution, starting with a low percentage of mobile phase B and gradually increasing, is usually effective for separating compounds with different polarities.
Q2: What ionization mode should I use, and what ions should I expect to see for the product?
A2: Electrospray Ionization (ESI) in positive ion mode is generally preferred for piperidine-containing compounds due to the basicity of the nitrogen atom, which is readily protonated.[11] You should expect to see the protonated molecule [M+H]⁺. For this compound (MW: 334.41), the expected [M+H]⁺ ion would be at m/z 335.4. You may also observe adducts with sodium [M+Na]⁺ (m/z 357.4) or potassium [M+K]⁺ (m/z 373.5).
Q3: I am observing significant in-source fragmentation of the Boc group. How can I minimize this?
A3: The Boc protecting group can be labile under certain MS conditions.[12] To minimize in-source fragmentation:
-
Use a "soft" ionization technique: ESI is generally considered a soft ionization method.
-
Optimize MS parameters: Lowering the fragmentor or cone voltage can reduce the energy imparted to the molecules as they enter the mass spectrometer, thus minimizing fragmentation.
-
Mobile phase composition: While acidic mobile phases are common, very low pH can sometimes promote Boc cleavage.[12] If fragmentation is a major issue, you could try slightly less acidic conditions, but this may impact ionization efficiency.
Troubleshooting Guide - LC-MS
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak signal for the analyte | Poor ionization efficiency. The compound is not eluting from the column. | Optimize the mobile phase pH to promote ionization. Ensure the correct ionization mode (positive/negative) is selected. Adjust the gradient to ensure the compound elutes. |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. Column overload. | Add a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds). Inject a smaller sample volume or a more dilute sample. |
| Ion suppression or enhancement | Co-eluting matrix components are affecting the ionization of the analyte.[13][14] | Improve chromatographic separation to resolve the analyte from interfering compounds.[15] Implement a more thorough sample preparation/cleanup procedure.[16] |
| Carryover (analyte peak in blank injection) | Adsorption of the analyte to parts of the LC system. | Use a stronger wash solvent in the injection sequence. Prime the syringe and injection port. |
| Unstable signal or high background noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[1] Filter the sample through a 0.45 µm syringe filter before injection.
-
LC-MS System Setup:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Source: ESI in positive ion mode.
-
-
Data Acquisition: Perform a full scan to identify the molecular ions of the starting materials and product. If necessary, use tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.
-
Data Analysis: Integrate the peak areas of the starting material and product to determine the relative amounts and assess the reaction conversion.
References
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Available from: [Link]
-
Chromatography: TLC Tips. University of Rochester Department of Chemistry. Available from: [Link]
-
Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Available from: [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available from: [Link]
-
Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?. ResearchGate. Available from: [Link]
-
Thin Layer Chromatography (TLC). Available from: [Link]
-
Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Available from: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available from: [Link]
-
The use of liquid chromatography-atmospheric pressure chemical ionization mass spectrometry to explore the in vitro metabolism of cyanoalkyl piperidine derivatives. Lirias - KU Leuven. Available from: [Link]
-
The use of liquid chromatography-atmospheric pressure chemical ionization mass spectrometry to explore thein vitro metabolism of cyanoalkyl piperidine derivatives. ResearchGate. Available from: [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available from: [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available from: [Link]
-
TLC Visualization Methods. Available from: [Link]
-
Hidden Problems in your LCMS data?. Element Lab Solutions. Available from: [Link]
-
Can boc anhydride be visualized by PMA tlc stain. Reddit. Available from: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available from: [Link]
-
Synthesis and characterization of some amino acid based bifunctional chelating agents and their labeling with technetium-99m. Der Pharma Chemica. Available from: [Link]
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Available from: [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available from: [Link]
-
VanVeller Lab Resources. University of Iowa Department of Chemistry. Available from: [Link]
-
Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. ResearchGate. Available from: [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health. Available from: [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available from: [Link]
-
DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Gavin Publishers. Available from: [Link]
-
Separation of Amino Acids by Thin Layer Chromatography (Procedure). Amrita Virtual Lab. Available from: [Link]
-
Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. Available from: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
TLC in the Analysis of Plant Material. MDPI. Available from: [Link]
-
Prática 3 Separation of Amino Acids by Thin Layer Chromatography.doc. IFSC. Available from: [Link]
-
A Practical Method for Synthesizing Iptacopan. MDPI. Available from: [Link]
-
Qualitative Analysis of standard Amino acid by Thin Layer Chromatography in examination of Inborn Errors of Metabolism. Journal of Pharmaceutical Research International. Available from: [Link]
-
list of RF values of various amino acids find out through TLC, used as standards…. ResearchGate. Available from: [Link]
-
What is the best mobile phase to separate polyphenols on TLC plate?. ResearchGate. Available from: [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available from: [Link]
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Home Page [chem.ualberta.ca]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 9. VanVeller Lab Resources [group.chem.iastate.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid
In the landscape of modern drug discovery and development, the precise structural confirmation of chiral building blocks is a non-negotiable prerequisite for advancing synthetic campaigns. The molecule (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid serves as a quintessential example of such an intermediate, frequently employed in the synthesis of peptidomimetics and other complex molecular scaffolds[][2]. Its structure, featuring a chiral center, a bulky protecting group, and a conformationally flexible piperidine ring, presents a unique set of challenges and opportunities for analytical characterization.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the characterization of this molecule, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not only the interpretation of NMR data but also the rationale behind experimental choices and how NMR compares to other common analytical methods like Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Part 1: Unambiguous Structural Elucidation by NMR Spectroscopy
NMR spectroscopy stands as the gold standard for the structural elucidation of small organic molecules because it provides unparalleled detail about the molecular framework, connectivity, and stereochemistry[3]. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
Caption: Chemical structure of the target molecule.
Predicted ¹H and ¹³C NMR Spectral Features
A detailed analysis of the molecule's structure allows for the prediction of its NMR spectrum by dissecting it into its constituent fragments: the phenyl group, the piperidine ring, the Boc protecting group, and the chiral methine proton. The expected chemical shifts are based on established data for similar structural motifs[4][5][6][7].
¹H NMR Spectrum Analysis:
-
Phenyl Protons (δ 7.2-7.5 ppm): These protons will appear as a complex multiplet in the aromatic region of the spectrum[8].
-
Methine Proton (CH-Ph, δ ~3.5-4.0 ppm): The proton at the chiral center is adjacent to the phenyl ring, the nitrogen of the piperidine ring, and the carboxylic acid. Its chemical shift is significantly influenced by these electron-withdrawing groups.
-
Piperidine Protons (δ 1.5-3.5 ppm): The protons on the piperidine ring will exhibit complex splitting patterns due to restricted conformational mobility and axial/equatorial relationships[4][9]. The protons alpha to the nitrogen (positions 2 and 6) will be the most downfield.
-
NH Proton (δ ~5.0-6.5 ppm): The amide proton signal is often broad and its chemical shift is highly dependent on solvent and concentration[10][11]. A D₂O exchange experiment can confirm its assignment.
-
Boc Protons (-C(CH₃)₃, δ ~1.4 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet, a hallmark of the Boc protecting group[12].
-
Carboxylic Acid Proton (COOH, δ >10 ppm): This proton is highly deshielded and often appears as a very broad singlet. It may not be observed in all solvents or at all concentrations[13].
¹³C NMR Spectrum Analysis:
-
Carbonyl Carbons (C=O, δ ~170-175 ppm & ~155 ppm): Two distinct carbonyl signals are expected: one for the carboxylic acid and one for the carbamate of the Boc group[7].
-
Aromatic Carbons (δ ~125-140 ppm): The carbons of the phenyl ring will appear in the aromatic region[14].
-
Piperidine Carbons (δ ~25-60 ppm): The chemical shifts of the piperidine ring carbons provide valuable conformational information[15][16][17]. The carbons adjacent to the nitrogen (C2, C6) will be the most downfield within this group.
-
Boc Group Carbons (δ ~80 ppm and ~28 ppm): The quaternary carbon and the three equivalent methyl carbons of the Boc group have highly characteristic chemical shifts.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Phenyl-H | 7.2 - 7.5 (m, 5H) | 125 - 140 |
| -COOH | > 10 (br s, 1H) | 170 - 175 |
| Phenyl-CH-COOH | ~3.5 - 4.0 (s, 1H) | ~60 - 70 |
| Piperidine C2-H, C6-H | ~2.8 - 3.2 (m) | ~50 - 55 |
| Piperidine C3-H, C5-H | ~1.5 - 2.0 (m) | ~30 - 35 |
| Piperidine C4-H | ~3.5 - 4.0 (m, 1H) | ~45 - 50 |
| -NH-Boc | ~5.0 - 6.5 (br s, 1H) | - |
| Boc C=O | - | ~155 |
| Boc -C(CH₃)₃ | - | ~80 |
| Boc -C(CH₃)₃ | 1.4 (s, 9H) | ~28 |
Table 1: Predicted ¹H and ¹³C NMR data for this compound. Chemical shifts are referenced to TMS. (m = multiplet, s = singlet, br s = broad singlet).
Experimental Protocol: NMR Sample Preparation and Acquisition
The quality of NMR data is profoundly dependent on proper sample preparation[18][19].
-
Sample Weighing: For a standard 5 mm NMR tube, weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR[20][21]. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it can solubilize the polar carboxylic acid and will clearly show the exchangeable NH and COOH protons. Chloroform-d (CDCl₃) is also commonly used. Add approximately 0.6-0.7 mL of the solvent to the sample in a small vial[22].
-
Dissolution & Transfer: Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of cotton in a Pasteur pipette into the NMR tube to prevent issues with magnetic field homogeneity[18][21].
-
Internal Standard: Tetramethylsilane (TMS) is the universal reference standard for ¹H and ¹³C NMR in organic solvents, defined as 0.00 ppm[20]. Often, the residual proton signal of the deuterated solvent is used as a secondary reference.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a small number of scans (e.g., 8-16) is typically sufficient. For ¹³C NMR, a significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
Part 2: Comparison with Alternative Analytical Techniques
While NMR provides the definitive structural proof, a comprehensive characterization relies on a suite of orthogonal analytical techniques. Each method provides a different piece of the puzzle, and their combined data builds a robust and trustworthy profile of the compound.
Caption: A typical analytical workflow for small molecule characterization.
Alternative Methodologies
-
Mass Spectrometry (MS): MS is a destructive technique that provides the molecular weight of a compound, serving as a primary check of its identity[23]. For this molecule, electrospray ionization (ESI) in positive ion mode would likely show the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of the Boc group (a loss of 100 Da) or cleavage of the piperidine ring, which can provide further structural confirmation[24].
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of a compound. A reversed-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or TFA) would be a standard starting point[25]. The presence of a single major peak indicates high purity. Furthermore, because the target molecule is chiral, specialized chiral HPLC methods can be developed to determine its enantiomeric excess (e.e.)[26][27].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid, non-destructive technique excellent for identifying the presence of key functional groups[28][29]. The spectrum of this molecule would be expected to show:
-
A broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid.
-
A sharp N-H stretch (~3300-3500 cm⁻¹) from the Boc-protected amine[30].
-
Two distinct C=O stretches (~1700-1750 cm⁻¹ for the acid and ~1680-1700 cm⁻¹ for the carbamate)[31][32].
-
C-H stretches for the aromatic and aliphatic portions of the molecule.
-
Comparative Analysis
| Technique | Information Provided | Key Strength for this Molecule | Key Weakness |
| NMR | Detailed atomic connectivity, 3D structure, stereochemistry | Unambiguous structural elucidation and conformational analysis of the piperidine ring | Relatively low sensitivity, requires higher sample amount[23] |
| MS | Molecular weight, fragmentation patterns | Rapid confirmation of molecular formula and key substructures (e.g., Boc group) | Provides no information on atom connectivity or stereochemistry |
| HPLC | Purity, retention time | Gold standard for purity assessment; can be adapted for chiral separation | Provides no structural information beyond UV absorbance |
| FTIR | Presence of functional groups | Fast, non-destructive confirmation of key groups (C=O, N-H, O-H) | Provides a molecular "fingerprint" but no detailed structural map[28] |
Table 2: Objective comparison of the primary analytical techniques for characterizing this compound.
Conclusion
The comprehensive characterization of a vital synthetic intermediate like this compound requires a multi-faceted analytical approach. While techniques like Mass Spectrometry, HPLC, and FTIR provide crucial and complementary data regarding molecular weight, purity, and functional group identity, NMR spectroscopy remains the cornerstone for definitive structural assignment . Its unique ability to map out the complete atomic framework of the molecule provides the highest level of confidence required for decision-making in research, development, and manufacturing environments. By integrating the data from these orthogonal techniques, scientists can build a complete, self-validating analytical package that ensures the quality and identity of their materials.
References
Click to expand
-
Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Available from: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. Available from: [Link]
-
ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available from: [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Available from: [Link]
-
Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Available from: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]
-
SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
PubMed. (2014). Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. Available from: [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available from: [Link]
-
RSC Publishing. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available from: [Link]
-
National Institutes of Health. (n.d.). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. Available from: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and.... Available from: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Available from: [Link]
-
ResearchGate. (n.d.). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns | Request PDF. Available from: [Link]
-
RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]
-
Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. Available from: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]
-
ACS Publications. (n.d.). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy | The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. (n.d.). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region | The Journal of Organic Chemistry. Available from: [Link]
-
SpectraBase. (n.d.). N-Boc-2-aminoisobutyric acid - Optional[FTIR] - Spectrum. Available from: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available from: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available from: [Link]
-
ACS Publications. (n.d.). A Comparison of FTNMR and FTIR Techniques. Available from: [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Available from: [Link]
-
News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Available from: [Link]
-
University of Calgary. (n.d.). 1H NMR Spectroscopy. Available from: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Available from: [Link]
-
ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from: [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Available from: [Link]
-
Wiley Online Library. (2023). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl-)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
Springer. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Available from: [Link]
-
National Institutes of Health. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Available from: [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum Phenyl acetic acid (18). Available from: [Link]
Sources
- 2. 886363-59-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. news-medical.net [news-medical.net]
- 4. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 5. rsc.org [rsc.org]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. che.hw.ac.uk [che.hw.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. scribd.com [scribd.com]
- 20. organomation.com [organomation.com]
- 21. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 22. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 23. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tcichemicals.com [tcichemicals.com]
- 28. rockymountainlabs.com [rockymountainlabs.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. spectrabase.com [spectrabase.com]
A Comparative Guide to HPLC Purity Assessment of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind method selection, present detailed protocols, and compare the primary analytical approach with viable alternatives, offering insights grounded in established scientific principles and regulatory expectations.
The Analytical Challenge: Understanding the Molecule
This compound is a complex molecule presenting unique analytical challenges. Its structure contains:
-
An acidic carboxylic acid group (phenyl-acetic acid moiety).
-
A basic tertiary amine (within the piperidine ring).
-
A bulky, hydrophobic Boc-protecting group .
-
A UV-active phenyl ring , which is crucial for detection.
This amphoteric (containing both acidic and basic groups) and moderately polar nature dictates a careful and systematic approach to HPLC method development to ensure accurate and robust purity determination. The primary goal is to develop a method that can separate the main compound from all potential process-related impurities and degradation products.
Primary Method: Reversed-Phase HPLC (RP-HPLC)
For routine quality control and purity assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard and the most suitable primary method.[1][2] RP-HPLC separates molecules based on their hydrophobicity, making it ideal for this compound, which possesses both polar and non-polar regions.
Rationale for Method Design
The key to a successful RP-HPLC separation lies in controlling the ionization of the analyte to achieve consistent retention and excellent peak shape.
-
Column Selection: A C18 (octadecyl-silica) column is the workhorse for RP-HPLC and the logical starting point.[3][4] Its non-polar stationary phase effectively retains the molecule via hydrophobic interactions with the phenyl and Boc groups.
-
Mobile Phase pH Control: The amphoteric nature of the analyte is the most critical factor. To ensure sharp, symmetrical peaks and reproducible retention, the ionization of both the carboxylic acid and the piperidine amine must be suppressed. This is best achieved by operating at a low pH.
-
At a pH of ~2.5-3.0, the carboxylic acid (pKa ~4-5) will be protonated (neutral), increasing its hydrophobicity and retention.
-
Simultaneously, the piperidine nitrogen (pKa ~9-10) will be protonated (positively charged). While this introduces a charge, the overall retention is predictable and peak tailing due to silanol interactions is minimized.[5]
-
-
Mobile Phase Composition: A gradient elution using acetonitrile and a buffered aqueous phase is optimal. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. A gradient is necessary to elute potential impurities that may have a wide range of polarities.[3]
-
Detection: The presence of the phenyl ring provides a strong chromophore, making UV detection highly effective.[4] Wavelengths around 210-220 nm offer high sensitivity, while 254 nm can provide more specificity.[6][7]
Detailed Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA) or Formic Acid (HPLC Grade)
-
This compound reference standard and sample
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in a 50:50 mixture of Mobile Phase A and B. Dilute to a working concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 215 nm |
| Injection Vol. | 10 µL |
| Gradient Program | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-40 min: 20% B (Equilibration) |
-
Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all integrated peaks.
Workflow for HPLC Purity Assessment
Caption: General workflow for HPLC-based purity assessment.
Comparative Analysis: Alternative & Orthogonal Methodologies
While RP-HPLC is the primary choice, relying on a single method is insufficient for comprehensive purity profiling, especially during drug development. Regulatory guidelines, such as ICH Q2(R1), emphasize the importance of specificity, which may require the use of orthogonal (different) methods to confirm results.[8][9][10][11]
Alternative HPLC Method: HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for analyzing polar compounds that are poorly retained in RP-HPLC.[12][13][14][15]
-
Principle: HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent.[14][15] It separates compounds based on their partitioning into a water-enriched layer on the stationary phase surface.[14]
-
When to Use: HILIC is particularly valuable for separating highly polar, process-related impurities (e.g., starting materials or synthesis by-products) that might elute in the void volume of an RP-HPLC system.[12][16]
-
Comparison:
| Feature | Reversed-Phase (RP) HPLC | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica, Amide) |
| Mobile Phase | High aqueous content | High organic content (>70% ACN) |
| Elution Order | Least polar elutes last | Most polar elutes last |
| Best For | Non-polar to moderately polar analytes | Polar to very polar analytes |
| Our Analyte | Well-suited for the main compound | Ideal for very polar impurities |
Orthogonal Method: LC-MS for Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool not just for quantification, but for the structural elucidation of unknown impurities.[17][18][19][20][21]
-
Principle: An LC system separates the components, which are then ionized and detected by a mass spectrometer. The MS provides a mass-to-charge ratio (m/z) for each component, effectively giving its molecular weight.
-
Advantage: While UV detection only shows that something is there, LC-MS can help identify what it is.[17] This is critical for impurity profiling and understanding degradation pathways.[18][19] For instance, an impurity with a mass of +16 Da could indicate an oxidation product, while a loss of 56 Da could suggest the cleavage of the Boc group.
-
Methodology: The same RP-HPLC method can often be adapted for LC-MS by replacing non-volatile buffers (like phosphate) with volatile ones (like formic acid or ammonium acetate). The method detailed in section 2.2 is already MS-compatible.
Method Selection Decision Tree
Caption: Decision tree for selecting the appropriate analytical method.
System Suitability and Validation
Any analytical method used in a regulated environment must be validated to ensure it is fit for its intended purpose, as outlined by ICH guidelines.[8][10] The United States Pharmacopeia (USP) General Chapter <621> provides standards for chromatography.[22][23][24][25]
Key System Suitability Test (SST) Parameters:
-
Tailing Factor: Should be ≤ 2.0 to ensure peak symmetry.
-
Theoretical Plates (Efficiency): Typically > 2000 for the main peak, indicating good column performance.
-
Repeatability (%RSD): The relative standard deviation for peak areas from replicate injections (e.g., n=5) should be ≤ 2.0%.
Conclusion
For the purity assessment of This compound , a well-developed Reversed-Phase HPLC method with UV detection is the most robust and reliable primary analytical technique. The key to success is controlling the mobile phase pH to suppress the ionization of the molecule's acidic and basic functional groups.
For comprehensive impurity profiling, this primary method should be complemented with orthogonal and alternative techniques. LC-MS is indispensable for the identification and structural characterization of unknown impurities, while HILIC provides a powerful tool for resolving highly polar species that are not retained in RP-HPLC. Together, these methods provide a self-validating system that ensures the quality, safety, and efficacy of the final pharmaceutical product.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: vertexaisearch.cloud.google.com.
- LC-MS and CE-MS Strategies in Impurity Profiling. Source: CHIMIA.
- <621> CHROMATOGRAPHY. Source: vertexaisearch.cloud.google.com.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
- USP <621> Chrom
- <621> Chromatography - US Pharmacopeia (USP). Source: vertexaisearch.cloud.google.com.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA.
- Are You Sure You Understand USP <621>?.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: FDA.
- Quality Guidelines. Source: ICH.
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Source: PubMed Central.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub.
- Structure Elucidation of Unknown Impurity using LC-MS/MS. Source: SynThink Research Chemicals.
- Why HILIC is what your polar compounds need for purific
- Impurity Profiling in Drug Development. Source: Veeprho.
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. Source: Merck Millipore.
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Source: SIELC Technologies.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Source: Tosoh Bioscience.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Source: Benchchem.
- API Intermediates Production Purity. Source: Arborpharmchem.
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Source: Agilent.
- RP-HPLC METHOD DEVELOPMENT FOR THE ASSAY OF AMPHOTERICIN B. Source: vertexaisearch.cloud.google.com.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Source: vertexaisearch.cloud.google.com.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Source: R Discovery.
- Why Is HPLC Ideal for Chemical Purity Testing?. Source: Moravek.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- HPLC Method Development Steps For Pharmaceuticals: How To Make.
- Steps for HPLC Method Development. Source: Pharmaguideline.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Source: European Pharmaceutical Review.
- Developing HPLC Methods. Source: Sigma-Aldrich.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Source: alwsci.com.
- PURITY AND IMPURITY ANALYSIS. Source: Agilent.
- HPLC Analysis of Phenylacetic Acid on Ascentis® C18. Source: Sigma-Aldrich.
- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Source: PubMed.
- 2-(4-Boc-piperazinyl)-2-phenylacetic acid. Source: Chem-Impex.
- A simultaneous assay of the differentiating agents, phenylacetic acid and phenylbutyric acid, and one of their metabolites, phenylacetyl-glutamine, by reversed-phase, high performance liquid chromatography. Source: Uniformed Services University.
- Phenylacetic acid derivatives as hPPAR agonists. Source: PubMed.
Sources
- 1. moravek.com [moravek.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. Chromatogram Detail [sigmaaldrich.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. chimia.ch [chimia.ch]
- 18. synthinkchemicals.com [synthinkchemicals.com]
- 19. veeprho.com [veeprho.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. usp.org [usp.org]
- 23. <621> CHROMATOGRAPHY [drugfuture.com]
- 24. dsdpanalytics.com [dsdpanalytics.com]
- 25. usp.org [usp.org]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid and Its Derivatives
In the landscape of modern drug discovery and development, the structural characterization of novel chemical entities is paramount. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and specificity. This guide provides an in-depth technical comparison of the mass spectrometric behavior of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid, a versatile building block in medicinal chemistry, and its derivatives. We will explore the causal relationships behind experimental choices, present self-validating analytical protocols, and ground our discussion in authoritative references, offering researchers, scientists, and drug development professionals a comprehensive resource for their analytical endeavors.
Introduction: The Structural Landscape and Analytical Challenges
This compound (Molecular Formula: C18H26N2O4, Molecular Weight: 334.41 g/mol ) is a compound of significant interest due to its trifunctional nature, incorporating a Boc-protected amine, a piperidine ring, and a phenylacetic acid moiety.[] This unique combination presents distinct challenges and opportunities for mass spectrometric analysis. The basic nitrogen atoms of the piperidine ring are readily protonated, making positive-ion electrospray ionization (ESI) a primary choice for analysis. However, the molecule's complexity necessitates a thorough understanding of its fragmentation patterns to ensure unambiguous identification and characterization, especially when analyzing its derivatives in complex matrices.
Ionization Techniques: A Comparative Analysis of ESI and APCI
The choice of ionization source is a critical first step in developing a robust MS method. For compounds like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.
| Ionization Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[2] | High sensitivity for polar and basic compounds due to the readily protonated piperidine nitrogen. Minimal in-source fragmentation, preserving the molecular ion. | Potential for ion suppression in complex matrices. |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where a corona discharge creates reactant ions that then ionize the analyte.[2] | Less susceptible to matrix effects compared to ESI. Can be more efficient for less polar derivatives. | May induce more in-source fragmentation than ESI. |
Expert Insight: For the parent compound and its polar derivatives, ESI is generally the preferred method due to its soft nature, which typically yields a prominent protonated molecule [M+H]⁺, crucial for molecular weight confirmation. However, when dealing with less polar derivatives or complex biological matrices where ion suppression is a concern, APCI can offer a valuable alternative. A prudent approach in method development is to screen both ionization techniques to determine the optimal choice for the specific derivative and matrix being analyzed.
Decoding the Fragments: ESI-MS/MS Analysis
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of this compound and its derivatives. By inducing fragmentation of the protonated molecule, we can generate a unique fingerprint that reveals the compound's structure.
Proposed Fragmentation Pathway of this compound
Based on the known fragmentation patterns of its constituent moieties, we can propose a detailed fragmentation pathway for the protonated molecule ([M+H]⁺ at m/z 335.19).
.dot
Caption: A generalized LC-MS/MS workflow for the analysis of the target compounds.
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. [3]* Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source. [4] Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for these moderately polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient could be 5% B to 95% B over 5 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: For quantitative analysis, Multiple Reaction Monitoring (MRM) is ideal. For qualitative analysis and fragmentation pattern elucidation, a Product Ion Scan is used.
-
Collision Energy (CE): This must be optimized for each specific compound and transition to achieve the desired fragmentation. A typical starting point would be a CE ramp from 10 to 40 eV.
Conclusion and Future Perspectives
The mass spectrometric analysis of this compound and its derivatives is a multifaceted task that requires a systematic and informed approach. By carefully selecting the ionization technique, understanding the fundamental fragmentation pathways, and employing robust, well-defined experimental protocols, researchers can confidently characterize these important pharmaceutical building blocks. As new derivatives are synthesized, the principles and methodologies outlined in this guide will serve as a valuable framework for their analytical characterization, ultimately accelerating the pace of drug discovery and development.
References
-
This compound. PubChem. Accessed January 20, 2026. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Accessed January 20, 2026. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Accessed January 20, 2026. [Link]
-
N-tert-Butoxycarbonyl-4-piperidone. NIST WebBook. Accessed January 20, 2026. [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Accessed January 20, 2026. [Link]
-
acide (4-n-boc-amino-piperidin-1-yl)-phényl-acétique. LookChem. Accessed January 20, 2026. [Link]
-
4-Amino-1-Boc-piperidine. PubChem. Accessed January 20, 2026. [Link]
-
Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. ResearchGate. Accessed January 20, 2026. [Link]
-
Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. Accessed January 20, 2026. [Link]
-
Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. National Institutes of Health. Accessed January 20, 2026. [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Accessed January 20, 2026. [Link]
-
Mass Spectrometry: Fragmentation. University of Puget Sound. Accessed January 20, 2026. [Link]
-
Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. ResearchGate. Accessed January 20, 2026. [Link]
Sources
A Comparative Guide to (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid and its Fmoc-Protected Analogues in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and the development of complex molecules, the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of a synthetic endeavor. The two most prominent orthogonal strategies in solid-phase peptide synthesis (SPPS) are based on the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[][] This guide provides an in-depth technical comparison of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid and its Fmoc-protected counterpart, offering field-proven insights and experimental protocols to inform your selection.
Fundamental Chemical Differences: A Tale of Two Labilities
The core distinction between the Boc and Fmoc protecting groups lies in their method of cleavage, a property that defines their orthogonality and dictates the entire synthetic strategy.[3]
-
This compound utilizes the Boc group, which is removed under moderately strong acidic conditions, typically with trifluoroacetic acid (TFA).[4] This strategy is often paired with side-chain protecting groups that are cleaved by a much stronger acid, such as hydrofluoric acid (HF), in the final step.[5]
-
The Fmoc-protected analogue employs the Fmoc group, which is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][6] This allows for the use of acid-labile side-chain protecting groups, which can be removed simultaneously with cleavage from the resin using TFA.[]
This fundamental difference in deprotection chemistry has profound implications for the synthesis of molecules containing acid- or base-sensitive functionalities. The Fmoc strategy is generally favored for synthesizing peptides with acid-labile modifications, while the Boc strategy can be advantageous for sequences prone to aggregation.[][5]
Performance in Solid-Phase Peptide Synthesis: A Head-to-Head Comparison
The choice between Boc and Fmoc protection for (4-amino-piperidin-1-yl)-phenyl-acetic acid will significantly impact several key aspects of the synthesis.
| Feature | This compound | Fmoc-protected analogue |
| Deprotection Conditions | Moderately strong acid (e.g., 50% TFA in DCM)[4] | Mild base (e.g., 20% piperidine in DMF)[] |
| Orthogonality | Graduated acid lability with side-chain protecting groups[7] | True orthogonality with acid-labile side-chain groups[] |
| Side Reactions | Risk of acid-catalyzed side reactions (e.g., t-butylation)[8] | Risk of base-catalyzed side reactions (e.g., diketopiperazine formation, aspartimide formation)[9] |
| Crude Purity | Can be lower for some sequences due to harsh final cleavage | Often higher due to milder deprotection steps[] |
| Solubility | Boc-protected peptides can have higher solubility in some cases[5] | Fmoc-protected amino acids generally have good solubility in SPPS solvents[] |
| Cost | Boc-protected amino acids are often less expensive[] | Fmoc-protected amino acids can be more expensive |
| Automation Compatibility | Less common in modern automated synthesizers | Highly compatible with automated SPPS[] |
Causality Behind Experimental Choices: Why Choose One Over the Other?
The decision to use the Boc or Fmoc version of (4-amino-piperidin-1-yl)-phenyl-acetic acid is not arbitrary and should be based on a careful analysis of the target molecule and the overall synthetic strategy.
Choose this compound when:
-
Synthesizing hydrophobic or aggregation-prone sequences: The acidic deprotection step in Boc-SPPS results in a protonated N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, leading to higher yields and purity for difficult sequences.[5]
-
Cost is a primary concern: Boc-protected amino acids are generally more economical.[]
-
The target molecule contains base-sensitive functionalities: The Boc strategy avoids the use of basic conditions for Nα-deprotection.
Choose the Fmoc-protected analogue when:
-
Synthesizing peptides with acid-sensitive modifications: The mild basic deprotection conditions of the Fmoc strategy preserve the integrity of acid-labile groups.[]
-
High crude purity is desired: The milder deprotection and cleavage conditions of Fmoc-SPPS often result in fewer side products.[]
-
Automation is utilized: Modern peptide synthesizers are predominantly designed for Fmoc chemistry.[]
-
Real-time monitoring of deprotection is beneficial: The cleavage of the Fmoc group releases a chromophore (dibenzofulvene-piperidine adduct) that can be quantified by UV spectroscopy to monitor the reaction progress.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the deprotection and coupling of both this compound and its Fmoc-protected analogue in the context of solid-phase peptide synthesis.
Boc-Strategy Workflow
Deprotection of the Boc Group:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature.[4]
-
Filter the resin and wash thoroughly with DCM.
-
Neutralize the resulting trifluoroacetate salt by washing with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM.
-
Wash the resin again with DCM to remove excess base.
Coupling of this compound:
-
In a separate vessel, pre-activate the this compound (3-5 equivalents) with a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF for 10-15 minutes.[5]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test such as the ninhydrin test.
-
Wash the resin thoroughly with DMF and DCM.
Fmoc-Strategy Workflow
Deprotection of the Fmoc Group:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes at room temperature.[]
-
Filter the resin.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.[10]
-
Filter and wash the resin thoroughly with DMF.
Coupling of the Fmoc-protected analogue:
-
In a separate vessel, pre-activate the Fmoc-protected (4-amino-piperidin-1-yl)-phenyl-acetic acid (3-5 equivalents) with a phosphonium- or aminium-based coupling reagent such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HATU in the presence of a base like DIPEA in DMF.[10]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-120 minutes at room temperature.[10]
-
Monitor the reaction for completion using a qualitative test such as the Kaiser test.[10]
-
Wash the resin thoroughly with DMF and DCM.
Visualizing the Workflows and Mechanisms
To further elucidate the processes described, the following diagrams illustrate the deprotection mechanisms and the overall synthetic cycles.
Caption: Mechanism of Boc deprotection under acidic conditions.
Caption: Mechanism of Fmoc deprotection under basic conditions.
Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis cycles.
Conclusion: An Informed Decision for Optimal Synthesis
The choice between this compound and its Fmoc-protected analogue is a strategic one that should be guided by the specific requirements of the target molecule, the desired scale of the synthesis, and the available resources. While the Fmoc strategy has become the dominant approach in modern SPPS due to its milder conditions and compatibility with automation, the Boc strategy remains a powerful tool, particularly for challenging sequences. By understanding the fundamental chemical principles, potential side reactions, and practical considerations outlined in this guide, researchers can make an informed decision to optimize their synthetic outcomes.
References
- Fields, G. B., Lauer, J. L., & Fields, C. G. (1995). Aspartimide formation in Fmoc-based solid-phase peptide synthesis. Letters in Peptide Science, 1(4), 235-240.
- Wade, J. D., Mathieu, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(1), 35-40.
- Young, J. D., Huang, A. C., Stevens, R. C., & Fields, C. G. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 15(11), 693-701.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
-
Slideshare. (2016). Spps and side reactions in peptide synthesis. Retrieved from [Link]
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392.
- Brimble, M. A., & Muir, T. W. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365.
- Jones, A. D., et al. (2007). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 11(4), 647-652.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
-
Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Molecular Diversity, 9(4), 291-293.
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
ResearchGate. (n.d.). α-Amino protecting groups used for solid-phase peptide synthesis.... Retrieved from [Link]
- Kent, S. B. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 57(1-2), 104-117.
- Collins, J. M., et al. (2014). High-Efficiency solid phase peptide synthesis (HE-SPPS). Organic Letters, 16(4), 940-943.
- Market Research Future. (2023). FMOC and BOC Protected Amino Acids Comprehensive Market Study: Trends and Predictions 2025-2033.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758.
-
Slideshare. (2015). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
Sources
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Alternative Synthetic Routes for Substituted Phenylacetic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Substituted phenylacetic acids are a cornerstone of modern pharmacology, forming the structural core of numerous blockbuster drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[1][2] The ability to efficiently and selectively synthesize these derivatives is paramount in drug discovery and development. This guide provides an in-depth comparison of classical and modern synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing robust, reproducible protocols.
The Classical Workhorse: Hydrolysis of Benzyl Cyanides
One of the most traditional and reliable methods for preparing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile).[3] This method is valued for its simplicity and the ready availability of starting materials. The transformation can be achieved under either acidic or basic conditions, with the choice often dictated by the substrate's tolerance to harsh conditions.
Causality in Action: Acid vs. Base Hydrolysis
The choice between acidic and basic hydrolysis is a critical process decision. Acid-catalyzed hydrolysis, typically employing sulfuric or hydrochloric acid, is often faster and proceeds in a single pot.[4][5] However, the vigorous conditions can lead to side reactions like charring, especially with sensitive substrates.[5] Conversely, base-catalyzed hydrolysis (e.g., with NaOH or KOH) is generally milder but requires a separate acidification step to protonate the carboxylate salt, adding to the workflow.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide[4]
-
Reaction Setup: In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously mix 1150 mL of water, 840 mL of concentrated sulfuric acid, and 700 g (6 moles) of benzyl cyanide.
-
Reaction: Heat the mixture to reflux and stir vigorously for three hours.
-
Work-up: Cool the reaction mixture slightly and pour it into 2 L of cold water with stirring to prevent the formation of a solid mass.
-
Isolation: Filter the precipitated crude phenylacetic acid.
-
Purification: Melt the crude product under hot water and wash by decantation several times. The washings can be cooled to recover additional product. Finally, distill the molten acid under reduced pressure, collecting the fraction boiling at 176–189°C/50 mm. This yields approximately 630 g (77.5%) of pure phenylacetic acid.[4]
Modern Efficiency: Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation of benzyl halides has emerged as a highly efficient and versatile method for synthesizing phenylacetic acid derivatives.[3] This approach utilizes carbon monoxide as a C1 source and offers excellent functional group tolerance and high yields, often under milder conditions than classical methods.[6]
The "Why" Behind the Catalyst System
The success of this reaction hinges on a carefully chosen catalytic system. A palladium(II) source, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, is the active catalyst.[3][6] Phosphine ligands (e.g., PPh₃) are crucial for stabilizing the palladium center and modulating its reactivity. A base (like NaOH) is required to neutralize the hydrogen halide formed during the reaction and to hydrolyze the intermediate acylpalladium complex.[6] The reaction is typically performed in a two-phase system (e.g., xylene/water) often with a phase-transfer catalyst to facilitate the interaction between the organic-soluble benzyl halide and the aqueous base.[7][8]
Experimental Protocol: Pd-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride[6]
-
Reaction Setup: To a high-pressure reactor, add 2,4-dichlorobenzyl chloride (0.01 mol), Pd(PPh₃)₂Cl₂ (0.13 mmol), a phase-transfer catalyst like tetraethylammonium chloride (0.18 mmol), and 10 mL of a suitable organic solvent (e.g., xylene or 1,3-dimethyl-2-imidazolidinone (DMI)).[6]
-
Reaction: Add 8 mL of a 4 M aqueous sodium hydroxide solution. Pressurize the reactor with carbon monoxide (1.5 MPa) and heat to 80°C with vigorous stirring for 20 hours.[6]
-
Work-up: After cooling and carefully venting the CO, separate the aqueous layer.
-
Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize to obtain 2,4-dichlorophenylacetic acid. Yields as high as 95% have been reported under optimized conditions.[6]
Rearrangement Strategies: Willgerodt-Kindler and Arndt-Eistert
Rearrangement reactions offer unique pathways to phenylacetic acids from different starting materials.
Willgerodt-Kindler Reaction
Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of a carboxylic acid.[12][13] In the context of phenylacetic acids, one could start from a substituted benzoic acid. The process involves:
-
Conversion of the starting carboxylic acid to an acyl chloride.[12]
-
Reaction with diazomethane to form a diazoketone.[12]
-
A key Wolff rearrangement of the diazoketone, typically catalyzed by silver oxide (Ag₂O), heat, or light, to form a ketene intermediate.[13]
-
Trapping of the ketene with water to yield the homologous phenylacetic acid.[14]
While elegant, the use of the highly toxic and explosive diazomethane makes this route less favorable for large-scale industrial applications.[15]
// Invisible nodes and edges to enforce layout Hydrolysis -> Reductive_Elimination [style=invis]; subgraph { rank=same; Hydrolysis; Reductive_Elimination; } } dot Caption: Simplified Catalytic Cycle of Carbonylation.
Other Notable Synthetic Routes
-
Darzens Condensation: This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[16] Subsequent hydrolysis and decarboxylation can lead to the formation of an aldehyde, which can be oxidized to the phenylacetic acid. This route offers a way to build complexity but involves multiple steps.
-
Suzuki Coupling: For complex derivatives, a Csp²-Csp³ Suzuki coupling between an aryl boronic acid and an α-bromoacetate derivative can be an effective strategy.[1] This modern cross-coupling approach allows for the late-stage introduction of the acetic acid moiety onto a pre-functionalized aromatic ring.
-
Phase-Transfer Catalysis (PTC): PTC is a powerful technique that enhances the reactivity of reagents in biphasic systems.[8] It is particularly useful for reactions like the carbonylation of benzyl chlorides or the alkylation of phenylacetonitriles, often leading to improved yields, milder conditions, and simplified workups.[7][17]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Benzyl Cyanide Hydrolysis | Benzyl Cyanide | H₂SO₄ or NaOH | Simple, inexpensive reagents, scalable.[3][4] | Harsh conditions, potential for side reactions.[5] | 75-85%[4] |
| Pd-Catalyzed Carbonylation | Benzyl Halide | Pd catalyst, CO, Base | High yield, mild conditions, excellent functional group tolerance.[3][6] | Requires pressure equipment, catalyst cost. | 85-95%[6] |
| Willgerodt-Kindler Reaction | Aryl Alkyl Ketone | Sulfur, Amine (e.g., Morpholine) | Utilizes different starting materials, unique transformation.[9] | High temperatures, often moderate yields, strong odors.[11] | 50-75% |
| Arndt-Eistert Homologation | Substituted Benzoic Acid | SOCl₂, Diazomethane, Ag₂O | Elegant one-carbon extension, predictable.[13] | Use of highly toxic/explosive diazomethane.[15] | 60-80% |
| Suzuki Coupling | Aryl Boronic Acid, α-Haloacetate | Pd catalyst, Base | Convergent, good for complex targets, mild conditions.[1] | Cost of boronic acids and catalysts. | 70-85%[1] |
Conclusion
The synthesis of substituted phenylacetic acids is a mature field, yet it continues to evolve. While classical methods like benzyl cyanide hydrolysis remain relevant for their simplicity and cost-effectiveness, modern palladium-catalyzed reactions, particularly carbonylation, offer superior efficiency, yield, and substrate scope, making them the preferred choice for many applications in pharmaceutical development.[3][6] Rearrangement and cross-coupling reactions provide valuable alternative strategies, especially for accessing complex or uniquely substituted analogs. The optimal choice of synthetic route will always depend on a careful analysis of factors including substrate availability, cost, scalability, and the specific structural requirements of the target molecule.
References
-
Li, J., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552.
-
Thal, A. S. (1922). Phenylacetic Acid. Organic Syntheses, 2, 80.
-
Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
-
CN103232338A - Preparation method of phenylacetic acid. (2013). Google Patents.
-
BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
-
Nagai Synthesis. (2023). HOW TO MAKE PHENYLACETIC ACID. YouTube.
-
Lanzhou Institute of Chemical Physics. (2012). LICP Accomplishes Palladium-Catalyzed Oxidative Carbonylation of Benzylic C-H Bonds via Nondirected C(sp3)-H Activation.
-
Fallacara, A. L., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. PMC - NIH.
-
Ha, M.-W., & Paek, S.-M. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(16), 4792.
-
CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl. (2011). Google Patents.
-
Kumar, A., et al. (2011). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Journal of Chemistry, 23(11), 4881-4883.
-
Gîjiu, C. L., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. RSC Publishing.
-
Ha, M.-W., & Paek, S.-M. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. ResearchGate.
-
Mąkosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Polish Pharmaceutical Society.
-
Ha, M.-W., & Paek, S.-M. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. PubMed.
-
Quora. (2019). What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis?
-
Wikipedia. (n.d.). Willgerodt rearrangement.
-
Wu, X.-F., et al. (2012). Palladium-Catalyzed Oxidative Carbonylation of Benzylic C–H Bonds via Nondirected C(sp3). American Chemical Society.
-
Ha, M.-W., & Paek, S.-M. (2021). Molecules: Recent Advances in The Synthesis of Ibuprofen and Naproxen. Scribd.
-
NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples.
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
-
US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them. (1984). Google Patents.
-
Journal of the Chemical Society C. (1969). The Darzens condensation. Part I. Effect of substituents on the acid-catalysed Darzens condensation.
-
MSU chemistry. (2009). Willgerodt‐Kindler Reac1on.
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction.
-
Impactfactor. (2018). Synthesize of New Ibuprofen and Naproxen Sulphonamide Conjugate with Anti-Inflammatory Study and Molecular Docking Study.
-
ResearchGate. (2014). (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes.
-
Gîjiu, C. L., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. RSC Publishing.
-
Chemca. (n.d.). Arndt-Eistert Synthesis: Homologation of Acids.
-
Organic Syntheses. (n.d.). phenylacetic acid.
-
Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID.
-
Wikipedia. (n.d.). Darzens reaction.
-
Unacademy. (n.d.). Willgerodt Rearrangement.
Sources
- 1. inventivapharma.com [inventivapharma.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl - Google Patents [patents.google.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Willgerodt Rearrangement [unacademy.com]
- 12. quora.com [quora.com]
- 13. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy: Arndt-Eistert Synthesis: Homologation of Acids | Chemca [chemca.in]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 16. Darzens reaction - Wikipedia [en.wikipedia.org]
- 17. crdeepjournal.org [crdeepjournal.org]
A Comparative Guide to the Conformational Analysis of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic Acid Derivatives
Introduction: The Significance of 3D Structure in Drug Design
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its six-membered saturated structure provides an ideal three-dimensional framework that can be functionalized to present substituents in precise spatial orientations for optimal interaction with biological targets like enzymes and receptors.[2] However, this structural utility is entirely dependent on its conformational behavior. The specific three-dimensional arrangement, or conformation, of a molecule dictates its pharmacological activity, metabolic stability, and overall drug-like properties.[5][6]
This guide provides an in-depth comparison of the conformational preferences of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid, a versatile building block in drug discovery, with a structurally related alternative.[][8] We will explore how subtle changes in chemical structure can dramatically influence the conformational landscape and provide a robust, combined experimental and computational workflow for researchers to elucidate these properties. This analysis is crucial for rational drug design, enabling scientists to lock molecules into their "bioactive" conformation, thereby enhancing potency and selectivity.
The Conformational Puzzle: Key Questions for the Target Scaffold
The conformational flexibility of this compound arises from several key structural features. A thorough analysis must address the following points:
-
Piperidine Ring Pucker: The piperidine ring is not planar. It primarily adopts a low-energy chair conformation to minimize torsional and angular strain.[1][9][10] Alternative, higher-energy forms like boat or twist-boat conformations can also exist, particularly when certain steric or electronic constraints are introduced.[1][11]
-
Substituent Orientation: In a chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For the bulky tert-Butyloxycarbonyl (Boc) protected amino group at the C4 position, an equatorial orientation is strongly favored to avoid steric clashes with axial hydrogens (1,3-diaxial interactions). The orientation of the N1-phenylacetic acid group is more complex and is a primary focus of this guide.
-
Key Rotatable Bonds: Free rotation around the single bonds, particularly the N1-CH(Phenyl) bond and the C4-NH(Boc) bond, creates a multitude of possible conformers, each with a distinct energy level and spatial arrangement.
The diagram below illustrates the primary conformational questions for the target molecule.
Caption: A synergistic workflow combining NMR and DFT methods.
Data Summary: Predicted vs. Experimental Observables
The following table summarizes the kind of data generated from this workflow, presenting hypothetical but realistic values for our target molecule, which is expected to exist in a stable chair conformation.
| Parameter | Observable | Expected Value for Chair Conformation | Interpretation |
| ¹H NMR | ³J(H2ax, H3ax) | ~11.5 Hz | Confirms chair pucker and axial-axial relationship. |
| ³J(H2ax, H3eq) | ~3.5 Hz | Confirms chair pucker and axial-equatorial relationship. | |
| Chemical Shift of H4 | Downfield shift | The proton at the C4 position is adjacent to an electronegative nitrogen atom. | |
| 2D NOESY | NOE between H4 and H3ax/H5ax | Strong correlation | Confirms the C4-substituent is in the equatorial position, bringing the H4 proton close to the axial H3/H5 protons. |
| DFT | ΔG (Equatorial vs. Axial C4-substituent) | > 2.5 kcal/mol | The equatorial conformer is significantly lower in energy, confirming it as the dominant species. |
| Dihedral Angle (H-C4-N-H) | ~180° | Indicates a staggered, low-energy conformation for the Boc-amino group. |
Standard Operating Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer. Ensure adequate resolution to resolve multiplet structures.
-
Data Processing (¹H): Process the spectrum with a standard exponential window function. Calibrate the chemical shift scale to the residual solvent peak.
-
Coupling Constant Analysis: Use the instrument's software to accurately measure the peak-to-peak separation within key multiplets (e.g., the signals for protons at C2, C3, C5, and C6) to determine the ³JHH values.
-
NOESY Acquisition: Acquire a 2D NOESY spectrum using a standard pulse program. Use a mixing time appropriate for a molecule of this size (typically 500-800 ms).
-
NOESY Analysis: Process the 2D spectrum and identify cross-peaks, which indicate through-space proximity between protons. Correlate these findings with the proposed 3D model.
Protocol 2: DFT Geometry Optimization
This protocol describes a typical single-conformer optimization.
-
Build Initial Structure: Construct an initial 3D model of the desired conformer (e.g., chair with equatorial substituents) in a molecular modeling program.
-
Prepare Input File: Create a text input file for a quantum chemistry package (e.g., Gaussian, ORCA). The key command lines should specify:
-
Calculation Type: Opt Freq (to perform a geometry optimization followed by a frequency calculation to confirm it's a true minimum).
-
Method: M062X or B3LYP (the density functional).
-
Basis Set: def2-SVP or 6-31G(d,p) (the atomic orbital basis set).
-
Solvation: SCRF=(PCM, Solvent=DMSO) (to apply the PCM solvation model for DMSO).
-
Charge and Multiplicity: 0 1 (for a neutral, singlet molecule).
-
-
Run Calculation: Submit the input file to the computational server.
-
Analyze Output:
-
Confirm the optimization converged successfully.
-
Check the frequency calculation results. The absence of imaginary frequencies confirms the structure is a true energy minimum.
-
Extract the final optimized coordinates (geometry) and the Gibbs Free Energy (G) for comparison with other conformers.
-
Conclusion and Field Implications
The conformational analysis of this compound and its derivatives is not merely an academic exercise; it is a critical step in drug development. Our comparative guide demonstrates that while the target molecule likely exists in a predictable, low-energy chair conformation, simple modifications at the ring nitrogen can introduce complex conformational effects like A(1,3) strain, potentially favoring higher-energy twist-boat forms. [11][12] Understanding these preferences allows medicinal chemists to:
-
Rationalize SAR: Explain why certain analogues are more active than others based on their ability to adopt a bioactive conformation.
-
Design Rigid Scaffolds: Intentionally introduce structural constraints (e.g., bridging the piperidine ring) to lock the molecule in its most active shape, potentially increasing potency and reducing off-target effects. [6]* Improve Physicochemical Properties: Modulating the 3D shape can influence properties like solubility and membrane permeability. [3][4] By employing the robust, integrated workflow of NMR spectroscopy and DFT calculations described herein, researchers can confidently elucidate the conformational behavior of their molecules, paving the way for the design of more effective and selective therapeutics.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC, NIH. Available from: [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Research. Available from: [Link]
-
Sun, D., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. Available from: [Link]
-
Casy, A. F. (1982). Configurational and conformational studies of N,N-dimethylpiperidinium derivatives by 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 18(3). Available from: [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available from: [Link]
-
Sun, D., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. PMC, NIH. Available from: [Link]
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available from: [Link]
-
Manimekalai, A., et al. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. Available from: [Link]
-
Scribd. (n.d.). Best Practice DFT Protocols For Basic Molecular Computational Chemistry | PDF. Available from: [Link]
-
Hughes, D. L. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. Available from: [Link]
-
Neukirch, T. J., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. The Journal of Organic Chemistry. Available from: [Link]
-
Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available from: [Link]
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Available from: [Link]
-
Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available from: [Link]
-
Grimme, S., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. Available from: [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Available from: [Link]
-
Jacobson, K. A., et al. (2019). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC, NIH. Available from: [Link]
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available from: [Link]
-
Qing, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry. Available from: [Link]
-
Qing, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available from: [Link]
-
Mazzanti, A. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. European Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines | Request PDF. Available from: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. nbinno.com [nbinno.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aceschem.com [aceschem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid (CAS No. 886363-59-3) is a critical building block, frequently employed in the synthesis of peptidomimetics and complex ligands.[] Its purity and structural integrity directly impact the yield, impurity profile, and biological activity of the final compounds. A Certificate of Analysis (CoA) is the primary document attesting to a material's quality, yet not all CoAs are created equal. This guide provides an in-depth comparison of how to critically evaluate and experimentally verify the quality of this reagent, ensuring the reliability of your research.
Deconstructing the Certificate of Analysis: Beyond a Pass/Fail Document
A Certificate of Analysis is a legal document that certifies the quality of a product.[2] For a pharmaceutical intermediate like this compound, it should provide a comprehensive summary of its identity, purity, and physical characteristics. According to Good Manufacturing Practice (GMP) guidelines, a CoA must include key elements such as the batch number, release and expiry dates, a list of tests performed against acceptance limits, and the numerical results.[3]
However, a senior scientist must look beyond the "Pass" statement. The true value lies in the details:
-
Purity Value: Is the purity listed as ">98%" or a precise value like "99.8%"? A precise value, backed by chromatogram data, offers higher confidence.
-
Method of Analysis: Are the analytical methods specified (e.g., HPLC, NMR)? The absence of this information is a red flag.
-
Data vs. Conformance Statements: Does the CoA provide actual numerical results (e.g., "Water content: 0.12%") or vague statements like "Conforms"?[2] Actual data is always preferable.
Below is a logical workflow for evaluating a supplied batch of this compound, starting from the CoA.
Comparative Analysis: A Tale of Two Suppliers
To illustrate the importance of in-house verification, we will compare two hypothetical batches of this compound.
-
Supplier A (Premium Grade): CoA claims a purity of 99.5% by HPLC.
-
Supplier B (Standard Grade): CoA states a purity of >98% by HPLC.
We will subject both samples to a battery of tests to validate these claims.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. It separates the main compound from any process-related impurities or degradation products. The choice of a C18 column is based on the compound's moderate polarity, while the mobile phase (acetonitrile and water with formic acid) ensures good peak shape and resolution. Formic acid is added to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.
-
System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Acetonitrile/Water.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Interpretation |
| Purity by HPLC (Area % at 210 nm) | 99.7% | 98.2% | Supplier A meets its precise claim. Supplier B meets its broader claim, but is significantly less pure. |
| Major Impurity | 0.15% at RRT 1.12 | 0.85% at RRT 1.12 | Both batches contain the same primary impurity, but it is over 5-fold higher in Supplier B's material. |
| Total Impurities | 0.30% | 1.80% | Supplier B has a considerably higher level of total impurities, which could impact downstream reactions. |
| CoA Claim | 99.5% | >98% | Our data validates both claims, but highlights the difference in absolute quality. |
Trustworthiness: The self-validating nature of this protocol lies in the use of a gradient elution, which is capable of separating impurities with a wide range of polarities. Monitoring at two wavelengths (210 nm for general peptide bonds and amides, 254 nm for the phenyl group) ensures that no significant impurities are missed.
Structural Confirmation by ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is an indispensable tool for confirming the chemical structure of a molecule. It provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound (C₁₈H₂₆N₂O₄), we expect to see distinct signals for the aromatic, piperidine, and Boc-group protons.[][4]
-
Instrument: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Acquisition: Standard proton experiment, 16-32 scans.
| Protons | Expected δ (ppm) | Supplier A (Observed) | Supplier B (Observed) | Interpretation |
| Phenyl (Ar-H) | 7.20 - 7.40 (m, 5H) | ✓ | ✓ | The aromatic ring is present and correctly substituted in both samples. |
| NH (Boc) | ~4.50 (br s, 1H) | ✓ | ✓ | The Boc-protected amine is intact. |
| CH (alpha-carbon) | ~4.00 (s, 1H) | ✓ | ✓ | The chiral center proton is present. |
| CH (piperidine) | 3.50 - 3.70 (m, 1H) | ✓ | ✓ | Piperidine ring protons are observed. |
| CH₂ (piperidine) | 2.00 - 3.00 (m, 8H) | ✓ | ✓ | Piperidine ring protons are observed. |
| CH₃ (Boc) | ~1.45 (s, 9H) | ✓ | ✓ | The tert-butyl group of the Boc protector is clearly visible and integrates correctly. |
| Unidentified Signals | N/A | None | 0.9 ppm (t), 1.6 ppm (m) | Supplier B's sample shows small, unidentified signals indicative of an aliphatic impurity, possibly a residual solvent or a synthesis byproduct. |
Trustworthiness: The structural assignment is validated by comparing the observed chemical shifts and integration values (the relative number of protons) to established data for similar structures, such as the Boc group and phenylacetic acid derivatives.[5][6] The presence of unexpected peaks in Supplier B's sample is a clear, quantifiable deviation from the expected structure.
Molecular Weight Verification by Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a final check of its identity. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, preventing fragmentation and providing a clear molecular ion peak.
-
System: Waters ACQUITY UPLC with a Single Quadrupole Detector (SQD) or equivalent.
-
Ionization Mode: Electrospray Positive (ESI+).
-
Analysis: Direct infusion or using the HPLC method described above.
-
Expected Mass: The molecular weight of C₁₈H₂₆N₂O₄ is 334.41 g/mol .[][4][7] In ESI+ mode, we expect to see the protonated molecule [M+H]⁺ at m/z 335.4.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Interpretation |
| Expected [M+H]⁺ (m/z) | 335.4 | 335.4 | N/A |
| Observed [M+H]⁺ (m/z) | 335.4 | 335.4 | Both samples show the correct molecular ion peak, confirming the presence of the target compound. |
| Other Significant Ions | None observed | 357.4 [M+Na]⁺, 279.2 | The presence of a sodium adduct [M+Na]⁺ is common. However, the ion at m/z 279.2 in Supplier B's sample could correspond to an impurity, potentially related to the one seen in HPLC. |
The following diagram illustrates the decision-making process based on the combined analytical results.
Conclusion and Recommendations
This comparative guide demonstrates that while a Certificate of Analysis is an essential starting point, it should not be the final word on material quality. Our analysis of two hypothetical suppliers reveals significant differences in purity and impurity profiles that were only uncovered through rigorous experimental verification.
Key Takeaways for Researchers:
-
Scrutinize the CoA: Always demand a detailed CoA with numerical results from analytical tests, not just statements of conformance.
-
Purity Matters: A higher purity (e.g., Supplier A's 99.7%) minimizes the risk of introducing unknown variables into your experiments, which can complicate reaction outcomes and biological assays.
-
Verify Independently: For critical applications, especially in drug development, independent analytical verification is not optional. It is a necessary step to ensure data integrity and reproducibility. The core battery of tests should include HPLC for purity, NMR for identity, and MS for molecular weight confirmation.
-
Impurities Have Consequences: The higher impurity load in the material from Supplier B could lead to side reactions, difficult purifications of subsequent products, and potentially misleading biological data.
By adopting a mindset of "trust but verify," researchers can safeguard the quality of their work, ensuring that the building blocks of their science are as robust and reliable as their hypotheses.
References
-
Google Patents. (CN102775343A) Preparation method for 1-N-BOC-4-acetyl piperidine. Retrieved from [8]
-
Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. Retrieved from [Link][9]
-
ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). Retrieved from [Link][3]
-
IPEC. (2022). The International Pharmaceutical Excipients Council - Certificate of Analysis Guide. Retrieved from [Link][2]
-
DDReg Pharma. What is a Certificate of Analysis (CoA). Retrieved from [Link][10]
-
SG Systems Global. Certificate of Analysis - (CoA). Retrieved from [Link][11]
-
Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link][5]
-
Human Metabolome Database. Phenylacetic acid ¹H NMR Spectrum. Retrieved from [Link][6]
Sources
- 2. gmp-navigator.com [gmp-navigator.com]
- 3. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]
- 4. aceschem.com [aceschem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. hmdb.ca [hmdb.ca]
- 7. CAS 886363-59-3 | this compound - Synblock [synblock.com]
- 8. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 9. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 11. Certificate of Analysis - (CoA) [sgsystemsglobal.com]
A Senior Application Scientist's Guide to N-Substituent Bioisosteres on Piperidine Scaffolds: Modulating Properties Beyond the Boc Group
Introduction: The Pivotal Role of the Piperidine Nitrogen in Drug Design
The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast portfolio of approved pharmaceuticals.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, including aqueous solubility through its basic nitrogen, and to serve as a versatile three-dimensional scaffold for orienting pharmacophoric elements. The nitrogen atom, however, is not merely a passive structural anchor; it is a critical "handle" for fine-tuning a molecule's entire profile.
In synthesis, this nitrogen is frequently protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted reactivity.[3][4] The Boc group is prized for its stability and straightforward, acid-labile removal.[3][5] However, in the context of a final drug candidate, the substituent on the piperidine nitrogen is a permanent feature that profoundly impacts the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.
This guide moves beyond the transient role of the Boc group to provide a comparative analysis of its bioisosteric replacements—or more accurately, its functional alternatives. We will explore how different N-substituents on a piperidine ring can be strategically employed to modulate key drug-like properties. This is not a simple discussion of alternative protecting groups, but a functional comparison for researchers aiming to optimize a lead compound where the piperidine nitrogen is a key determinant of molecular behavior. We will delve into the causality behind these modifications, supported by comparative data and detailed experimental protocols.
The N-Boc Group as a Baseline: A Bulky, Lipophilic, Non-Basic Cap
While the Boc group is designed to be removed, considering its physicochemical footprint provides a useful baseline for comparison. When attached to the piperidine nitrogen, the Boc group imparts several key characteristics:
-
Elimination of Basicity: The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, rendering it non-basic. This can be crucial for mitigating off-target effects associated with basic amines, such as hERG channel inhibition.[6]
-
Increased Lipophilicity: The bulky and greasy tert-butyl moiety significantly increases the molecule's lipophilicity (logP), which can enhance membrane permeability but may also lead to poor solubility or increased metabolic liability.[7][8]
-
Steric Bulk: The large size of the Boc group can provide steric shielding, potentially hindering metabolism at adjacent sites on the piperidine ring.[9] However, the tert-butyl group itself can be metabolically susceptible.
The central challenge and opportunity in drug design is to select a permanent N-substituent that retains the desirable attributes of a group like Boc (e.g., reduced basicity) while optimizing other parameters like metabolic stability, solubility, and target engagement.
Comparative Analysis of Key N-Substituents
Here, we compare common classes of N-substituents that can be considered functional alternatives or "bioisosteres" for modulating the properties of the piperidine nitrogen.
Caption: Structural comparison of different N-substituent classes on a piperidine core.
The Unsubstituted Piperidine (Secondary Amine)
-
Physicochemical Properties: This is the simplest state, presenting a basic nitrogen with a pKa around 11.2.[10] This basicity is often crucial for forming salt forms to improve solubility and for establishing key interactions with acidic residues in a protein binding pocket. However, it is also a primary driver of hERG liability.[11][12]
-
Metabolic Profile: The N-H bond itself is not typically metabolized, but the adjacent C-H bonds are susceptible to oxidation. The unsubstituted nitrogen is also a handle for subsequent conjugation reactions (Phase II metabolism).
-
Strategic Choice: Chosen when basicity is essential for potency or solubility and hERG risk is low. It serves as the precursor for all other N-functionalized derivatives.
N-Alkyl Substituents (e.g., N-Methyl, N-Ethyl)
-
Physicochemical Properties: N-alkylation maintains the basicity of the nitrogen (pKa of N-methylpiperidine is ~10.1-10.4).[13][14] It systematically increases lipophilicity with increasing chain length. For instance, the logP of piperidine is 0.84, while N-methylpiperidine's is ~1.1.[10] This can improve membrane permeability.
-
Metabolic Profile: The N-alkyl group itself is a major site of metabolism via N-dealkylation, particularly for smaller groups like methyl and ethyl. This is often a rapid clearance pathway mediated by cytochrome P450 enzymes.[15][16] Steric bulk on the alkyl group or on the ring can hinder this process.[10]
-
Strategic Choice: Employed to add lipophilicity, fill a hydrophobic pocket, or displace water molecules in a binding site. The choice of alkyl group is a trade-off between desired potency and metabolic stability.
N-Acyl Substituents (e.g., N-Acetyl)
-
Physicochemical Properties: Acylation renders the nitrogen non-basic. The amide bond introduces a planar, rigid system with a strong hydrogen bond acceptor (the carbonyl oxygen) and removes the hydrogen bond donor capability of the secondary amine. This significantly alters the polarity and interaction profile of the molecule.
-
Metabolic Profile: Amides are generally much more stable to oxidative metabolism than N-alkyl groups. They are substrates for hydrolases, but this is typically a slower clearance pathway compared to CYP-mediated N-dealkylation.[17]
-
Strategic Choice: An excellent strategy to eliminate basicity, thereby reducing hERG risk and altering the solubility profile. It's used when a basic nitrogen is detrimental to selectivity or safety, and a hydrogen bond acceptor is tolerable or beneficial for target binding.
N-Sulfonyl Substituents (e.g., N-Tosyl)
-
Physicochemical Properties: Similar to N-acyl groups, N-sulfonamides are non-basic. The sulfonyl group is a strong hydrogen bond acceptor and is significantly more polar than a simple carbonyl. This can be used to increase solubility.
-
Metabolic Profile: The S-N bond is highly resistant to metabolic cleavage, making N-sulfonyl derivatives very stable.[18]
-
Strategic Choice: Used to ablate basicity while introducing a robust hydrogen bond acceptor. The choice between an N-acyl and N-sulfonyl group allows for fine-tuning of geometry, polarity, and binding interactions. Several N-sulfonyl piperidine derivatives have been investigated as sigma receptor ligands.[19]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key properties of a piperidine ring with different N-substituents.
| N-Substituent | Class | Nitrogen Basicity | Approx. pKa | Approx. logP | Key Features |
| -H | Secondary Amine | Basic | 11.2[10] | 0.84[10] | H-bond donor/acceptor; often high hERG risk. |
| -CH₃ | Tertiary Amine | Basic | 10.1[13] | 1.1[10] | Increased lipophilicity; prone to N-dealkylation. |
| -C(O)CH₃ | Amide | Non-basic | N/A | ~0.5 (est.) | H-bond acceptor; metabolically more stable. |
| -C(O)OtBu (Boc) | Carbamate | Non-basic | N/A | ~2.1 (est.) | Bulky, lipophilic; non-basic; used as baseline.[20] |
| -SO₂Ph | Sulfonamide | Non-basic | N/A | ~2.0 (est.) | Strong H-bond acceptor; metabolically robust.[21] |
Note: Estimated logP values are calculated for the N-substituted piperidine itself to illustrate the contribution of the substituent.
Experimental Protocols
The ability to reliably synthesize these derivatives is crucial for any drug discovery campaign. The following protocols are self-validating systems for producing N-acetylated and N-alkylated piperidines.
Protocol 1: N-Acetylation of Piperidine
This protocol describes the straightforward acylation of a piperidine using acetic anhydride, a common and efficient method.
Caption: Experimental workflow for the N-acetylation of a piperidine derivative.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the piperidine substrate (1.0 equivalent).[22]
-
Dissolution: Dissolve the substrate in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1-0.5 M.[22]
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to scavenge the acid byproduct.[22]
-
Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The dropwise addition helps to control any exotherm.[22][23]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction to completion (typically 1-4 hours) using Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material.
-
Workup: Once complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Transfer the mixture to a separatory funnel.[23]
-
Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[22]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acetylated piperidine.[22]
Protocol 2: N-Alkylation of Piperidine via Reductive Amination
This protocol details the synthesis of an N-alkylated piperidine by reacting the secondary amine with an aldehyde to form an iminium ion in situ, which is then reduced.
Caption: Experimental workflow for N-alkylation via reductive amination.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add the piperidine substrate (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents).[24]
-
Dissolution: Dissolve the components in a suitable solvent such as dichloromethane (DCM), methanol (MeOH), or 1,2-dichloroethane (DCE) to a concentration of 0.1-0.5 M.[25]
-
Imine/Iminium Formation: If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.[24]
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), in portions. This reducing agent is selective for imines/iminiums in the presence of aldehydes/ketones and does not react violently with protic solvents.[25]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor to completion by TLC or LC-MS (typically 2-16 hours).
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography as described in Protocol 1.
Conclusion: A Framework for Rational Design
The choice of an N-substituent on a piperidine ring is a critical decision in drug design, with profound consequences for a molecule's entire biological profile. Moving beyond the mindset of the Boc group as a mere synthetic tool, we can appreciate it as one end of a spectrum of functional modulators. By understanding the distinct physicochemical and metabolic profiles conferred by different N-substituents—from basic alkylamines to non-basic amides and sulfonamides—medicinal chemists can rationally address liabilities in lead compounds. Eliminating the basicity of the piperidine nitrogen with an N-acyl or N-sulfonyl group is a proven strategy to mitigate hERG risk, while careful selection of N-alkyl groups can be used to probe hydrophobic pockets and modulate metabolic stability. This comparative guide provides the foundational data and experimental framework to empower researchers to make these critical design choices with confidence, ultimately accelerating the journey from a promising scaffold to a viable drug candidate.
References
-
Chemspace. (n.d.). Bioisosteric Replacements. Chem-Space.com. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Westphal, M. V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). [Link]
-
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
Berlin, M., et al. (2010). Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2359-64. [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
Larsen, M. A., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]
-
ResearchGate. (n.d.). The influence of introducing chiral center on piperidine ring on hERG selectivity of topoisomerase II inhibitors. [Link]
-
Kar, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Zhang, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]
-
Paoletta, S., et al. (2017). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed Central. [Link]
-
ResearchGate. (n.d.). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]
-
Gao, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. [Link]
-
Al-Gharabli, S. I., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]
-
ChemSynthesis. (2025). 1-(Phenylsulfinyl)piperidine. ChemSynthesis. [Link]
-
Sipos, G., et al. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]
-
Narayanan, C., et al. (1995). Role of N-t-Boc group in helix initiation in a novel tetrapeptide. PubMed. [Link]
-
Stead, D., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. [Link]
-
Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship. [Link]
-
Creative Diagnostics. (n.d.). N-Terminus Acetylation Protocol. [Link]
-
Nauth, A. M., & Opatz, T. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. [Link]
-
Vono, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]
-
Nauth, A. M., & Opatz, T. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylpiperidine. PubChem. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. GenScript. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(tert-butoxycarbonyl)piperidine. PubChem. [Link]
-
Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Boc-piperidine-2-methanol. PubChem. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem-space.com [chem-space.com]
- 8. enamine.net [enamine.net]
- 9. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N-Methylpiperidine | 626-67-5 [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 21. chemsynthesis.com [chemsynthesis.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Method Validation for the Quantification of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid
Abstract
The robust quantification of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid, a key intermediate in many pharmaceutical synthesis pathways, is paramount for ensuring process control, quality, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for its quantification, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Drawing from extensive field experience and grounded in regulatory standards set by the International Council for Harmonisation (ICH), this document details the causality behind experimental choices, offers step-by-step validation protocols, and presents comparative data to guide researchers and drug development professionals in selecting the most appropriate analytical strategy.
Introduction: The Critical Role of Method Validation
In pharmaceutical development, every component, from the final active pharmaceutical ingredient (API) down to the earliest synthetic intermediates, requires precise and reliable quantification. The compound this compound is a prime example of such a critical intermediate. An unvalidated or poorly performing analytical method can lead to incorrect process decisions, out-of-specification batches, and significant regulatory delays.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide serves as a practical framework for developing and validating a robust analytical method for this specific compound, emphasizing the principles of scientific integrity and adherence to global regulatory expectations.[2][3][4]
Strategic Selection of an Analytical Technique
The first crucial decision is the choice of the analytical instrument. For a molecule like this compound, which possesses a UV-absorbing phenyl group, two techniques stand out: HPLC-UV and LC-MS/MS. The selection is not arbitrary; it is driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs.
| Feature | HPLC-UV | LC-MS/MS | Rationale & Field Insights |
| Principle | Separation by chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio. | HPLC-UV is a workhorse in QC labs—robust and cost-effective. LC-MS/MS offers unparalleled specificity and sensitivity, making it ideal for complex matrices or trace-level analysis.[5] |
| Specificity | Good. Relies on chromatographic separation. May be susceptible to co-eluting impurities with similar UV spectra. | Excellent. Can distinguish between compounds with the same retention time but different masses. | For process intermediates where impurity profiles are well-characterized, HPLC-UV is often sufficient. For bioanalytical studies or trace impurity analysis, LC-MS/MS is superior. |
| Sensitivity (LOQ) | Typically in the low µg/mL range. | Can reach low ng/mL or even pg/mL levels. | If quantifying the intermediate as a trace impurity, LC-MS/MS is the only viable option. For assay/potency testing, HPLC-UV sensitivity is usually adequate. |
| Linearity & Range | Excellent over several orders of magnitude. | Excellent, though detector saturation can sometimes limit the upper range compared to UV. | Both techniques provide a wide linear range suitable for assay and impurity quantification. |
| Cost & Complexity | Lower initial and operational cost. Simpler method development. | Higher initial and operational cost. More complex method development and maintenance. | The return on investment for LC-MS/MS is justified when high sensitivity is a non-negotiable requirement. |
| Robustness | Generally very high. Less sensitive to minor environmental changes. | High, but can be more sensitive to matrix effects and ion source contamination. | A well-developed HPLC-UV method can be transferred between labs with minimal issues.[6][7] |
Recommendation: For routine quality control (e.g., assay of the bulk intermediate), HPLC-UV is the preferred starting point due to its robustness, simplicity, and cost-effectiveness. For applications requiring higher sensitivity, such as quantifying the intermediate as a trace impurity or in a biological matrix, LC-MS/MS is the superior choice. This guide will focus on the validation of an HPLC-UV method, as it represents the most common application.
The Validation Workflow: A Structured Approach
A successful validation follows a pre-defined plan, ensuring all critical performance characteristics are systematically evaluated. This workflow is a cornerstone of regulatory compliance and data integrity.[8]
Figure 1: General Workflow for Analytical Method Validation.
Experimental Protocols & Acceptance Criteria
This section provides detailed, step-by-step methodologies for validating an HPLC-UV method for the quantification of this compound. The acceptance criteria are based on the widely adopted ICH Q2(R1) guidelines.[9]
Foundational Step: System Suitability Testing (SST)
Causality: Before any validation experiment, you must prove the chromatographic system is fit for purpose on that day.[10][11] SST is not a validation parameter itself, but a prerequisite that ensures the reliability of the data being generated.[8] Key SST parameters include retention time, peak area repeatability, column efficiency (plate count), and peak symmetry (tailing factor).[12][13]
Protocol:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject this solution six consecutive times.
-
Calculate the mean and relative standard deviation (RSD) for peak area and retention time.
-
Determine the tailing factor and theoretical plates from a representative chromatogram.
| SST Parameter | Acceptance Criteria | Rationale |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the injector and detector.[10] |
| Retention Time %RSD | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration.[10][13] |
| Theoretical Plates (N) | ≥ 2000 | Confirms column efficiency and good separation power. |
Specificity: The Ability to Assess the Analyte Unambiguously
Causality: Specificity proves that the method can accurately measure the analyte without interference from other components like impurities, degradants, or matrix components.[1] The most rigorous way to demonstrate this is through forced degradation studies.[14][15] By intentionally stressing the analyte, we generate potential degradation products and ensure they do not co-elute with the main peak.[16][17]
Figure 2: Specificity Assessment via Forced Degradation.
Protocol:
-
Expose separate solutions of the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (ICH-specified photostability chamber).
-
Aim for 5-20% degradation of the active ingredient.[18]
-
Analyze all stressed samples by HPLC, using a photodiode array (PDA) detector if available.
-
Acceptance Criteria: The main analyte peak should be chromatographically resolved from all degradation product peaks. Peak purity analysis (via PDA) should confirm the spectral homogeneity of the analyte peak.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the method's response (peak area). The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.
Protocol:
-
Prepare a series of at least five standard solutions of the analyte, spanning 80% to 120% of the expected working concentration (for an assay).
-
Inject each concentration in triplicate.
-
Plot the average peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residuals: The plot of residuals should show a random distribution around zero.
Accuracy (as Recovery)
Causality: Accuracy measures the closeness of the experimental value to the true value.[3] It is typically assessed by spiking a placebo (or blank matrix) with known amounts of the analyte and measuring the recovery.
Protocol:
-
Prepare samples by spiking the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level (9 determinations total).
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each concentration level.
-
%RSD of Recovery: Should be within established limits, often ≤ 2.0%.
Precision
Causality: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.
-
Intermediate Precision: Evaluates the effect of random events within a laboratory (different days, different analysts, different equipment).
Protocol:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the %RSD for both sets of measurements and perform a statistical comparison (e.g., F-test) to evaluate the significance of any differences.
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified.[19][20] LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[19][21] These are critical for impurity analysis but less so for an assay of a main component.
Protocol (Based on Standard Deviation of the Response and the Slope):
-
Establish the slope (S) from the linearity curve.
-
Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of multiple regression lines or by analyzing a number of blank samples.
-
Calculate using the formulas:
-
Verification: Prepare a standard at the calculated LOQ concentration and analyze it to confirm that the precision and accuracy are acceptable at this level.
Robustness
Causality: Robustness testing demonstrates the method's reliability with respect to small but deliberate variations in method parameters, simulating the variations that occur during routine use.[6][23] This is a critical parameter for ensuring method transferability and long-term performance.[7][24]
Protocol:
-
Identify critical HPLC parameters (e.g., mobile phase pH, organic composition, column temperature, flow rate).
-
Vary each parameter slightly (e.g., pH ± 0.2 units, % Organic ± 2%, Temperature ± 5°C, Flow Rate ± 0.1 mL/min).
-
Analyze the system suitability solution under each varied condition.
-
Acceptance Criteria: The system suitability criteria (e.g., tailing factor, resolution, repeatability) must still be met under all varied conditions.[7]
Conclusion and Final Recommendations
The validation of an analytical method for quantifying this compound is a systematic process governed by scientific principles and regulatory guidelines. For routine quality control and assay purposes, a well-validated HPLC-UV method offers a reliable, robust, and cost-effective solution. Its validation must demonstrate specificity through forced degradation, along with acceptable linearity, accuracy, precision, and robustness within a defined range. For applications demanding higher sensitivity, such as trace analysis or bioanalysis, LC-MS/MS is the more appropriate technology, although its validation involves additional considerations like matrix effects.
By following the structured workflow and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible analytical data, thereby supporting accelerated and compliant pharmaceutical development.
References
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.
- How To Perform Robustness In Analytical Method Valid
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- Highlights from FDA's Analytical Test Method Valid
- A Comparative Guide to Validating the Robustness of a New Analytical Method. Benchchem.
- Robustness Tests.
- A Review on Force Degradation Studies for Drug Substances. ijarsct.
- What Is LOD and LOQ Determination in Analytical Chemistry?. Altabrisa Group.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines.
- System Suitability in HPLC Analysis. Pharmaguideline.
- System suitability Requirements for a USP HPLC Method. MicroSolv.
- System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- A Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays.
- LOD and LOQ in Pharma: Establishing & Validating Detection and Quantific
- FDA Releases Guidance on Analytical Procedures.
- Robustness in Analytical Methods Outlined. Pharmaceutical Technology.
- ICH Q2(R1)
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Analytical Method Valid
- System suitability testing: Significance and symbolism. World Journal of Pharmaceutical Research.
- Forced degradation as an integral part of HPLC stability-indicating method development.
- Methods for the determination of limit of detection and limit of quantitation of the analytical methods.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantit
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid
- From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. PubMed.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- 8 Essential Characteristics of LC-MS/MS Method Valid
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research.
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. fda.gov [fda.gov]
- 5. resolian.com [resolian.com]
- 6. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. System suitability testing: Significance and symbolism [wisdomlib.org]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. assayprism.com [assayprism.com]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. onyxipca.com [onyxipca.com]
- 19. LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits – Pharma Validation [pharmavalidation.in]
- 20. scribd.com [scribd.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. pharmtech.com [pharmtech.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our research and the safety of our laboratories and communities. This guide provides a detailed, step-by-step protocol for the safe disposal of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid, grounded in established safety principles and regulatory compliance.
Core Principles of Chemical Waste Management
Effective laboratory waste management is a systematic process designed to protect personnel and the environment[6][7]. The fundamental steps involve:
-
Identification and Classification: Determining the hazardous nature of the waste.
-
Segregation: Separating incompatible waste streams to prevent dangerous reactions[8][9].
-
Containment: Using appropriate, clearly labeled containers[10][11].
-
Storage: Safely storing waste pending disposal.
-
Professional Disposal: Partnering with a licensed waste disposal service[6].
This guide will elaborate on each of these stages in the context of disposing this compound.
Step 1: Waste Identification and Hazard Classification
All waste chemicals, including solids, liquids, and even contaminated labware, should be treated as hazardous unless confirmed otherwise by a qualified environmental health and safety (EHS) professional[12]. Given the chemical structure of this compound—a Boc-protected amino acid derivative—it should be managed as a hazardous chemical waste.
| Hazard Class Assessment (Inferred) | Rationale |
| Skin Irritant | Structurally similar compounds are known to cause skin irritation[2][4][5]. |
| Eye Irritant | Causes serious eye irritation in related compounds[2][4][5]. |
| Acute Toxicity (Oral/Inhalation) | May be harmful if swallowed or inhaled, a common characteristic of complex organic molecules[1][2][13]. |
| Environmental Hazard | The environmental fate is largely unknown, but release into the environment should be avoided[14][15]. |
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions within waste containers. This compound waste should be segregated as follows:
-
Solid Waste: Collect solid this compound, along with any contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated solid chemical waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a liquid waste container designated for that solvent class (e.g., non-halogenated organic solvents). Do not mix with incompatible waste streams like acids or bases[8][9][16].
-
Contaminated Labware: Glassware and other labware contaminated with this compound should be decontaminated or disposed of as hazardous waste[11]. For disposal, package sharp items in a puncture-resistant container to prevent injury[7].
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation and Containment Workflow.
Step 3: Containment and Labeling
Proper containment and labeling are crucial for safety and regulatory compliance.
-
Container Selection: Use containers that are in good condition, free of leaks, and compatible with the chemical waste[9][11]. For solid waste, a sturdy, sealable container is appropriate. For liquid waste, ensure the container material is compatible with the solvent used.
-
Labeling: All waste containers must be clearly labeled as soon as waste is added[11][12]. The label should include:
-
Container Management: Keep waste containers closed at all times, except when adding waste[11][12]. This prevents the release of vapors and protects against spills. Do not overfill containers; leave at least 10% headspace for expansion[10].
Step 4: Storage
Designate a specific, secure area within the laboratory for the storage of hazardous waste.
-
Location: Store waste in a well-ventilated area, away from general laboratory traffic.
-
Secondary Containment: Place waste containers in a secondary containment tray or tub to contain any potential leaks or spills[9][10].
-
Incompatibility: Ensure that incompatible waste types are stored separately, using physical barriers if necessary[9]. For example, do not store organic waste next to strong oxidizing agents.
Step 5: Disposal Procedures
Never dispose of this compound down the drain or in the regular trash[1][11]. Evaporation of chemical waste is also not an acceptable disposal method[12].
-
Empty Containers: An empty container that held this compound must be managed carefully. If it held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent[11][12]. The rinsate must be collected and disposed of as hazardous waste[11][12]. After rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution's policies[12].
-
Spill Cleanup: In the event of a spill, use appropriate personal protective equipment. Absorb the spill with an inert material and collect the cleanup debris in a sealed container for disposal as hazardous waste[1][12].
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[6]. These professionals are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific responsibility.
References
-
How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24). Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
-
Laboratory Waste Disposal Safety Protocols. NSTA. (2024, August 16). Retrieved from [Link]
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. Retrieved from [Link]
-
Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools. Environmental Protection Department, Hong Kong. Retrieved from [Link]
-
Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Retrieved from [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. (2024, September 17). Retrieved from [Link]
-
Medical Laboratory Waste Management: Classification, Segregation. CrelioHealth Blog. (2025, January 22). Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]
-
Safety Data Sheet for 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. aapptec. Retrieved from [Link]
-
4-Amino-1-Boc-piperidine. PubChem. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(N-Boc-amino)piperidine 96 73874-95-0 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. actenviro.com [actenviro.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. vumc.org [vumc.org]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.es [fishersci.es]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid
In the landscape of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive, experience-driven framework for the safe handling of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid, a Boc-protected amino acid analog. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of why each procedural step is critical. This compound, like many research chemicals, may lack exhaustive toxicological data. Therefore, our approach must be rooted in a conservative assessment of its structural components: a potentially irritating organic acid and a fine powdered form that presents an inhalation risk.
Part 1: Hazard Assessment & Risk Mitigation
Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential hazards is paramount. This compound is a solid, often a powder, which dictates a primary focus on preventing inhalation and skin/eye contact.[1]
-
Inhalation Hazard : Fine powders can easily become airborne, especially during weighing and transfer.[1] Inhalation may cause respiratory tract irritation.[2][3][4]
-
Eye Contact : As with many organic acids and powdered reagents, this compound is expected to cause serious eye irritation upon contact.[3][5][6]
-
Skin Contact : While some related compounds are not primary skin irritants, repeated or prolonged contact should be avoided.[5] It is best practice to assume it can cause skin irritation.[3][4]
Our primary defense is a multi-layered approach combining engineering controls and robust PPE protocols. The hierarchy of controls dictates that we first rely on engineering solutions, such as fume hoods, before relying solely on PPE.
Part 2: The Core PPE Ensemble: Selection and Rationale
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific tasks of handling this compound, from initial weighing to final disposal.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye & Face | Safety glasses with side-shields (EN166 compliant) OR Chemical splash goggles. A face shield is required for bulk transfers. | Protects against airborne particles during weighing and splashes during solution preparation.[2] A face shield offers broader protection for high-risk tasks.[7][8] |
| Hand | Nitrile gloves (inspect before use). | Provides a barrier against incidental skin contact. Nitrile offers good resistance to a range of chemicals.[7][9] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[8] |
| Respiratory | Not typically required if handled within a certified chemical fume hood. If weighing outside a hood, a dust mask (N95 or FFP1) is a minimum precaution.[2] | A fume hood is the primary engineering control to prevent inhalation. A respirator is a secondary defense if engineering controls are insufficient.[2][3] |
Step-by-Step PPE Protocol: A Self-Validating System
Confidence in your safety protocols comes from a repeatable, logical workflow. The following procedure for donning and doffing PPE minimizes the risk of cross-contamination.
1. Preparation and Donning Sequence:
-
Inspect Your Gear : Before you begin, visually inspect all PPE for defects such as cracks in safety glasses or pinholes in gloves.[10]
-
Lab Coat : Don a clean, buttoned laboratory coat.
-
Eye Protection : Put on your safety glasses or goggles. Ensure a snug fit.
-
Gloves : Wash and dry your hands thoroughly. Don nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.[11]
2. Doffing Sequence (The "Clean-to-Dirty" Principle): The order of removal is critical to prevent contaminating your skin.
-
Gloves : Remove gloves using a proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface. Dispose of them immediately in the designated waste container.[3]
-
Wash Hands : Wash your hands thoroughly with soap and water.
-
Lab Coat : Remove your lab coat, folding the contaminated exterior inward, and hang it in its designated location or place it in the appropriate laundry receptacle.
-
Eye Protection : Remove eye protection.
-
Final Hand Wash : Wash your hands again as a final precaution.[10][12]
Part 3: Operational and Disposal Plans
Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in your laboratory.
Experimental Workflow: From Weighing to Waste
The following diagram outlines the logical flow for safely handling this compound.
Caption: Safe handling workflow for this compound.
Disposal Plan: A Commitment to Safety and Compliance
Improper disposal of chemical waste is a serious breach of laboratory protocol and environmental regulations.
-
Waste Segregation :
-
Solid Waste : Unused this compound and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated paper towels) should be placed in a clearly labeled, sealed hazardous waste container.[2][13]
-
Contaminated PPE : Used gloves and disposable lab coats should be placed in a designated solid waste container.
-
Empty Containers : Original containers should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste.[13]
-
-
Labeling and Storage : All waste containers must be accurately labeled with the full chemical name and appropriate hazard warnings.[12][13] Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
Spill Management :
-
Minor Spills : For small powder spills within a fume hood, gently cover with absorbent paper and decontaminate the area with a suitable solvent, followed by soap and water.[1][12][13] Avoid dry sweeping, which can generate dust.
-
Major Spills : In the event of a larger spill, evacuate the immediate area and notify your laboratory supervisor and EHS.[12]
-
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and your research. This diligent approach builds the foundation of trust and reliability that is the hallmark of a premier research professional.
References
-
Weighing Hazardous Powders in the Laboratory . Environment, Health & Safety - University of California, Berkeley. [Link]
-
What PPE Should You Wear When Handling Acid 2026? . LeelineWork. [Link]
-
Safety Data Sheet for 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid . aapptec. [Link]
-
Personal Protective Equipment . Environmental Health & Safety Services - The University of Alabama in Huntsville. [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory . Princeton University. [Link]
-
Personal Protective Equipment . Auburn University Risk Management & Safety. [Link]
-
Safety equipment, PPE, for handling acids . Quicktest. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric . University of Nebraska-Lincoln Environmental Health and Safety. [Link]
-
Safe Handling Practices for Laboratory Chemicals . GZ Industrial Supplies. [Link]
-
Standard operating procedure for hazardous chemicals Handling of nanomaterials . The University of Texas at Austin - Texas Materials Institute. [Link]
-
Safety Precautions in the Laboratory . University of Vermont. [Link]
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. peptide.com [peptide.com]
- 3. westliberty.edu [westliberty.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. leelinework.com [leelinework.com]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. tmi.utexas.edu [tmi.utexas.edu]
- 12. gz-supplies.com [gz-supplies.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
